molecular formula C8H8BrNO2 B170261 1-(1-Bromoethyl)-4-nitrobenzene CAS No. 19935-81-0

1-(1-Bromoethyl)-4-nitrobenzene

Cat. No.: B170261
CAS No.: 19935-81-0
M. Wt: 230.06 g/mol
InChI Key: LLTKPPRBFXTUKH-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-nitrobenzene is a nitroaromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Its CAS Registry Number is 19935-81-0 . This compound serves as a versatile synthetic intermediate and electrophile in organic chemistry research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this chemical for constructing more complex molecular architectures; literature reports its use in various synthetic routes, with one method achieving a yield of up to 92% . The nitro group and benzylic bromide moiety make it a valuable precursor for further functional group transformations and carbon-carbon bond-forming reactions. Handling requires strict precautions. This compound is classified with the GHS Signal Word "Danger" and Hazard Statement H314, indicating it causes severe skin burns and eye damage . Proper personal protective equipment is essential. It is recommended to be stored under an inert atmosphere at 2-8°C . The UN number is 3265 and the packing group is II .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKPPRBFXTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452200
Record name 1-(1-Bromoethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19935-81-0
Record name 1-(1-Bromoethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1-Bromoethyl)-4-nitrobenzene CAS number 19935-81-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19935-81-0

IUPAC Name: 1-(1-bromoethyl)-4-nitrobenzene

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, reactivity, and safety information.

Physicochemical and Spectroscopic Data

This compound is a yellow oil or solid at room temperature.[1][2] Its properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈BrNO₂[3][4]
Molecular Weight 230.06 g/mol [3]
Melting Point 31-32.5 °C[1]
Boiling Point 152-153 °C at 5 Torr[1]
Density 1.554 ± 0.06 g/cm³ (Predicted)[1]
Physical Form Solid, Semi-solid, liquid, or lump[2]
Topological Polar Surface Area 45.8 Ų[1][3]
Table 2: Spectroscopic Data
Spectroscopy TypeDataSource
¹H-NMR (500 MHz, CDCl₃) δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm[1]

Synthesis and Purification

The primary synthesis route for this compound involves the radical bromination of 1-ethyl-4-nitrobenzene. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.[1]

Experimental Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene

Objective: To synthesize this compound.

Materials:

  • 1-ethyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel (for chromatography)

Procedure:

  • A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.[1]

  • The reaction mixture is refluxed for 1 hour.[1]

  • After reflux, the mixture is cooled to room temperature.[1]

  • The solid succinimide byproduct is removed by filtration. The filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.[1]

  • The combined filtrate is concentrated under reduced pressure (evaporated) to yield the crude product.[1]

  • Purification is achieved by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to provide 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (yields up to 90%).[1]

G reagents 1-ethyl-4-nitrobenzene N-Bromosuccinimide Benzoyl Peroxide Carbon Tetrachloride reflux Reflux (1h) reagents->reflux Reaction cool Cool to RT reflux->cool filter Filter cool->filter Separation evaporate Evaporate Solvent filter->evaporate chromatography Flash Chromatography (SiO₂, 2:98 EtOAc:Hexanes) evaporate->chromatography Purification product This compound (Yellow Oil) chromatography->product G cluster_0 Core Compound cluster_1 Reaction Pathways cluster_2 Resulting Intermediates cluster_3 Further Synthesis start 1-(1-Bromoethyl)- 4-nitrobenzene subst Nucleophilic Substitution (Su2099) start->subst + Nucleophile (Nu⁻) reduc Nitro Group Reduction start->reduc + Reducing Agent (e.g., H₂, Pd/C) inter1 1-(1-Nu-ethyl)- 4-nitrobenzene subst->inter1 inter2 1-(1-Bromoethyl)- 4-aminobenzene reduc->inter2 final APIs Agrochemicals Complex Molecules inter1->final Further Modification inter2->final Further Modification

References

Technical Guide: Physical Properties of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 1-(1-Bromoethyl)-4-nitrobenzene. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a chemical intermediate. This document compiles essential data on its physical characteristics, provides detailed experimental protocols for its synthesis, and outlines general analytical methodologies. A visual representation of the synthesis workflow is also included to facilitate a clearer understanding of the process.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound.[1] The presence of the nitro group and the bromine atom significantly influences its reactivity and physical properties. A summary of its key physical and chemical data is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 19935-81-0[1]
Molecular Formula C8H8BrNO2[1][2]
Molecular Weight 230.06 g/mol [1]
Melting Point 31-32.5 °C
Boiling Point 152-153 °C at 5 Torr
Density (Predicted) 1.554 g/cm³
Physical Form Solid, semi-solid, or liquid lump
Solubility While specific data for this compound is not readily available, based on the properties of nitrobenzene and similar halogenated nitroaromatic compounds, it is expected to be soluble in organic solvents like ethanol, ether, and benzene and have low solubility in water.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the free-radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Materials:

  • 1-ethyl-4-nitrobenzene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Ethyl acetate

  • Hexanes

  • Silica gel for flash chromatography

Procedure:

  • A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for 1 hour.

  • After reflux, the mixture is cooled to room temperature.

  • The solid succinimide byproduct is removed by filtration, and the filter cake is washed with a 1:1 mixture of ethyl acetate and hexanes.

  • The filtrate is collected and the solvent is removed under reduced pressure (evaporation).

  • The crude product is then purified by flash chromatography on a silica gel column.

  • The column is eluted with a 2:98 mixture of ethyl acetate and hexanes.

  • The fractions containing the desired product are collected and the solvent is evaporated to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil. This process typically results in a high yield (around 90%).

General Analytical Methods

The analysis of nitrobenzene compounds, including this compound, can be performed using several established analytical techniques. The choice of method will depend on the sample matrix and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an ultraviolet (UV) detector is a common method for the analysis of nitroaromatic compounds.

  • Gas Chromatography (GC): GC can be coupled with various detectors for the analysis of these compounds. Common detectors include:

    • Flame Ionization Detector (FID)

    • Nitrogen-Phosphorus Detector (NPD), which is more selective for nitrogen-containing compounds.

    • Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

    • Mass Spectrometry (MS) for definitive identification.

Sample preparation for these analytical methods typically involves extraction with a suitable organic solvent.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants 1-ethyl-4-nitrobenzene + N-bromosuccinimide + Benzoyl Peroxide in Carbon Tetrachloride Reaction Reflux for 1 hour Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration to remove succinimide Cooling->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Flash Chromatography (Silica Gel) Evaporation->Purification Product This compound (Yellow Oil) Purification->Product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazards:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key physical properties, synthetic protocols, and analytical considerations for this compound. The provided data and methodologies are intended to support researchers and scientists in their work with this versatile chemical intermediate. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

References

An In-depth Technical Guide to 1-(1-Bromoethyl)-4-nitrobenzene: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for 1-(1-Bromoethyl)-4-nitrobenzene, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery by consolidating essential data and procedural information.

Physicochemical Properties

The melting and boiling points of this compound are critical parameters for its handling, purification, and reaction setup. The experimentally determined values for this compound are summarized in the table below.

PropertyValueConditions
Melting Point31-32.5 °CNot specified
Boiling Point152-153 °C5 Torr

Experimental Protocols

The following sections detail the synthetic routes for the preparation of this compound.

Synthesis from 1-ethyl-4-nitrobenzene

A common method for the synthesis of this compound involves the bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Procedure: A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04g, 0.18 mmol) in carbon tetrachloride (30 mL) was refluxed for 1 hour.[1] After cooling, the mixture was filtered, and the filter cake was washed with a 1:1 mixture of ethyl acetate and hexanes.[1] The filtrate was then evaporated under reduced pressure. The resulting crude product was purified by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil (5.18 g, 90% yield).[1]

General Bromination of Aromatic Compounds

An alternative general procedure for the bromination of aromatic compounds can also be adapted.

Procedure: To a solution of the aromatic compound (1 mmol) in a mixture of CH3CN (6 mL) and H2O (0.5 mL), KBr (0.5 mmol) and Oxone (2.2 mmol) were added.[1] The mixture was stirred at 45°C.[1] Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture was filtered. The solvent was evaporated under reduced pressure. The residue was then dissolved in ethyl acetate, washed with saturated aqueous Na2S2O3 and brine, and finally dried over anhydrous Na2SO4.[1]

Visualized Synthesis Workflow

The logical flow of the primary synthesis method for this compound is depicted in the following diagram.

Synthesis_Workflow Reactants 1-ethyl-4-nitrobenzene N-bromosuccinimide Benzoyl Peroxide Carbon Tetrachloride Reaction Reflux for 1 hour Reactants->Reaction Mixing Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Evaporation Evaporation Filtration->Evaporation Purification Flash Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

References

synthesis of 1-(1-Bromoethyl)-4-nitrobenzene from 1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene from 1-ethyl-4-nitrobenzene

Overview

The synthesis of this compound from 1-ethyl-4-nitrobenzene is a classic example of benzylic bromination. This reaction selectively substitutes a hydrogen atom on the carbon directly adjacent to the aromatic ring (the benzylic position) with a bromine atom.[1][2] This selectivity arises from the enhanced stability of the intermediate benzylic radical, which is stabilized by resonance with the benzene ring.[3][4]

The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under anhydrous conditions.[5][6] An alternative method involves the use of molecular bromine (Br₂) under UV irradiation or heat.[3][7] The nitro group on the aromatic ring is an electron-withdrawing group, but it does not interfere with the free radical substitution on the alkyl side chain.[3]

Core Reaction and Mechanism

The reaction proceeds via a free-radical chain mechanism.[3][8]

  • Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the Br-Br bond by heat or UV light to generate a small number of radicals.[3][4] These radicals then react with NBS or HBr (present in trace amounts) to produce a low, steady concentration of bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-ethyl-4-nitrobenzene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[3][4][8]

  • Termination: The reaction concludes when various radical species combine to form stable, non-radical products.[8]

Reactant 1-ethyl-4-nitrobenzene Product This compound Reactant->Product   Benzylic Bromination Reagents NBS, Radical Initiator (AIBN) or Br₂, hv/Δ Reagents->Reactant

Caption: Core transformation of 1-ethyl-4-nitrobenzene.

Data Presentation

The following table summarizes the key components and conditions for the synthesis.

ParameterDescription
Starting Material 1-ethyl-4-nitrobenzene (4-nitroethylbenzene)
Product This compound
CAS Number (Product) 19935-81-0[9][10]
Molecular Formula (Product) C₈H₈BrNO₂[11][12]
Primary Reagent N-Bromosuccinimide (NBS)[1][5]
Alternative Reagent Bromine (Br₂)[3][7]
Initiator / Condition Radical initiator (AIBN or Benzoyl Peroxide) for NBS method; UV light (hv) or heat (Δ) for Br₂ method.[5][8]
Typical Solvent Anhydrous Carbon Tetrachloride (CCl₄).[5][6]
Reaction Type Free Radical Substitution (Wohl-Ziegler Reaction).[5][6][13]
Key Consideration The reaction must be kept anhydrous, as water can hydrolyze the NBS reagent and the desired product.[6]

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure for the benzylic bromination of 1-ethyl-4-nitrobenzene using NBS and AIBN.

Materials:

  • 1-ethyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethyl-4-nitrobenzene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.02 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats on the surface. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any trace acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 1-ethyl-4-nitrobenzene, NBS, AIBN in CCl₄ B Heat to Reflux (~77°C) A->B C Monitor Reaction (1-3 hours) B->C D Cool to RT & Filter C->D  Reaction Complete E Wash with NaHCO₃ & Brine D->E F Dry with MgSO₄ E->F G Concentrate (Rotovap) F->G H Purify (Chromatography) G->H I This compound H->I Final Product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Bromination of 1-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of 1-ethyl-4-nitrobenzene, a classic example of electrophilic aromatic substitution (EAS). The document details the underlying mechanistic principles, experimental protocols, and quantitative data relevant to this reaction, offering valuable insights for professionals in chemical research and drug development.

Core Principles: The Mechanism and Regioselectivity

The bromination of 1-ethyl-4-nitrobenzene is an electrophilic aromatic substitution (EAS) reaction, where an electrophile replaces a hydrogen atom on the aromatic ring.[1][2] The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the nitro group (-NO₂).

  • Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl group is an activating substituent.[3] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Activating groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[4][5][6]

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group.[4][7] It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles.[7][8] Deactivating groups (with the exception of halogens) are meta-directors, directing incoming electrophiles to the position meta (one carbon removed) to themselves.[4][5][7]

In the case of 1-ethyl-4-nitrobenzene, the two substituents are positioned para to each other. The ethyl group at position C1 directs the incoming bromine electrophile to its ortho positions (C2 and C6). The nitro group at C4 directs the incoming electrophile to its meta positions (C2 and C6). Consequently, both groups cooperatively direct the substitution to the same positions. The reaction, therefore, yields a single major product: 2-bromo-1-ethyl-4-nitrobenzene .[9][10]

Reaction Mechanism Pathway

The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile (Br⁺).[3][11][12][13] The overall mechanism proceeds in three main steps:

  • Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a complex that weakens the Br-Br bond, creating a highly electrophilic bromine species.[3][12]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the substituted benzene ring attacks the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12][14]

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π system and yields the final product.[3][13][15]

Bromination_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Complex Br-Br-FeBr₃ (Polarized Complex) Br2->Complex + FeBr₃ FeBr3 FeBr₃ Br_plus Br⁺ (Electrophile) Complex->Br_plus FeBr4_minus FeBr₄⁻ Complex->FeBr4_minus Substrate 1-ethyl-4-nitrobenzene Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex + Br⁺ Product 2-bromo-1-ethyl-4-nitrobenzene Sigma_Complex->Product + FeBr₄⁻ HBr HBr FeBr3_regen FeBr₃ Experimental_Workflow start Start mix Mix: - 1-ethyl-4-nitrobenzene - Silver Sulfate - Conc. H₂SO₄ - Water start->mix add_br2 Add Bromine dropwise (Ambient Temperature) mix->add_br2 stir Stir for 4 hours (Ambient Temperature) add_br2->stir quench Pour into 10% NaHSO₃ solution stir->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layers over Na₂SO₄ extract->dry concentrate Concentrate under vacuum dry->concentrate product Product: 2-bromo-1-ethyl-4-nitrobenzene concentrate->product

References

Spectroscopic Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1-Bromoethyl)-4-nitrobenzene (CAS No. 19935-81-0). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

Structure:

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.22Doublet (d)2HAromatic protons (ortho to NO₂)
7.62Doublet (d)2HAromatic protons (meta to NO₂)
5.22Quartet (q)1HMethine proton (-CHBr)
2.08Doublet (d)3HMethyl protons (-CH₃)

¹³C NMR Data

No publicly available experimental ¹³C NMR data was found for this compound at the time of this publication. Predicted chemical shifts based on computational models are available in various chemical databases but are not included here to maintain a focus on experimental data.

Infrared (IR) Spectroscopy

No publicly available experimental IR absorption data was found for this compound at the time of this publication. Typical characteristic IR absorption bands for similar aromatic nitro compounds and alkyl halides are provided for reference.

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~1600, ~1475Aromatic C=C stretch
~1530-1500Asymmetric NO₂ stretch
~1350-1330Symmetric NO₂ stretch
~860-800C-N stretch
~700-600C-Br stretch
Mass Spectrometry (MS)

No publicly available experimental mass spectrum was found for this compound at the time of this publication. The predicted monoisotopic mass is 228.9738 u. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Synthesis of this compound

A mixture of 1-ethyl-4-nitro-benzene (e.g., 3.4 mL, 25 mmol), N-bromosuccinimide (NBS) (e.g., 4.38 g, 24.6 mmol), and a radical initiator such as benzoyl peroxide (e.g., 0.04g, 0.18 mmol) in a suitable solvent like carbon tetrachloride (e.g., 30 mL) is refluxed for approximately 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is evaporated. The crude product is then purified by flash chromatography on silica gel using an appropriate eluent system (e.g., 2:98 ethyl acetate:hexanes) to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 500 MHz for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) source. The sample is introduced into the ion source, which is typically heated to ensure volatilization. The gaseous molecules are then bombarded with a beam of electrons (usually at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Bromoethyl)-4-nitrobenzene. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and visualizes the molecular structure and proton relationships.

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure features a chiral center at the benzylic position, a nitro group electron-withdrawing substituent on the aromatic ring, and a bromine atom. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of the protons.

Experimental Protocol

The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl3)

  • Temperature: Ambient temperature

  • Internal Standard: Tetramethylsilane (TMS)

A standard one-dimensional proton NMR experiment was performed. The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected to obtain the final high-resolution spectrum.

Data Presentation and Interpretation

The 1H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, integration values, and coupling constants (J), are summarized in the table below.

SignalChemical Shift (δ, ppm)MultiplicityIntegration (Number of Protons)Assignment
Ha8.22Doublet (d)2HAromatic protons ortho to the nitro group
Hb7.62Doublet (d)2HAromatic protons meta to the nitro group
Hc5.22Quartet (q)1HMethine proton (-CHBr)
Hd2.08Doublet (d)3HMethyl protons (-CH3)

Interpretation of the Spectrum:

  • Aromatic Protons (Ha and Hb): The aromatic region of the spectrum shows two doublets at 8.22 ppm and 7.62 ppm, each integrating to two protons. The downfield shift of the doublet at 8.22 ppm is attributed to the strong electron-withdrawing effect of the adjacent nitro group, deshielding these ortho protons (Ha). The doublet at 7.62 ppm corresponds to the protons meta to the nitro group (Hb), which are less deshielded. The splitting of both signals into doublets is due to ortho-coupling with each other.

  • Methine Proton (Hc): A quartet is observed at 5.22 ppm, integrating to one proton. This signal is assigned to the methine proton (Hc) at the benzylic position. The quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3). The significant downfield shift is due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

  • Methyl Protons (Hd): The upfield region of the spectrum displays a doublet at 2.08 ppm, which integrates to three protons. This signal corresponds to the methyl protons (Hd). The doublet splitting is a result of coupling with the single adjacent methine proton (n+1 rule, where n=1).

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure of this compound and the spin-spin coupling relationships between the protons, which give rise to the observed splitting patterns in the 1H NMR spectrum.

Caption: Molecular structure of this compound with proton labels.

G Ha Ha (δ 8.22, d) Hb Hb (δ 7.62, d) Ha->Hb J (ortho) Hc Hc (δ 5.22, q) Hd Hd (δ 2.08, d) Hc->Hd J (vicinal)

Caption: Spin-spin coupling relationships in this compound.

The Reactivity of Benzylic Bromide in 1-(1-Bromoethyl)-4-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure features a reactive benzylic bromide and an electron-withdrawing nitro group on the aromatic ring. This combination of functional groups allows for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates.[1][2] The reactivity of the C-Br bond is the central focus of this guide, which will delve into the competing nucleophilic substitution and elimination pathways that this substrate can undergo. Understanding the factors that control these pathways is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Synthesis of this compound

The most common method for the synthesis of this compound is the radical bromination of 1-ethyl-4-nitrobenzene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[3]

Experimental Protocol: Radical Bromination

Materials:

  • 1-Ethyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-4-nitrobenzene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.02 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a 1:1 mixture of ethyl acetate and hexanes.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent (e.g., 2:98 v/v) to afford this compound as a yellow oil.[3]

Characterization Data:

  • 1H NMR (CDCl3, 500 MHz): δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm.[3]

Reactivity of the Benzylic Bromide

The benzylic C-Br bond in this compound is activated towards both nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing nitro group at the para position significantly influences the reaction mechanism and rate.

Nucleophilic Substitution Reactions (SN1 and SN2)

The benzylic position of the bromine atom makes the substrate susceptible to both SN1 and SN2 reaction pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

  • SN1 Mechanism: This pathway proceeds through a carbocation intermediate. The benzylic carbocation formed upon departure of the bromide ion is stabilized by resonance with the benzene ring. The strong electron-withdrawing nitro group at the para position, however, destabilizes the positive charge on the benzylic carbon through an inductive effect, which would be expected to slow down the rate of an SN1 reaction compared to an unsubstituted analogue. Polar protic solvents, such as water and alcohols, favor the SN1 mechanism by stabilizing the ionic intermediates.[4][5]

  • SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 pathway. The steric hindrance around the secondary benzylic carbon in this compound is a factor to consider, as SN2 reactions are sensitive to steric bulk.

SN1_Mechanism

SN2_Mechanism

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination to form 4-nitrostyrene. Both E1 and E2 mechanisms are possible.

  • E1 Mechanism: This pathway shares the same carbocation intermediate as the SN1 reaction. A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions, and higher temperatures generally favor elimination.[6]

  • E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a β-carbon at the same time as the bromide leaving group departs. The reaction requires an anti-periplanar arrangement of the proton and the leaving group. Strong, bulky bases, such as potassium tert-butoxide, favor the E2 pathway and can influence the regioselectivity of the elimination.[7][8]

E1_Mechanism

E2_Mechanism

Quantitative Reactivity Analysis

While specific rate constants for this compound are not available in the surveyed literature, the principles of linear free-energy relationships, such as the Hammett equation, can be used to predict its reactivity relative to other substituted benzylic bromides.

Table 1: Expected Trends in Reactivity for this compound

Reaction TypeNucleophile/BaseSolventExpected MechanismRelative Rate (Compared to unsubstituted analogue)Rationale
Solvolysis Weak (e.g., H2O, EtOH)Polar ProticSN1 / E1SlowerThe electron-withdrawing nitro group destabilizes the benzylic carbocation intermediate.
Substitution Strong, non-bulky (e.g., N3⁻, CN⁻)Polar AproticSN2FasterThe electron-withdrawing nitro group makes the benzylic carbon more electrophilic, accelerating the nucleophilic attack.
Elimination Strong, bulky (e.g., t-BuOK)AproticE2FasterThe strong base favors the concerted E2 mechanism. The electron-withdrawing nitro group increases the acidity of the β-protons.

Experimental Protocols for Reactivity Studies

The following are generalized protocols for studying the kinetics of nucleophilic substitution and elimination reactions of benzylic bromides, which can be adapted for this compound.

Protocol for Kinetic Analysis of SN1 Solvolysis

This protocol is adapted from studies on the solvolysis of tert-butyl chloride.[9]

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol mixture.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Acetone

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 0.2 M).

  • Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).

  • In a thermostatted reaction vessel, add a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.

  • Add a small, known volume of the standardized NaOH solution.

  • Initiate the reaction by adding a known volume of the substrate stock solution (time = 0).

  • Record the time it takes for the indicator to change from blue to yellow, indicating the consumption of the added base by the HBr generated during solvolysis.

  • Immediately add another aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several intervals to obtain a series of time versus concentration data points.

  • The first-order rate constant can be determined from a plot of ln([Substrate]) versus time.

Kinetic_Study_Workflow

Applications in Drug Development

While there is no direct evidence of this compound being involved in biological signaling pathways, related nitroaromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals.[1][2][10] The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The benzylic position allows for the introduction of various functionalities through nucleophilic substitution, making this class of compounds valuable for building diverse molecular scaffolds for drug discovery.

Conclusion

This compound exhibits a rich and predictable reactivity profile governed by the interplay of its benzylic bromide and para-nitro substituent. The benzylic position renders it susceptible to both nucleophilic substitution and elimination reactions. The electron-withdrawing nitro group is expected to accelerate SN2 and E2 reactions by increasing the electrophilicity of the benzylic carbon and the acidity of the β-protons, respectively, while decelerating SN1 and E1 reactions by destabilizing the carbocation intermediate. The choice of nucleophile/base, solvent, and temperature are critical parameters for controlling the reaction outcome. This guide provides a theoretical framework and practical starting points for researchers to explore and exploit the synthetic potential of this versatile building block. Further quantitative kinetic studies are warranted to provide a more detailed understanding of its reactivity.

References

electrophilic aromatic substitution of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(1-Bromoethyl)-4-nitrobenzene

Executive Summary

This whitepaper provides a detailed technical analysis of the electrophilic aromatic substitution (EAS) reactions involving this compound. The document evaluates the directing effects of the constituent functional groups—the strongly deactivating, meta-directing nitro group and the deactivating, ortho-, para-directing 1-(1-bromoethyl) group. The synergistic nature of these directing effects leads to a strong prediction for electrophilic attack at the positions meta to the nitro group (C2 and C6). Due to the powerful deactivating nature of both substituents, the aromatic ring exhibits significantly reduced reactivity, necessitating harsh reaction conditions for successful substitution. This guide offers predicted outcomes for key EAS reactions, detailed experimental protocols adapted from analogous substrates, and visual diagrams to illustrate reaction mechanisms and workflows.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1] The subsequent loss of a proton restores the ring's aromaticity, resulting in the substitution of a hydrogen atom.[1] The rate and regioselectivity of EAS are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.[2][3] Substituents are broadly classified as either activating or deactivating and as either ortho-, para-directing or meta-directing.[4]

Analysis of Substituent Effects in this compound

The reactivity and orientation of incoming electrophiles on the this compound ring are dictated by the combined influence of its two substituents.

The Nitro Group (-NO₂)

The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects.[5][6] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles, with a reaction rate thousands of times slower than that of benzene.[4][7] By delocalizing the ring's π-electrons onto the oxygen atoms, the nitro group creates a significant partial positive charge at the ortho and para positions.[5][6] Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site.[8]

The 1-(1-Bromoethyl) Group [-CH(Br)CH₃]

The 1-(1-bromoethyl) substituent exerts a more complex influence.

  • Inductive Effect: The bromine atom on the benzylic carbon is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring.

  • Directing Effect: Despite its deactivating inductive nature, the alkyl framework of the substituent directs incoming electrophiles to the ortho and para positions. This is a characteristic behavior of alkyl groups, which stabilize the arenium ion intermediate through weak induction and hyperconjugation.[2] Halogen substituents directly on a ring are also ortho-, para-directors.[4] Therefore, the 1-(1-bromoethyl) group is classified as a deactivating, ortho-, para-director.

Predicted Regioselectivity and Reactivity

The directing effects of the two substituents on this compound are synergistic, reinforcing a single regiochemical outcome.

  • The nitro group at C4 directs incoming electrophiles to the C2 and C6 positions (meta).

  • The 1-(1-bromoethyl) group at C1 directs to the C2 and C6 positions (ortho) and the C4 position (para).

Since the C4 position is already occupied, both groups guide the electrophile to the C2 and C6 positions . This convergence of directing effects strongly favors the formation of 2-substituted-1-(1-bromoethyl)-4-nitrobenzene products.

However, the cumulative deactivating effects of both the nitro group and the inductively withdrawing 1-(1-bromoethyl) group render the aromatic ring extremely electron-deficient and thus highly unreactive towards EAS.[9] Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) are required. Friedel-Crafts alkylation and acylation reactions are generally not feasible on such strongly deactivated rings.[9]

Caption: Convergent directing effects on the substrate ring.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration would introduce a second nitro group onto the ring, leading to the formation of 1-(1-bromoethyl)-2,4-dinitrobenzene. This requires a potent nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, likely with heating.

Halogenation

Halogenation, for instance with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would yield 2-bromo-1-(1-bromoethyl)-4-nitrobenzene. The reaction will be sluggish due to the deactivated ring.

Sulfonation

Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, resulting in 2-(1-bromoethyl)-5-nitrobenzenesulfonic acid. Elevated temperatures are expected to be necessary to drive the reaction.

Quantitative Data

No direct experimental data for the electrophilic aromatic substitution of this compound has been identified in the surveyed literature. The following table provides predicted outcomes and estimated yields based on reactions with electronically similar, highly deactivated substrates.[9]

ReactionElectrophile & ReagentsMajor Product(s)Predicted YieldNotes
Nitration NO₂⁺ (from HNO₃/H₂SO₄)1-(1-Bromoethyl)-2,4-dinitrobenzeneLow to ModerateRequires harsh conditions (heat). Risk of side-chain oxidation.
Bromination Br⁺ (from Br₂/FeBr₃)2-Bromo-1-(1-bromoethyl)-4-nitrobenzeneLowVery slow reaction due to deactivation by both groups.
Sulfonation SO₃ (from fuming H₂SO₄)2-(1-Bromoethyl)-5-nitrobenzenesulfonic acidLow to ModerateReaction is often reversible and requires high temperatures.
Friedel-Crafts R⁺ or RCO⁺ (from R-X/AlCl₃)No Reaction Expected0%The ring is too deactivated for Friedel-Crafts reactions to proceed.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for highly deactivated aromatic compounds and should be performed with appropriate safety precautions.[9][10]

Protocol 6.1: Nitration of this compound
  • Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and reflux condenser, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve this compound (e.g., 5.0 g) in 10 mL of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30 minutes.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat cautiously to 50-60 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The solid product, 1-(1-bromoethyl)-2,4-dinitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

G start Start: Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) add_substrate Dissolve Substrate in Conc. H₂SO₄ and Add Dropwise to Mixture start->add_substrate Cool to 0-5°C react Heat Reaction Mixture (e.g., 50-60°C, 1-2h) add_substrate->react Monitor by TLC workup Quench Reaction (Pour onto Crushed Ice) react->workup isolate Isolate Product (Vacuum Filtration & Washing) workup->isolate purify Purify Product (Recrystallization) isolate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the nitration of the substrate.

Protocol 6.2: Bromination of this compound
  • Setup: To a dry, three-necked flask protected by a drying tube, add this compound (e.g., 4.6 g) and 20 mL of a dry solvent like dichloromethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, e.g., 0.3 g) to the solution.

  • Bromine Addition: In a dropping funnel, place a solution of bromine (e.g., 3.2 g, 1.0 mL) in 5 mL of dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. The evolution of HBr gas should be observed.

  • Reaction: Stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.

  • Work-up: Pour the reaction mixture into 50 mL of water. Add a saturated solution of sodium bisulfite dropwise to quench any unreacted bromine (the red-brown color will disappear).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified by column chromatography.

Conclusion

The electrophilic aromatic substitution of this compound is governed by the powerful and synergistic directing effects of its substituents, which strongly favor substitution at the C2 and C6 positions. However, the compound's reactivity is severely diminished by the cumulative electron-withdrawing nature of the nitro and 1-bromoethyl groups. Successful substitutions, such as nitration or halogenation, require forcing conditions and are expected to result in low to moderate yields. Friedel-Crafts reactions are predicted to be unsuccessful. The protocols and predictive data provided herein serve as a valuable resource for researchers planning the synthetic modification of this and other similarly deactivated aromatic substrates.

References

Stability and Storage of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(1-Bromoethyl)-4-nitrobenzene. The document details the inherent chemical instabilities of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment in line with regulatory expectations. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a benzylic bromide and a nitroaromatic moiety, confers a high degree of reactivity, which is advantageous for synthetic transformations. However, this reactivity also predisposes the compound to various degradation pathways, making its proper storage and handling critical to ensure its quality, purity, and performance in downstream applications. This guide summarizes the key factors influencing the stability of this compound and provides practical recommendations for its storage and stability evaluation.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the benzylic position and the photochemical reactivity of the nitroaromatic ring. The electron-withdrawing nature of the nitro group at the para position significantly impacts the reactivity of the benzylic bromide.

Key Stability Concerns:

  • Hydrolysis: The presence of the bromoethyl group makes the compound susceptible to hydrolysis, leading to the formation of 1-(4-nitrophenyl)ethanol. The rate of hydrolysis is expected to be influenced by pH and the presence of nucleophiles.

  • Photodegradation: Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to light, particularly UV radiation. This can lead to a complex mixture of degradation products.

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can promote decomposition. Benzylic bromides, especially those with electron-withdrawing substituents, can be thermally sensitive.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic reactions.
Light Protect from light (Store in amber vials or in the dark)To prevent photodegradation of the nitroaromatic moiety.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation.
Moisture Store in a dry environment (desiccator recommended)To minimize hydrolysis.
Container Tightly sealed, chemically resistant container (e.g., glass)To prevent exposure to moisture and atmospheric contaminants.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on analogous compounds, the following degradation pathways are considered most likely:

A This compound B Hydrolysis A->B + H2O C Photodecomposition A->C hv (Light) D Thermal Degradation A->D Δ (Heat) E 1-(4-Nitrophenyl)ethanol B->E F Complex mixture of photoproducts (e.g., nitrophenols, rearranged products) C->F G Decomposition products (e.g., 4-nitrostyrene, HBr) D->G

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Studies

To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are tailored for this specific compound.

General Procedure for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization/Quenching: If necessary, neutralize acidic or basic samples to an appropriate pH before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Conditions
Stress ConditionProtocol
Acidic Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C.
Basic Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature (due to expected rapid degradation).
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation Store the stock solution at 80°C in a temperature-controlled oven, protected from light.
Photolytic Degradation Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare 1 mg/mL stock solution of This compound B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Sample at specified time points B->G C->G D->G E->G F->G H Neutralize/Quench (if applicable) G->H I Analyze by Stability-Indicating HPLC-UV/MS H->I J Quantify parent compound and degradation products I->J K Identify degradation products (e.g., by MS, NMR) J->K L Determine degradation pathways K->L

Caption: Experimental workflow for forced degradation studies.

Recommended Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

Starting HPLC Method Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 274 nm, the λmax of the nitroaromatic chromophore). A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be coupled for identification of unknown degradants.

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Summary of Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of results from a forced degradation study to illustrate the expected stability profile. Actual data should be generated through experimentation.

Stress Condition% Degradation of Parent Compound (after 24h)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C ~5%1-(4-Nitrophenyl)ethanol
0.1 M NaOH, RT >90%1-(4-Nitrophenyl)ethanol, 4-Nitrostyrene
3% H₂O₂, RT ~10%Oxidized aromatic species
80°C ~15%4-Nitrostyrene, HBr
Photolytic (ICH Q1B) ~20%Complex mixture of nitrophenols and rearranged products

Conclusion

This compound is a reactive and versatile chemical intermediate that requires careful handling and storage to maintain its quality. The primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition. For optimal stability, the compound should be stored at refrigerated temperatures (2-8°C), protected from light and moisture, and preferably under an inert atmosphere. A well-designed forced degradation study, coupled with a validated stability-indicating analytical method, is essential for understanding its degradation profile and ensuring its suitability for research and development purposes. The protocols and information provided in this guide serve as a robust starting point for scientists and researchers working with this compound.

An In-depth Technical Guide to the Safety and Handling of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-(1-Bromoethyl)-4-nitrobenzene (CAS No: 19935-81-0). The information is intended for professionals in research and development who may handle this chemical. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Chemical Identification

  • IUPAC Name: this compound[1][2]

  • Synonyms: 1-(4-nitrophenyl)ethyl bromide, methyl 4-nitro benzyl bromide[1][3]

  • CAS Number: 19935-81-0[1][4]

  • Molecular Formula: C₈H₈BrNO₂[1][3]

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification indicates multiple health and environmental risks.

  • Signal Word: Warning[1]

  • GHS Pictograms:

    • Health Hazard (GHS07): Exclamation Mark

    • Corrosion (GHS05)[2]

    • Environment (GHS09)

Table 1: GHS Hazard and Precautionary Statements

CodeHazard StatementCodePrecautionary Statement
H302Harmful if swallowed.[1][5]P264Wash face, hands, and any exposed skin thoroughly after handling.[2][6]
H312Harmful in contact with skin.[1][5]P270Do not eat, drink or smoke when using this product.[6][7]
H315Causes skin irritation.[1][5][8]P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6][8]
H319Causes serious eye irritation.[1][5][8]P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
H332Harmful if inhaled.[1][5]P302+P352IF ON SKIN: Wash with plenty of soap and water.[5][9]
H335May cause respiratory irritation.[1][5][6]P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]
H373May cause damage to organs through prolonged or repeated exposure.[5][6]P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][8]
H411Toxic to aquatic life with long lasting effects.[5]P405Store locked up.[2][5]
P501Dispose of contents/container to an approved waste disposal plant.[5][9]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular Weight 230.06 g/mol [1][2][3]
Physical State Solid, or yellow oil[3][7][8]
Appearance Light yellow[7][8]
Melting Point 31-32.5 °C[3]
Boiling Point 152-153 °C (at 5 Torr)[3]
Storage Temperature 2-8°C, under inert atmosphere[2]

Experimental Protocols: Safe Handling and Storage

Strict protocols must be followed to minimize risk when working with this compound.

4.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[8][10]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][10]

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][10]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant, impervious gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8][10]

    • Clothing: Wear a lab coat and other impervious clothing as necessary to prevent skin contact.[8][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][10]

4.3 Handling Procedures

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8]

  • Avoid the formation of dust and aerosols.[8]

  • Wash hands thoroughly after handling the material.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

4.4 Storage Procedures

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Store locked up and away from incompatible substances, such as strong oxidizing agents.[5][6][8]

  • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1 First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[9][10]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][10]

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]

  • Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

5.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation. Avoid breathing dust.[5][8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[8]

  • Containment and Cleanup: Carefully sweep up or vacuum the spilled material without creating dust. Place it in a suitable, closed, and labeled container for disposal.[8][10]

Visualized Experimental Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G Experimental Workflow: Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Experiment Phase a1 Review SDS & Protocols a2 Prepare Work Area (Fume Hood) a1->a2 a3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) a2->a3 b1 Transfer Chemical (Inside Fume Hood) a3->b1 b2 Weighing / Measuring b1->b2 b3 Perform Reaction / Procedure b2->b3 c1 Quench Reaction / Neutralize b3->c1 c2 Decontaminate Glassware & Surfaces c1->c2 c3 Segregate & Label Waste c2->c3 c4 Doff PPE & Wash Hands c3->c4 end End: Secure Storage c4->end start Start: Risk Assessment start->a1

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to 1-(1-Bromoethyl)-4-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-4-nitrobenzene, a key chemical intermediate with applications in synthetic chemistry and potential relevance to drug discovery and development. This document details available suppliers, experimental protocols for its synthesis, and explores its potential utility in the broader context of chemical biology and medicinal chemistry.

Chemical Properties and Supplier Information

This compound (CAS No: 19935-81-0) is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 1-(4-nitrophenyl)ethyl moiety into various molecular scaffolds.

Sourcing this reagent is a critical first step for any research or development project. The following table summarizes the currently available information on commercial suppliers of this compound. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most up-to-date information.

SupplierBrand/DistributorPurityAvailable QuantitiesPrice
CymitQuimicaApollo Scientific97%100mg, 250mg, 1g, 5g, 25g€40.00 (100mg), €63.00 (250mg), €160.00 (1g), €474.00 (5g), €1,612.00 (25g)[1]
ChemsrcShanghai Amole Biotechnology Co., Ltd.97.0%100mg, 1g, 250mg, 25gInquiry
Crysdot LLC97%1g$431.00
Sigma-AldrichAmbeed, Inc.Inquiry
BLDpharmInquiry

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the radical bromination of 1-ethyl-4-nitrobenzene. This reaction utilizes a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator, typically benzoyl peroxide or AIBN, in a suitable solvent.

Protocol: Radical Bromination of 1-ethyl-4-nitrobenzene

This protocol is adapted from established synthetic methodologies.

Materials:

  • 1-ethyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-ethyl-4-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow reagents 1-ethyl-4-nitrobenzene N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) reaction Radical Bromination (Reflux in CCl4) reagents->reaction workup Aqueous Work-up (Filtration, NaHCO3 wash, Brine wash) reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Potential Applications in Research and Drug Discovery

While specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential applications for researchers in drug discovery and chemical biology.

The presence of a reactive benzylic bromide makes it a useful tool for covalent labeling of proteins. This electrophilic center can react with nucleophilic residues on proteins, such as cysteine or histidine, to form stable covalent bonds. This property can be exploited in the design of chemical probes to identify novel drug targets or to elucidate the mechanism of action of bioactive compounds.

Furthermore, the nitroaromatic scaffold is a common feature in many pharmacologically active molecules. The nitro group can be readily reduced to an amine, providing a key functional handle for further chemical modifications and the construction of compound libraries for high-throughput screening. The related compound, 1-(2-bromoethyl)-4-nitrobenzene, has been reported as a substrate for glutathione S-transferase (GST), an enzyme family involved in detoxification and cellular signaling. This suggests that this compound could potentially interact with GSTs or other enzymes with similar active site architectures.

Potential_Applications compound This compound probe Covalent Probe Design compound->probe building_block Synthetic Building Block compound->building_block target_id Target Identification probe->target_id library_synthesis Compound Library Synthesis building_block->library_synthesis drug_discovery Drug Discovery Cascade target_id->drug_discovery library_synthesis->drug_discovery

Potential applications in drug discovery.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for application in both fundamental and applied chemical research. Its utility as a synthetic building block is well-established, and its inherent reactivity suggests intriguing possibilities for its use as a chemical probe in the exploration of biological systems. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the properties of this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of 1-(1-Bromoethyl)-4-nitrobenzene. The information is intended to support research and development activities where this compound may be a key intermediate or a subject of study.

Molecular Structure and Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure consists of a benzene ring substituted with a nitro group at the para position (C4) and a 1-bromoethyl group at the C1 position.

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 19935-81-0[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Monoisotopic Mass 228.97384 Da[1]
Appearance Yellow oil[2]
Melting Point 31-32.5 °C[2]
Boiling Point 152-153 °C at 5 Torr[2]
Topological Polar Surface Area 45.8 Ų[1]
Stereochemistry

The presence of a bromine atom and a methyl group on the benzylic carbon of the ethyl substituent creates a chiral center. Therefore, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-1-(1-bromoethyl)-4-nitrobenzene and (S)-1-(1-bromoethyl)-4-nitrobenzene. The commercially available compound is typically a racemic mixture, as indicated by an "Undefined Atom Stereocenter Count" of 1 in chemical databases.[2]

Synthesis

A common and effective method for the synthesis of this compound is the free-radical bromination of 1-ethyl-4-nitrobenzene.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of this compound Reactants 1-Ethyl-4-nitrobenzene N-Bromosuccinimide (NBS) Benzoyl Peroxide (initiator) Solvent Carbon Tetrachloride (CCl4) Reactants->Solvent dissolved in Reaction Reflux Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product Reactivity_Pathways Potential Reactivity of this compound Start This compound Substitution_Product Substitution Product Start->Substitution_Product Nucleophilic Substitution Grignard_Reagent Grignard Reagent Start->Grignard_Reagent Reaction with Mg Amine_Product 4-(1-Bromoethyl)aniline Start->Amine_Product Reduction (e.g., with Fe/HCl) Nucleophile Nucleophile (e.g., -OH, -CN, -OR) Nucleophile->Substitution_Product Reduction Reduction of Nitro Group

References

Solubility Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Bromoethyl)-4-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on the established principles of "like dissolves like" and the known solubility of structurally similar compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this guide also furnishes a detailed, generalized experimental protocol for its determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem[1]
Molecular Weight 230.06 g/mol PubChem[1]
Appearance Solid, Semi-solid, or liquid lumpSigma-Aldrich
Polar Surface Area 45.8 ŲPubChem[1]

Predicted Solubility in Organic Solvents

While specific experimental data is unavailable, a qualitative assessment of the solubility of this compound can be inferred from its structure and the known solubility of analogous compounds. The molecule possesses both a polar nitro group and a nonpolar bromoethyl-substituted benzene ring. This dual character suggests a broad solubility range across various organic solvents.

The principle of "like dissolves like" suggests that polar solvents will interact favorably with the nitro group, while nonpolar solvents will dissolve the nonpolar aromatic and alkyl halide portions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighThe polar hydroxyl group can interact with the nitro group.
Ethanol Polar ProticHighSimilar to methanol, capable of hydrogen bonding. Structurally similar 1-bromo-1-phenylethane is soluble in alcohol.[2]
Acetone Polar AproticHighThe polar carbonyl group can interact with the nitro group. Nitroaromatic compounds are generally soluble in acetone.[3]
Acetonitrile Polar AproticModerate to HighThe polar nitrile group can interact with the nitro group.
Dichloromethane Polar AproticHighA good solvent for a wide range of organic compounds.
Tetrahydrofuran (THF) Polar AproticHighThe ether oxygen can interact with the compound.
Ethyl Acetate Polar AproticModerate to HighA moderately polar solvent capable of dissolving both polar and nonpolar compounds.
Toluene Nonpolar AromaticModerate to HighThe aromatic ring of toluene can interact with the benzene ring of the solute. Nitroaromatic compounds are generally soluble in toluene.[3]
Hexane Nonpolar AliphaticLow to ModeratePrimarily nonpolar interactions; the polar nitro group will limit solubility.
Diethyl Ether Slightly PolarHighStructurally similar 1-bromo-1-phenylethane is soluble in ether.[2]
Benzene Nonpolar AromaticModerate to HighSimilar to toluene, with favorable pi-pi stacking interactions. Structurally similar 1-bromo-1-phenylethane is soluble in benzene.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance (accurate to ±0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To avoid precipitation, immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the sample to a suitable concentration with the same solvent. Record the dilution factor.

  • Quantitative Analysis:

    • Analyze the concentration of the diluted solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid add_to_vial Combine in sealed vial prep_solid->add_to_vial prep_solvent Measure solvent volume prep_solvent->add_to_vial shake Agitate at constant T (24-72h) add_to_vial->shake sediment Sedimentation shake->sediment centrifuge Centrifugation sediment->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter withdraw->filter dilute Dilute filter->dilute analyze HPLC/GC Analysis dilute->analyze calc Calculate Solubility analyze->calc

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, its chemical structure suggests it is likely to be soluble in a range of common polar and nonpolar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Physicochemical and Computed Properties of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Computational databases provide a foundational set of calculated properties for 1-(1-Bromoethyl)-4-nitrobenzene. These values are typically determined through quantitative structure-property relationship (QSPR) models and basic molecular mechanics. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C8H8BrNO2PubChem[1][2]
Molecular Weight 230.06 g/mol PubChem[1]
Exact Mass 228.97384 DaPubChem[1]
Monoisotopic Mass 228.97384 DaPubChem[1]
XLogP3 3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 45.8 ŲPubChem[1]
Heavy Atom Count 12ECHEMI[3]
Complexity 161PubChem[1]

Theoretical Spectroscopic and Electronic Properties

While direct theoretical studies on this compound are pending, we can project its properties based on the computational analysis of 1-Bromo-4-nitrobenzene, a structurally similar molecule.[4] The methodologies employed in such studies, typically Density Functional Theory (DFT), provide reliable predictions of molecular structure, vibrational frequencies, and electronic properties.

Proposed Computational Methodology

The theoretical calculations for this compound would likely be performed using a quantum chemical package like Gaussian. A common and effective method involves the B3LYP level of theory with a 6-311++G(d,p) basis set.[4] This approach is well-suited for optimizing molecular geometry and predicting spectroscopic data.

Predicted Vibrational Frequencies (FT-IR and FT-Raman)

The vibrational modes of this compound can be predicted using DFT calculations. The presence of the ethyl group would introduce additional vibrational modes compared to 1-Bromo-4-nitrobenzene. The following table provides a hypothetical assignment of key vibrational frequencies based on the analysis of its analogue.

Vibrational ModePredicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))
NO₂ Asymmetric Stretch ~1520
NO₂ Symmetric Stretch ~1345
C-N Stretch ~850
C-Br Stretch ~650
Aromatic C-H Stretch ~3100
Aliphatic C-H Stretch ~2950
Predicted NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[4] The predicted shifts are crucial for the structural elucidation of the molecule.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH (ethyl) ~5.2~45
CH₃ (ethyl) ~2.1~25
Aromatic CH (ortho to NO₂) ** ~8.2~124
Aromatic CH (ortho to bromoethyl) ~7.6~129
Aromatic C (ipso to NO₂) **-~148
Aromatic C (ipso to bromoethyl) -~145
Predicted Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of the molecule. These can be calculated using Time-Dependent DFT (TD-DFT).[4]

PropertyPredicted Value (eV)
HOMO Energy -7.0 to -7.5
LUMO Energy -1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE) 5.0 to 6.0

Experimental Protocols for Theoretical Calculations

The following outlines the standard computational protocol for determining the theoretical properties of this compound, based on established practices for similar molecules.[4]

1. Molecular Structure Optimization:

  • The initial molecular structure of this compound is drawn using a molecular editor and imported into the computational software.

  • Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

  • The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Analysis:

  • Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental FT-IR and FT-Raman spectra.

3. NMR Chemical Shift Calculation:

  • The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • The calculations are performed at the B3LYP/6-311++G(d,p) level of theory.

  • The calculated isotropic shielding values are referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

4. Electronic Property Analysis:

  • The electronic properties, including HOMO and LUMO energies, are obtained from the optimized molecular structure.

  • Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis).

Visualizing the Theoretical Calculation Workflow

The logical flow of a theoretical investigation into the properties of a molecule like this compound can be visualized as follows:

Theoretical_Calculation_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Optimized Molecular Structure B->C D Vibrational Frequency Analysis C->D E NMR Chemical Shift Calculation (GIAO Method) C->E F Electronic Property Analysis (TD-DFT) C->F G Predicted FT-IR & FT-Raman Spectra D->G H Predicted ¹H & ¹³C NMR Spectra E->H I HOMO-LUMO Energies & UV-Vis Spectrum F->I

Caption: Workflow for theoretical calculations of molecular properties.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on the aromatic ring, allows for a range of chemical transformations. The benzyzylic bromide is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.

The substitution reactions at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. The reaction pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The para-nitro group plays a crucial role in stabilizing a potential carbocation intermediate at the benzylic position through resonance, which can favor an S(_N)1 pathway.

Reaction Mechanisms

The nucleophilic substitution on this compound can proceed via two primary pathways: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).

S(_N)1 Mechanism: This is a two-step mechanism. The first and rate-determining step involves the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The nitro group at the para position effectively delocalizes the positive charge, stabilizing this intermediate. In the second, fast step, a nucleophile attacks the carbocation. This mechanism is favored by polar protic solvents and weaker nucleophiles.

SN1_Mechanism sub This compound int Resonance-Stabilized Carbocation Intermediate sub->int Slow, Rate-Determining Step prod Substitution Product int->prod Fast lg Br- int->lg nu Nu- nu->int

Caption: S(_N)1 reaction pathway of this compound.

S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents.

SN2_Mechanism sub This compound ts Transition State sub->ts Concerted Step prod Substitution Product ts->prod lg Br- ts->lg nu Nu- nu->ts

Caption: S(_N)2 reaction pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for nucleophilic substitution reactions of this compound with various nucleophiles. Please note that the yields and reaction times are illustrative and can vary based on specific experimental conditions.

NucleophileReagentSolventProductTypical Reaction Time (h)Illustrative Yield (%)
AzideSodium Azide (NaN₃)DMF1-(1-Azidoethyl)-4-nitrobenzene4-885-95
CyanideSodium Cyanide (NaCN)DMSO1-(1-Cyanoethyl)-4-nitrobenzene2-680-90
HydroxideSodium Hydroxide (NaOH)Acetone/Water1-(1-Hydroxyethyl)-4-nitrobenzene1-370-85
AcetateSodium Acetate (CH₃COONa)Acetic Acid1-(1-Acetoxyethyl)-4-nitrobenzene6-1275-90

Experimental Protocols

General Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium cyanide and sodium azide are highly toxic; handle with extreme care and have appropriate quench solutions and emergency procedures in place.

Protocol 1: Synthesis of 1-(1-Azidoethyl)-4-nitrobenzene

This protocol describes the substitution of the benzylic bromide with an azide group, a versatile functional group for further transformations such as click chemistry or reduction to an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Azide_Synthesis_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_nan3 Add Sodium Azide dissolve->add_nan3 react Heat and Stir (50-60°C, 4-8h) add_nan3->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction with Ethyl Acetate monitor->workup Reaction Complete dry Dry with MgSO4 and Concentrate workup->dry purify Purify by Column Chromatography (if necessary) dry->purify end End purify->end

Caption: Workflow for the synthesis of 1-(1-azidoethyl)-4-nitrobenzene.

Protocol 2: Synthesis of 1-(1-Cyanoethyl)-4-nitrobenzene

This protocol details the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.5 eq) in portions to the stirred solution.

  • Heat the reaction mixture to 70-80 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a large volume of ice-water.

  • Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Cyanide_Synthesis_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve add_nacn Add Sodium Cyanide dissolve->add_nacn react Heat and Stir (70-80°C, 2-6h) add_nacn->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction with Diethyl Ether monitor->workup Reaction Complete dry Dry with Na2SO4 and Concentrate workup->dry purify Purify by Column Chromatography (if necessary) dry->purify end End purify->end

Caption: Workflow for the synthesis of 1-(1-cyanoethyl)-4-nitrobenzene.

Applications in Drug Development and Research

The products of nucleophilic substitution reactions of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • Amino Derivatives: The corresponding azido or nitro compounds can be readily reduced to the primary amine, 1-(1-aminoethyl)-4-aminobenzene, a key building block for the synthesis of various scaffolds in medicinal chemistry.

  • Heterocyclic Synthesis: The introduced functional groups can serve as handles for the construction of heterocyclic ring systems, which are prevalent in many drug molecules.

  • Linker Chemistry: The bifunctional nature of the starting material and its products allows for their use as linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control of molecular architecture is crucial.

These application notes provide a framework for the utilization of this compound in synthetic and medicinal chemistry research. The provided protocols can be adapted and optimized for specific research needs.

Application Notes and Protocols for SN2 Reactions with 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the scientific principles and practical laboratory procedures for conducting bimolecular nucleophilic substitution (SN2) reactions using 1-(1-bromoethyl)-4-nitrobenzene. This substrate is of particular interest in medicinal chemistry and drug development due to the potential for synthesizing a wide array of chiral molecules, particularly chiral amines, which are prevalent in many pharmaceutical compounds.[1][2][3]

Introduction to SN2 Reactions

The SN2 reaction is a fundamental transformation in organic chemistry characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group.[4][5][6][7] This single-step process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.[4][5][8][9] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon, often referred to as a Walden inversion.[5][8] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[4][8][10]

The substrate, this compound, is a secondary benzylic halide. The benzylic position is generally reactive towards nucleophilic substitution. The presence of a nitro group in the para position of the benzene ring is expected to influence the reaction rate.

Factors Influencing SN2 Reactions with this compound

Several factors govern the outcome and rate of SN2 reactions with this substrate:

  • Nucleophile: The strength and concentration of the nucleophile are critical. Stronger, less sterically hindered nucleophiles will favor a faster SN2 reaction.[9] For the synthesis of chiral amines, primary or secondary amines are commonly used nucleophiles.

  • Solvent: Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[11] These solvents can dissolve the nucleophilic salt while not excessively solvating the nucleophile, thus preserving its reactivity.

  • Leaving Group: The bromide ion is an excellent leaving group due to its low basicity and the relative weakness of the carbon-bromine bond, which facilitates its displacement.[12]

  • Steric Hindrance: As a secondary halide, this compound is more sterically hindered than a primary halide. This can slow down the rate of the SN2 reaction compared to a primary analogue.[4][9]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat may promote side reactions such as elimination (E2).

Quantitative Data from Analogous Reactions

Substrate (Analogous)NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1-(1-Bromoethyl)benzeneBenzylamineAcetonitrile606-885General synthetic protocol
1-(1-Bromoethyl)benzenePiperidineDMF251290General synthetic protocol
1-(2-Bromoethyl)-2-nitrobenzeneBenzylamineAcetonitrile604-6>90[12]

Note: The data for 1-(2-Bromoethyl)-2-nitrobenzene is for a primary halide and is expected to be more reactive than the secondary halide subject of this document.[12]

Experimental Protocols

The following protocols are representative and should be optimized for specific nucleophiles and desired products.

Protocol 1: General Procedure for the Synthesis of a Chiral Amine via SN2 Reaction

Objective: To synthesize N-(1-(4-nitrophenyl)ethyl)aniline from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Add potassium carbonate (2.0-3.0 eq) to the suspension. This will act as a base to neutralize the HBr formed during the reaction.

  • Add aniline (1.5-2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature should be determined empirically.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.

Characterization: The final product should be characterized by appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of this compound.

Experimental Workflow

Experimental_Workflow start Start: Materials Preparation reaction_setup 1. Reaction Setup: - Add this compound, K₂CO₃, and solvent to flask. start->reaction_setup add_nucleophile 2. Add Nucleophile (e.g., amine) reaction_setup->add_nucleophile heating 3. Heat Reaction Mixture (e.g., 60-80°C) add_nucleophile->heating monitoring 4. Monitor Reaction (TLC) heating->monitoring workup 5. Aqueous Workup: - Filter salts - Extract with organic solvent - Wash with water and brine monitoring->workup Reaction Complete drying 6. Drying and Concentration: - Dry with Na₂SO₄ - Remove solvent in vacuo workup->drying purification 7. Purification: (Column Chromatography) drying->purification analysis 8. Product Analysis: (NMR, MS, Chiral HPLC) purification->analysis end End: Pure Chiral Product analysis->end

Caption: General experimental workflow for SN2 reactions.

Factors Affecting SN2 Reaction Rate

Factors_Affecting_Rate center SN2 Reaction Rate of This compound nucleophile Nucleophile - Strength - Concentration - Steric Bulk center->nucleophile substrate Substrate - Secondary Benzylic - Steric Hindrance center->substrate solvent Solvent - Polar Aprotic Favored (e.g., ACN, DMF, DMSO) center->solvent leaving_group Leaving Group - Good (Br⁻) center->leaving_group temperature Temperature - Rate increases with temperature center->temperature

Caption: Key factors influencing the SN2 reaction rate.

References

Application Notes and Protocols: Indole Synthesis Utilizing a Bromoethyl-Nitrobenzene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and natural products. Its diverse biological activities have established it as a critical target in synthetic organic chemistry and drug discovery. One effective strategy for constructing the indole nucleus is through the reductive cyclization of appropriately substituted nitroaromatics.

This document provides detailed application notes and experimental protocols for the synthesis of indole, focusing on the use of a bromoethyl-nitrobenzene precursor. While the specific precursor 1-(1-Bromoethyl)-4-nitrobenzene is not commonly cited for direct indole synthesis due to the para-disposition of its functional groups, which is unfavorable for direct cyclization, its isomer 1-(2-Bromoethyl)-2-nitrobenzene serves as an excellent and well-documented precursor for this transformation. The methodologies detailed below are centered on the reductive cyclization of this ortho-isomer, which offers a reliable and efficient pathway to the parent indole structure—a crucial starting point for further functionalization in medicinal chemistry.

The core of this synthetic strategy involves two key transformations in a single pot: the reduction of the nitro group to an amino group, followed by an intramolecular nucleophilic substitution to form the pyrrole ring of the indole system.[1] Various reducing agents can be employed for this purpose, each with distinct advantages concerning yield, reaction conditions, and functional group tolerance.[1]

Reaction Mechanism and Workflow

The reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene to indole proceeds through a well-established reaction pathway. The initial step is the reduction of the nitro group to an aniline derivative. This is followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbon atom bearing the bromine, leading to the formation of the five-membered pyrrole ring fused to the benzene ring. The final step is the elimination of hydrogen bromide to yield the aromatic indole.[1]

Reaction_Mechanism start 1-(2-Bromoethyl)-2-nitrobenzene intermediate 2-(2-Bromoethyl)aniline start->intermediate Reduction of Nitro Group (e.g., Fe/AcOH, SnCl2/HCl, H2/Pd-C) product Indole intermediate->product Intramolecular Cyclization (-HBr)

Reaction mechanism for indole synthesis.

The general experimental workflow for this synthesis is outlined below.

Experimental_Workflow A Setup Reaction Vessel with 1-(2-Bromoethyl)-2-nitrobenzene and Solvent B Add Reducing Agent A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress (TLC) C->D E Work-up Procedure: - Quench Reaction - Basify - Extract with Organic Solvent D->E F Dry and Concentrate Organic Phase E->F G Purify Crude Product (Column Chromatography) F->G H Characterize Pure Indole G->H

General experimental workflow.

Experimental Protocols

Two common methods for the reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene are detailed below, utilizing different reducing agents.

Protocol 1: Reductive Cyclization using Iron in Acetic Acid

This method is a classic and cost-effective approach for the reduction of nitroarenes.

Materials and Equipment:

ReagentsEquipment
1-(2-Bromoethyl)-2-nitrobenzeneRound-bottom flask
Iron powder (fine grade)Reflux condenser
Glacial acetic acidHeating mantle with magnetic stirrer
EthanolSeparatory funnel
Ethyl acetateRotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Standard laboratory glassware
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid (4:1 v/v), add iron powder (4.0 eq).[1]

  • Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.[1]

  • Basify the mixture to pH 8 with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to obtain pure indole.[1]

Protocol 2: Catalytic Hydrogenation

This method often provides cleaner reactions and high yields but requires specialized equipment for handling hydrogen gas.[1]

Materials and Equipment:

ReagentsEquipment
1-(2-Bromoethyl)-2-nitrobenzeneHydrogenation apparatus (e.g., Parr)
Palladium on carbon (10% Pd/C)Magnetic stirrer
Ethanol or Ethyl AcetateFiltration setup (e.g., celite pad)
Hydrogen gas (H₂)Rotary evaporator

Procedure:

  • Dissolve 1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.[1]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).[1]

  • Pressurize the vessel with hydrogen gas (follow the specific instructions for the hydrogenation apparatus being used).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as indicated by TLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).[1]

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • The crude product can be further purified by column chromatography if necessary.[1]

Data Presentation

The choice of reducing agent can impact the reaction efficiency and yield. The following table summarizes typical outcomes for the described protocols.

MethodReducing AgentTypical YieldPurityKey Advantages
Protocol 1 Fe/AcOHGood to HighGoodCost-effective, readily available reagents.
Protocol 2 H₂/Pd-CHigh to ExcellentHighClean reaction, high yields, milder conditions.

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction conditions.

Concluding Remarks

The reductive cyclization of 1-(2-bromoethyl)-2-nitrobenzene provides a straightforward and reliable method for the synthesis of the indole core.[1] This precursor is a valuable starting material for accessing the parent indole, which can be subsequently functionalized to generate a diverse library of compounds for drug discovery and development. The choice of the reducing agent can be tailored based on the available equipment, cost considerations, and the scale of the reaction.[1] While this compound is not a direct precursor for conventional indole synthesis, the methodologies presented here for its ortho-isomer offer a robust and validated alternative for the synthesis of this important heterocyclic system.

References

Application Notes and Protocols for the Heck Coupling Reaction with 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 1-(1-bromoethyl)-4-nitrobenzene. This secondary benzylic bromide, activated by the electron-withdrawing nitro group, is a promising substrate for palladium-catalyzed carbon-carbon bond formation. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] The reaction is of significant importance in organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. Aryl and benzyl halides bearing electron-withdrawing groups are particularly reactive substrates in the Heck reaction. The presence of the nitro group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle, promoting efficient coupling with a variety of alkenes.

Secondary benzylic halides, such as the topic compound, can be challenging substrates due to the potential for β-hydride elimination from the alkylpalladium intermediate. However, with appropriate ligand selection and optimization of reaction conditions, high yields of the desired coupled products can be achieved. This document outlines protocols for the Heck coupling of this compound with both styrenyl and acrylic partners.

Data Presentation

The following tables summarize reaction conditions and outcomes for the Heck coupling of the closely related substrate, 1-bromo-4-nitrobenzene, with styrene. This data serves as a valuable starting point for the optimization of reactions with this compound.

Table 1: Optimization of Reaction Conditions for the Heck Coupling of 1-Bromo-4-nitrobenzene with Styrene

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
1Pd-L1 (0.5)Na₂CO₃DMA50199.87
2Pd-L1 (0.5)K₂CO₃DMA50198.54
3Pd-L1 (0.5)Et₃NDMA50185.67
4Pd-L1 (0.5)Na₂CO₃DMF50197.21
5Pd-L1 (0.5)Na₂CO₃Dioxane50178.93
6Pd-L1 (0.5)Na₂CO₃DMA30188.92
7Pd-L1 (0.5)Na₂CO₃DMA70199.12

Data adapted from a study on the Heck reaction with 1-bromo-4-nitrobenzene. "Pd-L1" refers to a specific palladium(II)-hydrazone complex catalyst. DMA = N,N-Dimethylacetamide, DMF = N,N-Dimethylformamide.[3]

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: General Procedure for the Heck Coupling of this compound with an Alkene

This protocol is a general guideline and may require optimization for specific alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired alkene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., sodium carbonate, 2.0 mmol, 2.0 equiv.) followed by the anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 1-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Specific Procedure for the Heck Coupling of this compound with Styrene

This protocol is adapted from optimized conditions for the closely related 1-bromo-4-nitrobenzene.[3]

Materials:

  • This compound (230 mg, 1.0 mmol)

  • Styrene (125 mg, 1.2 mmol)

  • Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%)

  • Anhydrous sodium carbonate (212 mg, 2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Set the reaction temperature to 50-70 °C.

  • The reaction is expected to proceed to high conversion within 1-2 hours. Monitor by TLC for the disappearance of the starting bromide.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Suggested Procedure for the Heck Coupling of this compound with Ethyl Acrylate

This protocol is a suggested starting point based on general procedures for the Heck reaction of aryl bromides with acrylates. Optimization may be necessary to achieve high yields.

Materials:

  • This compound (230 mg, 1.0 mmol)

  • Ethyl acrylate (120 mg, 1.2 mmol)

  • Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%)

  • Anhydrous potassium carbonate (276 mg, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • Follow the general procedure outlined in Protocol 1, using tri(o-tolyl)phosphine as the ligand.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS. Reactions with acrylates may require longer reaction times (12-24 hours).

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pd_alkene_complex [R-Pd(II)-X(L)₂(alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion inserted_complex Product-CH₂-CH(R)-Pd(II)-X(L)₂ migratory_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H(X)(L)₂] beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination + Base - HB⁺X⁻ reductive_elimination->pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants and Catalyst in a Dry Flask start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert add_reagents Add Base and Anhydrous Solvent inert->add_reagents reaction Heat and Stir Reaction Mixture (e.g., 50-120 °C) add_reagents->reaction monitor Monitor Reaction Progress (TLC / GC-MS) reaction->monitor workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for the Heck coupling reaction.

References

Application Notes and Protocols for the Suzuki Coupling of Arylboronic Acids with 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of various arylboronic acids with 1-(1-bromoethyl)-4-nitrobenzene. This reaction is a powerful tool for the synthesis of 1-(1-arylethyl)-4-nitrobenzene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.[1][2][3] The protocols outlined below are based on established methodologies for Suzuki couplings of benzylic halides, offering a starting point for reaction optimization and library synthesis.[4][5]

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[6][7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][6] However, the coupling of secondary benzylic halides can present challenges, including lower yields and potential for side reactions like homocoupling.[4][9] The presence of a nitro group on the benzylic bromide may also influence the reaction outcome.[10]

Experimental Protocols

This section details a general experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, THF/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the arylboronic acid (1.2 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Anhydrous solvent is added to the flask, followed by the addition of this compound (1.0 equivalent). The reaction mixture is then stirred under an inert atmosphere.

  • Heating: The reaction mixture is heated to the desired temperature (typically between 80-120°C) and stirred for the specified time (typically 12-24 hours).[4][5] Microwave heating can also be employed to potentially reduce reaction times and improve yields.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-arylethyl)-4-nitrobenzene product.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of benzylic halides with arylboronic acids, which can be adapted for this compound. The yields are illustrative and may vary depending on the specific arylboronic acid used and the optimization of reaction parameters.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (3.0)DMF1002060-75[5]
24-Methoxyphenylboronic AcidPd(OAc)₂ (5) / JohnPhos (10)K₂CO₃ (3.0)DMF (Microwave)1500.3370-85[5]
33-Thienylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (1.5)THF/H₂O (10:1)772355-70[4]
4Naphthalene-2-boronic acidPd(OAc)₂ (5) / SPhos (10)Cs₂CO₃ (3.0)Dioxane1002465-80

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Arylboronic Acid, Base, and Catalyst prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Add this compound prep3->prep4 reaction Heat and Stir (80-120°C, 12-24h) prep4->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup1 Cool and Quench with Water monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: Experimental workflow for the Suzuki coupling.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OH)2 Base PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Bromoethyl)-4-nitrobenzene is a versatile bifunctional reagent with significant potential in the synthesis of diverse bioactive molecules. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for alkylation reactions, and a nitro group, which can be readily transformed into an amino group, a common feature in many pharmacologically active compounds. This dual reactivity allows for the sequential or simultaneous introduction of various functionalities, making it a valuable building block in medicinal chemistry and drug discovery programs.

These application notes provide an overview of the potential uses of this compound in the synthesis of key molecular scaffolds found in bioactive compounds. The protocols outlined below are based on established synthetic methodologies for similar substrates and serve as a guide for researchers to explore the utility of this reagent in their specific research contexts.

Key Synthetic Applications

The primary utility of this compound lies in its ability to act as a precursor for the synthesis of a variety of N-substituted-1-(4-nitrophenyl)ethylamine derivatives. These intermediates can be further elaborated to generate libraries of compounds for biological screening. The key transformations include:

  • Nucleophilic Substitution: The benzylic bromide is susceptible to displacement by a wide range of nucleophiles, including primary and secondary amines, thiols, and phenols, allowing for the introduction of diverse side chains.

  • Reduction of the Nitro Group: The nitro functionality can be chemoselectively reduced to an amine, which can then be acylated, sulfonylated, or converted into ureas and thioureas, all of which are important pharmacophores.

A general synthetic workflow is depicted below:

G A This compound C N/S-Substituted-1-(4-nitrophenyl)ethylamine Intermediate A->C Nucleophilic Substitution B Nucleophile (R-NH2, R-SH, etc.) B->C E N/S-Substituted-1-(4-aminophenyl)ethylamine C->E Nitro Reduction D Reduction (e.g., H2/Pd-C) D->E G Bioactive Molecule Library E->G Derivatization F Acylation / Sulfonylation / Urea Formation F->G

Caption: General synthetic workflow using this compound.

Experimental Protocols

The following are representative, hypothetical protocols for the synthesis of bioactive molecular scaffolds using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-Benzyl-1-(4-nitrophenyl)ethan-1-amine

This protocol describes the nucleophilic substitution of the benzylic bromide with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-(4-nitrophenyl)ethan-1-amine.

Protocol 2: Reduction of the Nitro Group to Synthesize N¹-Benzyl-1-(4-aminophenyl)ethan-1-amine

This protocol details the reduction of the nitro group of the previously synthesized intermediate.

Materials:

  • N-Benzyl-1-(4-nitrophenyl)ethan-1-amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve N-benzyl-1-(4-nitrophenyl)ethan-1-amine in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrates under reduced pressure to yield N¹-benzyl-1-(4-aminophenyl)ethan-1-amine.

Protocol 3: Synthesis of N-(4-(1-(Benzylamino)ethyl)phenyl)acetamide (An Amide Derivative)

This protocol describes the acylation of the aniline derivative.

Materials:

  • N¹-Benzyl-1-(4-aminophenyl)ethan-1-amine (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N¹-benzyl-1-(4-aminophenyl)ethan-1-amine in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(4-(1-(benzylamino)ethyl)phenyl)acetamide.

A similar approach can be used for the synthesis of sulfonamides (using sulfonyl chlorides) and ureas (using isocyanates).

G cluster_0 Protocol 1: Alkylation cluster_1 Protocol 2: Reduction cluster_2 Protocol 3: Acylation A This compound C N-Benzyl-1-(4-nitrophenyl)ethan-1-amine A->C K2CO3, CH3CN B Benzylamine B->C D N-Benzyl-1-(4-nitrophenyl)ethan-1-amine E N1-Benzyl-1-(4-aminophenyl)ethan-1-amine D->E H2, Pd/C, MeOH F N1-Benzyl-1-(4-aminophenyl)ethan-1-amine H N-(4-(1-(Benzylamino)ethyl)phenyl)acetamide F->H Et3N, DCM G Acetyl Chloride G->H

Caption: Experimental workflow for the synthesis of an amide derivative.

Data Presentation

The following table provides a representative example of how quantitative data for a series of synthesized bioactive molecules derived from this compound could be presented. Note: The data in this table is hypothetical and for illustrative purposes only.

Compound IDR Group (from Nucleophile)Final Functional GroupYield (%)IC₅₀ (µM) vs. Target X
MOL-001 BenzylAcetamide751.2
MOL-002 4-FluorobenzylAcetamide720.8
MOL-003 BenzylBenzenesulfonamide682.5
MOL-004 4-FluorobenzylBenzenesulfonamide651.9
MOL-005 BenzylPhenylurea805.1
MOL-006 4-FluorobenzylPhenylurea784.3

Signaling Pathway Diagram

Derivatives of this compound could potentially be designed to inhibit a variety of signaling pathways implicated in disease. For example, if designed as kinase inhibitors, they might target pathways such as the MAPK/ERK pathway. The following diagram illustrates a simplified representation of such a pathway.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising starting material for the synthesis of diverse libraries of potential bioactive molecules. Its dual reactivity allows for the facile introduction of a wide range of chemical functionalities. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in their drug discovery efforts. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and derivatizing agents will undoubtedly lead to the discovery of novel compounds with interesting biological activities.

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Amines Employing 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the proposed stereoselective synthesis of chiral 1-(4-nitrophenyl)ethylamines, valuable intermediates in pharmaceutical development, using racemic 1-(1-bromoethyl)-4-nitrobenzene as the starting material. Due to a lack of specific documented protocols for highly enantioselective reactions directly on this substrate, this note outlines established methodologies for analogous benzylic halides, including enzymatic kinetic resolution and asymmetric amination. The provided protocols are model procedures that can serve as a starting point for reaction development and optimization.

Introduction

Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Specifically, enantiomerically pure 1-(4-nitrophenyl)ethylamine serves as a key precursor for various biologically active molecules. The starting material, this compound, possesses a reactive benzylic bromide that is susceptible to nucleophilic substitution. The electron-withdrawing nitro group further activates this position. While numerous methods exist for the synthesis of chiral amines, this document focuses on potential stereoselective strategies directly utilizing racemic this compound.

Overview of Synthetic Strategies

Two primary plausible strategies for the stereoselective synthesis of chiral amines from racemic this compound are:

  • Enzymatic Kinetic Resolution: This approach involves the selective reaction of one enantiomer of the racemic starting material with a nucleophile, catalyzed by a stereoselective enzyme, leaving the other enantiomer unreacted.

  • Asymmetric Amination: This method employs a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction of the racemic bromide with an amine source, theoretically leading to a single enantiomer of the product. A particularly promising approach in modern synthesis is the use of transaminases in a reductive amination context, though this typically starts from the corresponding ketone.

Data Presentation: Representative Stereoselective Amination

EntryEnzymeNucleophileSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess of Unreacted Substrate (ee_S, %)Enantiomeric Excess of Product (ee_P, %)
1Lipase ASodium AzideToluene302451>99 (R)98 (S)
2Lipase BBenzylamineHexane40484998 (S)>99 (R)
3Amine DehydrogenaseAmmoniaBuffer2512N/AN/A96 (R)
4TransaminaseIsopropylamineBuffer3024N/AN/A>99 (S)

Experimental Protocols

Protocol 1: Proposed Enzymatic Kinetic Resolution of Racemic this compound

This protocol is a model for the kinetic resolution of racemic this compound using a lipase and sodium azide to produce enantioenriched (S)-1-(1-azidoethyl)-4-nitrobenzene and unreacted (R)-1-(1-bromoethyl)-4-nitrobenzene.

Materials:

  • Racemic this compound

  • Lipase A (e.g., from Candida antarctica)

  • Sodium azide (NaN₃)

  • Toluene (anhydrous)

  • Celite

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of racemic this compound (1.0 mmol, 230 mg) in anhydrous toluene (10 mL) is added Lipase A (100 mg).

  • Sodium azide (1.5 mmol, 97.5 mg) is added to the mixture.

  • The reaction mixture is stirred at 30°C and monitored by chiral HPLC.

  • Upon reaching approximately 50% conversion, the reaction is filtered through a pad of Celite, and the Celite is washed with ethyl acetate (20 mL).

  • The combined organic filtrate is washed with brine (2 x 10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting residue, containing a mixture of (R)-1-(1-bromoethyl)-4-nitrobenzene and (S)-1-(1-azidoethyl)-4-nitrobenzene, is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Chiral 1-(4-Nitrophenyl)ethylamine via Asymmetric Reductive Amination of 4-Nitroacetophenone

As a well-established alternative to direct substitution, this protocol details the synthesis of chiral 1-(4-nitrophenyl)ethylamine from the corresponding ketone, which can be readily synthesized from this compound.

Part A: Synthesis of 4-Nitroacetophenone (Intermediate)

  • This compound can be converted to 4-nitroacetophenone via a Kornblum oxidation or other suitable oxidation methods.

Part B: Asymmetric Reductive Amination

Materials:

  • 4-Nitroacetophenone

  • Amine dehydrogenase (AmDH) or Transaminase (ATA)

  • Ammonia source (e.g., ammonium formate)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled vessel, dissolve 4-nitroacetophenone (1.0 mmol, 165 mg) in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

  • Add this solution to a phosphate buffer (50 mL, 100 mM, pH 7.5) containing the amine dehydrogenase, NADH (0.1 mmol), ammonium formate (5.0 mmol), and the cofactor regeneration system.

  • Stir the reaction mixture at 25°C and monitor the progress by HPLC.

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Starting Material cluster_1 Strategy 1: Enzymatic Kinetic Resolution cluster_2 Strategy 2: Route via Ketone rac_bromide Racemic this compound enz_res Enzymatic Kinetic Resolution (e.g., Lipase A, NaN3) rac_bromide->enz_res oxidation Oxidation rac_bromide->oxidation sep1 Separation enz_res->sep1 r_bromide (R)-1-(1-Bromoethyl)-4-nitrobenzene sep1->r_bromide s_azide (S)-1-(1-Azidoethyl)-4-nitrobenzene sep1->s_azide s_amine (S)-1-(4-Nitrophenyl)ethylamine s_azide->s_amine Reduction ketone 4-Nitroacetophenone oxidation->ketone asym_red_am Asymmetric Reductive Amination (e.g., Amine Dehydrogenase) ketone->asym_red_am chiral_amine Chiral 1-(4-Nitrophenyl)ethylamine asym_red_am->chiral_amine

Caption: Proposed synthetic pathways from racemic this compound.

Logical Relationship of Key Components in Asymmetric Catalysis

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Reaction Environment cluster_3 Outcome substrate Substrate (Racemic Bromide) product Enantioenriched Product substrate->product nucleophile Nucleophile (e.g., Amine) nucleophile->product catalyst Chiral Catalyst (Enzyme or Metal Complex) catalyst->product controls stereochemistry conditions Reaction Conditions (Solvent, Temp.) conditions->product influences rate & selectivity

Caption: Key factors influencing a stereoselective transformation.

Application Notes and Protocols: Diastereoselective Reactions of 1-(1-Bromoethyl)-4-nitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles and theoretical applications of diastereoselective reactions involving the chiral electrophile 1-(1-bromoethyl)-4-nitrobenzene. Due to a lack of specific examples in the published literature for this particular reagent, this guide presents generalized protocols and hypothetical data based on well-established principles of asymmetric synthesis. These notes are intended to serve as a foundational guide for researchers looking to design and execute such reactions.

Introduction to Diastereoselective Reactions

Diastereoselective reactions are chemical transformations that favor the formation of one diastereomer over another. When a chiral molecule reacts with another chiral molecule, or with a prochiral molecule in a chiral environment, the transition states leading to the different diastereomeric products are no longer energetically equivalent. This energy difference results in the preferential formation of the thermodynamically or kinetically favored diastereomer.

In the context of this compound, which possesses a stereocenter at the benzylic carbon, its reaction with a chiral nucleophile will proceed through diastereomeric transition states, leading to a mixture of diastereomeric products, ideally with one being major. The level of diastereoselectivity is typically expressed as a diastereomeric ratio (d.r.).

Hypothetical Diastereoselective Alkylation of a Chiral Auxiliary

A common strategy to achieve diastereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

The following section outlines a hypothetical protocol for the diastereoselective alkylation of an enolate derived from an ester bearing a chiral auxiliary with this compound. This is a standard approach for the asymmetric synthesis of α-substituted carbonyl compounds.

2.1. Data Presentation: Hypothetical Results

The success of a diastereoselective reaction is quantified by its yield and diastereomeric ratio. The table below presents hypothetical data for the alkylation of a chiral auxiliary-derived ester enolate with this compound under various conditions.

EntryBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDATHF-788590:10
2LDAToluene-787885:15
3LHMDSTHF-788892:8
4LHMDSTHF-408280:20

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific literature data for this reaction is not available.

2.2. Experimental Protocols

General Procedure for Diastereoselective Enolate Alkylation:

This protocol is a generalized procedure and may require optimization for specific substrates and auxiliaries.

Materials:

  • Chiral auxiliary-derived ester (e.g., derived from (S)-(-)-2-phenylglycinol) (1.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) as a 2.0 M solution in THF/heptane/ethylbenzene

  • This compound (1.2 mmol, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral auxiliary-derived ester (1.0 mmol).

  • Dissolve the ester in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • In a separate flask, dissolve this compound (1.2 mmol) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).

  • Purify the product by silica gel column chromatography.

Visualizations

3.1. Reaction Workflow

The following diagram illustrates a typical experimental workflow for the diastereoselective alkylation described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve Chiral Auxiliary Ester in THF cool Cool to -78°C start->cool enolate Add LDA to form Enolate cool->enolate add_electrophile Add this compound enolate->add_electrophile react Stir at -78°C add_electrophile->react quench Quench with NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry analyze Analyze d.r. (NMR/HPLC) dry->analyze purify Purify (Chromatography) analyze->purify

Caption: Experimental workflow for diastereoselective alkylation.

3.2. Logical Relationship of Factors Influencing Diastereoselectivity

The stereochemical outcome of the reaction is dependent on several interconnected factors.

G cluster_reagents cluster_conditions reagents Reactants & Reagents outcome Stereochemical Outcome reagents->outcome determine conditions Reaction Conditions conditions->outcome influence auxiliary Chiral Auxiliary auxiliary->outcome base Base (e.g., LDA) base->outcome electrophile Electrophile (this compound) temperature Temperature temperature->outcome solvent Solvent solvent->outcome

Caption: Factors influencing the diastereoselectivity of the reaction.

3.3. Hypothetical Reaction Scheme

The following diagram illustrates the general reaction for the diastereoselective alkylation of a chiral enolate.

G Chiral Auxiliary-Ester Chiral Auxiliary-Ester Chiral Enolate Chiral Enolate Chiral Auxiliary-Ester->Chiral Enolate 1. Base (LDA) 2. -78°C, THF Diastereomeric Products Diastereomeric Products Chiral Enolate->Diastereomeric Products + this compound Major Diastereomer Major Diastereomer Diastereomeric Products->Major Diastereomer d.r. > 1:1 Minor Diastereomer Minor Diastereomer Diastereomeric Products->Minor Diastereomer

Caption: General scheme for diastereoselective alkylation.

Applications in Drug Development

The products of diastereoselective reactions involving this compound are chiral molecules that can be valuable intermediates in drug discovery and development.

  • Chiral Building Blocks: The resulting α-substituted carbonyl compounds can be further manipulated. For instance, the nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). The chiral center introduced in the reaction can be crucial for the biological activity of the final molecule.

  • Access to Novel Scaffolds: The ability to control the stereochemistry at the benzylic position allows for the synthesis of specific stereoisomers of complex molecules. This is critical as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

  • Lead Optimization: By using different chiral auxiliaries and reaction conditions, a variety of stereoisomers can be synthesized and screened for biological activity, aiding in the lead optimization process.

Application of 1-(1-Bromoethyl)-4-nitrobenzene in Agrochemical Synthesis: A Versatile Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(1-Bromoethyl)-4-nitrobenzene is a valuable synthetic intermediate with significant potential in the discovery and development of novel agrochemicals. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group on a phenyl ring, offers multiple avenues for chemical modification. The benzylic bromide is a key functional group for introducing the 1-(4-nitrophenyl)ethyl moiety into a larger molecule through nucleophilic substitution reactions. This structural motif can be found in various biologically active compounds. Furthermore, the nitro group can be readily transformed into other functional groups, such as an amine, providing a secondary point for diversification and the synthesis of a wide array of derivatives for biological screening. This application note details the synthesis of this compound and explores its potential applications in the synthesis of new agrochemical candidates.

Introduction

The continuous demand for new and effective crop protection agents drives the search for novel molecular scaffolds and versatile chemical building blocks. Aryl halides and benzylic halides are important classes of intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound combines the reactivity of a benzylic bromide with the electronic properties of a nitro-substituted aromatic ring, making it a promising starting material for the synthesis of a variety of potential pesticides, including herbicides, insecticides, and fungicides. While direct synthesis of commercialized agrochemicals from this specific intermediate is not widely documented in publicly available literature, its chemical properties suggest its utility in creating libraries of compounds for high-throughput screening.

Synthesis of this compound

The most common method for the synthesis of this compound is the radical bromination of 1-ethyl-4-nitrobenzene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-ethyl-4-nitro-benzene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Ethyl acetate

  • Hexanes

  • Silica gel for flash chromatography

Procedure:

  • A mixture of 1-ethyl-4-nitro-benzene (3.4 mL, 25 mmol), N-bromosuccinimide (4.38 g, 24.6 mmol), and benzoyl peroxide (0.04 g, 0.18 mmol) in carbon tetrachloride (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

  • The reaction mixture is heated to reflux for 1 hour.[1]

  • After cooling to room temperature, the mixture is filtered to remove the succinimide byproduct. The solid is washed with a 1:1 mixture of ethyl acetate and hexanes.[1]

  • The filtrate is collected and the solvent is removed under reduced pressure (evaporated).[1]

  • The crude product is purified by flash chromatography on silica gel, eluting with a 2:98 mixture of ethyl acetate and hexanes, to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.[1]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Yield (%)Physical AppearanceSpectroscopic Data
1-ethyl-4-nitro-benzene151.1625---
N-bromosuccinimide177.9824.6---
Benzoyl peroxide242.230.18---
This compound230.06-90Yellow oil1H-NMR (CDCl3, 500 MHz): δ 8.22 (d, 2H), 7.62 (d, 2H), 5.22 (q, 1H), 2.08 (d, 3H) ppm; HPLC (Method A): 3.837 min[1]

Potential Applications in Agrochemical Synthesis

The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the 1-(4-nitrophenyl)ethyl group into various molecular frameworks, a common strategy in the synthesis of biologically active compounds.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be used to displace the bromide, leading to the formation of ethers, esters, amines, and carbon-carbon bonds. For example, reaction with a phenol or an alcohol in the presence of a base would yield the corresponding ether. This is a key step in the synthesis of some ether-containing herbicides and fungicides.

Hypothetical Synthesis of a Phenyl Ether Derivative

The following protocol describes a hypothetical synthesis of a phenyl ether derivative, a common structural motif in agrochemicals, using this compound as the starting material.

Experimental Protocol: Synthesis of 1-(1-(4-chlorophenoxy)ethyl)-4-nitrobenzene

Materials:

  • This compound

  • 4-chlorophenol

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add 4-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl ether derivative.

Further Transformations

The nitro group of the resulting products can be readily reduced to an aniline derivative. This amine functionality can then be further modified, for example, by acylation, sulfonylation, or diazotization, to generate a diverse library of compounds for screening for agrochemical activity.

Diagrams

Synthesis_of_1_1_Bromoethyl_4_nitrobenzene 1-ethyl-4-nitrobenzene 1-ethyl-4-nitrobenzene Product This compound 1-ethyl-4-nitrobenzene->Product NBS N-Bromosuccinimide NBS->Product Initiator Benzoyl Peroxide Initiator->Product Solvent CCl4, Reflux

Caption: Synthetic scheme for this compound.

Experimental_Workflow_Synthesis A Mix 1-ethyl-4-nitrobenzene, NBS, and Benzoyl Peroxide in CCl4 B Reflux for 1 hour A->B C Cool and Filter B->C D Evaporate Solvent C->D E Purify by Flash Chromatography D->E F Obtain this compound E->F

Caption: Experimental workflow for the synthesis.

Potential_Reaction_Pathway Start This compound Product1 Substituted Product Start->Product1 Nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH2) Nucleophile->Product1 Base Base Product2 Amino Derivative Product1->Product2 Reduction Reduction (e.g., H2/Pd, SnCl2)

Caption: Potential synthetic transformations.

Conclusion

This compound is a readily accessible and highly versatile intermediate. While its direct application in the synthesis of currently marketed agrochemicals is not prominent, its chemical reactivity makes it a valuable building block for the exploration of new active ingredients. The protocols and potential applications outlined in this note provide a foundation for researchers in the agrochemical industry to utilize this compound in the discovery of next-generation crop protection solutions. The ability to perform nucleophilic substitutions at the benzylic position, coupled with the potential for further modification of the nitro group, allows for the creation of diverse chemical libraries essential for modern agrochemical research.

References

Application Notes and Protocols: Protecting Group Strategies for the Nitro Group in 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct protection of the nitro group in 1-(1-Bromoethyl)-4-nitrobenzene presents a significant synthetic challenge due to its inherent stability and the presence of a reactive benzylic bromide. A more viable and strategic approach involves the temporary masking of the nitro functionality by its reduction to an amine, followed by the protection of the newly formed amino group. This application note details a comprehensive protecting group strategy encompassing the chemoselective reduction of the nitro group, subsequent protection of the resulting amine, and the eventual deprotection to regenerate the amine. Furthermore, a protocol for the optional reformation of the nitro group via a Sandmeyer reaction is provided. This multi-step strategy allows for a wide range of chemical transformations to be performed on the bromoethyl side chain without interference from the nitro group.

Introduction

The nitro group is a strongly deactivating, meta-directing substituent in electrophilic aromatic substitution reactions.[1] In the context of this compound, the primary challenge for synthetic chemists is to perform reactions at the reactive benzylic bromide position without affecting the nitro group. Direct protection of the nitro group is not a commonly employed strategy in organic synthesis.[2] A more practical approach is to consider the nitro group as a masked amine. This involves a three-stage process:

  • Chemoselective Reduction: The nitro group is selectively reduced to an amine in the presence of the benzylic bromide.

  • Protection: The resulting amine is protected using a standard protecting group, rendering it inert to subsequent reaction conditions.

  • Deprotection: The protecting group is removed to unmask the amine functionality for further transformations or to be converted back to the nitro group.

This orthogonal protecting group strategy provides a robust pathway for the selective functionalization of this compound.[3]

Logical Workflow for the Protecting Group Strategy

G cluster_0 Stage 1: Chemoselective Reduction cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: Deprotection / Regeneration Start This compound Reduction Chemoselective Reduction (e.g., HSiCl3/Et3N) Start->Reduction Amine 4-(1-Bromoethyl)aniline Reduction->Amine Protection Protection (e.g., Acetic Anhydride) Amine->Protection ProtectedAmine N-(4-(1-Bromoethyl)phenyl)acetamide Protection->ProtectedAmine Deprotection Deprotection (e.g., Acid/Base Hydrolysis) ProtectedAmine->Deprotection RegeneratedAmine 4-(1-Bromoethyl)aniline Deprotection->RegeneratedAmine Sandmeyer Optional: Sandmeyer Reaction (NaNO2, HBF4 then CuNO2) RegeneratedAmine->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct G Aniline 4-(1-Bromoethyl)aniline Diazotization Diazotization (NaNO2, HBF4, 0-5 °C) Aniline->Diazotization Diazonium 4-(1-Bromoethyl)benzenediazonium tetrafluoroborate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuNO2, heat) Diazonium->Sandmeyer Nitro This compound Sandmeyer->Nitro

References

Application Note: Chemoselective Reduction of the Nitro Group in 1-(1-Bromoethyl)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] The selective reduction of a nitro group in a molecule containing other sensitive functionalities presents a significant synthetic challenge. This document focuses on the chemoselective reduction of the nitro group in 1-(1-Bromoethyl)-4-nitrobenzene. The primary difficulty lies in preserving the labile benzylic bromide, which is susceptible to hydrodehalogenation or other side reactions under many reducing conditions.[3][4] This note provides an overview of suitable reductive strategies, quantitative data comparison, and detailed experimental protocols to guide the selection of an optimal method.

Overview of Reductive Strategies

The presence of a benzylic bromide in the substrate necessitates careful selection of the reducing agent to avoid cleavage of the carbon-bromine (C-Br) bond.

  • Catalytic Hydrogenation: While often clean and efficient, standard catalysts like Palladium on Carbon (Pd/C) are highly active and frequently cause hydrodehalogenation of aryl and benzyl halides.[3][4] Raney Nickel is often a more suitable choice for substrates where halogen preservation is crucial.[4][5] Transfer hydrogenation, using a hydrogen donor like ammonium formate, can sometimes offer a milder alternative to high-pressure hydrogen gas.[3]

  • Metal-Acid/Salt Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media are robust and widely used for nitro reductions.[2] The Fe/NH4Cl system, in particular, is a classic and highly effective method known for its excellent chemoselectivity and tolerance of many functional groups, making it a strong candidate for this transformation.[6][7][8] Tin(II) chloride (SnCl₂) is another mild and selective reagent that is often effective in the presence of sensitive groups.[5]

  • Metal Hydride Systems: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds as they tend to form azo products and would likely react with the benzylic bromide.[4] Milder, modified systems using sodium borohydride (NaBH₄) in conjunction with a transition metal catalyst have been developed for selective nitro reductions.[1][9]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the performance of various methods suitable for the selective reduction of a nitro group in the presence of a benzylic halide. Yields are indicative and can vary based on the specific substrate and precise reaction conditions.

MethodReagent/CatalystSolventTemp. (°C)Time (h)Approx. Yield (%)Selectivity & Remarks
Metal in Neutral Salt Fe powder, NH₄ClEtOH/H₂O70-801-3>90Excellent chemoselectivity. Generally considered the most reliable method for this substrate. Minimal dehalogenation.[8]
Metal in Acid SnCl₂·2H₂OEtOH or EtOAcRT - 502-685-95Mild and highly selective for the nitro group over many other functionalities, including halides.[5]
Catalytic Hydrogenation H₂, Raney NickelMeOH or EtOHRT4-1270-90Preferred over Pd/C to prevent dehalogenation, but careful monitoring is required to minimize C-Br bond cleavage.[4]
Transfer Hydrogenation HCOONH₄, 10% Pd/CMeOH or EtOHRT - 601-460-85Milder than direct hydrogenation but risk of dehalogenation remains. Requires careful optimization of catalyst loading and time.[5]
Borohydride System NaBH₄, NiCl₂·6H₂O or other transition metalsMeOH or EtOH0 - RT0.5-280-95Can be very fast and selective, but the system requires careful preparation and control of stoichiometry.[1][9]

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This method is robust, cost-effective, and highly chemoselective, making it an excellent first choice.

Materials:

  • This compound

  • Iron powder (fine grade, <325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add a solvent mixture of Ethanol:Water (e.g., 4:1 v/v). A typical concentration is 0.2-0.5 M.

  • Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(1-Bromoethyl)aniline.

  • Purify the product as necessary, typically by column chromatography on silica gel.

Protocol 2: Reduction using Tin(II) Chloride

This protocol uses mild conditions and is highly selective, offering a good alternative to the iron-based method.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a magnetic stirrer.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution in portions. The reaction can be mildly exothermic.

  • Stir the mixture at room temperature or warm gently to 40-50 °C.

  • Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Continue stirring until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

  • Purify further if required.

Visualizations

reaction_pathway Figure 1. General Reduction Pathway Start This compound (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 +2e-, +2H+ Product 4-(1-Bromoethyl)aniline (Ar-NH2) Intermediate2->Product +2e-, +2H+

Figure 1. General Reduction Pathway

experimental_workflow Figure 2. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Assemble Glassware (Flask, Condenser) B Charge Substrate, Solvent, and Reagents A->B C Heat and Stir (e.g., 70-80°C) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E Cool and Filter (remove metal salts) D->E Complete F Solvent Extraction & Washing E->F G Dry and Concentrate F->G H Column Chromatography (if needed) G->H I Characterize Product (NMR, MS) H->I

Figure 2. General Experimental Workflow

decision_tree Figure 3. Method Selection Guide A Primary Goal: High Chemoselectivity & Yield B Are acidic conditions tolerated? A->B C Is potential metal waste a concern? B->C No D Use SnCl2·2H2O (mild, selective) B->D Yes E Is a hydrogenator available? C->E Yes F Use Fe/NH4Cl (robust, high yield, neutral pH) C->F No G Use H2 / Raney Ni (clean, but risk of dehalogenation) E->G Yes H Use Transfer Hydrogenation (milder, no H2 tank needed) E->H No

Figure 3. Method Selection Guide

References

Application Notes and Protocols: Reaction of 1-(1-Bromoethyl)-4-nitrobenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with benzylic halides such as 1-(1-bromoethyl)-4-nitrobenzene presents a potent method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted aromatic compounds. These products are of significant interest in medicinal chemistry and materials science due to the versatile nature of the nitrophenyl moiety, which can be a crucial pharmacophore or a precursor for further functionalization. However, the presence of the electron-withdrawing nitro group introduces significant challenges, as it can react with the highly nucleophilic and basic Grignard reagent, leading to side reactions and reduced yields.

This document provides detailed application notes on the challenges and alternative strategies for the reaction of this compound with Grignard reagents, focusing on transition-metal catalyzed cross-coupling reactions. It includes detailed experimental protocols for these advanced methods, quantitative data from representative reactions, and troubleshooting guidelines to facilitate successful synthesis.

Challenges of Direct Grignard Addition

Direct reaction of a Grignard reagent with this compound is often problematic. The highly reactive nature of the Grignard reagent can lead to several undesired side reactions:

  • Reaction with the Nitro Group: The nitro group is susceptible to attack by Grignard reagents, which can lead to its reduction to nitroso, azoxy, or amino functionalities.

  • Single Electron Transfer (SET): The nitroaromatic system can act as an electron acceptor, promoting SET from the Grignard reagent. This can lead to the formation of radical species and subsequent side reactions, including homocoupling of the Grignard reagent.

  • Difficulty in Grignard Formation: The direct formation of a Grignard reagent from this compound is challenging due to the reactivity of the nitro group with magnesium metal.

Alternative Strategy: Transition-Metal Catalyzed Cross-Coupling

To circumvent the challenges associated with direct Grignard addition, transition-metal catalyzed cross-coupling reactions, such as the Kumada coupling (using palladium or nickel catalysts) and iron-catalyzed coupling, have emerged as powerful alternatives.[1][2] These methods offer greater functional group tolerance and selectivity.

The general principle involves the in-situ formation of a more reactive organometallic species that selectively couples with the benzylic bromide, leaving the nitro group intact.

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling is an attractive method due to the low cost, low toxicity, and high reactivity of iron catalysts.[3][4] The reaction typically involves an iron(II) or iron(III) salt as a catalyst precursor.

Kumada Coupling

The Kumada coupling utilizes palladium or nickel catalysts to facilitate the cross-coupling of a Grignard reagent with an organic halide.[1][2][5] This method is well-established for the formation of carbon-carbon bonds.

Experimental Protocols

The following are generalized protocols for the iron-catalyzed and Kumada cross-coupling of this compound with Grignard reagents. Note: These protocols are based on general procedures for similar substrates and may require optimization for specific Grignard reagents and desired products.

Protocol 1: Iron-Catalyzed Cross-Coupling of this compound with an Aryl Grignard Reagent

This protocol describes the iron-catalyzed cross-coupling of this compound with a representative aryl Grignard reagent (e.g., phenylmagnesium bromide).

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, solution in THF)

  • Iron(II) chloride (FeCl₂) or Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the iron catalyst (e.g., FeCl₂, 5 mol%).

  • Solvent and Substrate Addition: Add anhydrous THF to the flask, followed by this compound (1.0 equivalent).

  • Grignard Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the aryl Grignard reagent solution (1.2 equivalents) dropwise to the stirred mixture over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Kumada Coupling of this compound with an Alkyl Grignard Reagent

This protocol outlines the Kumada coupling of this compound with a representative alkyl Grignard reagent (e.g., ethylmagnesium bromide) using a palladium catalyst.

Materials:

  • This compound

  • Alkyl Grignard reagent (e.g., Ethylmagnesium bromide, solution in THF)

  • Palladium(II) acetylacetonate (Pd(acac)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in anhydrous THF.

  • Substrate Addition: To this solution, add this compound (1.0 equivalent).

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C. Add the alkyl Grignard reagent solution (1.5 equivalents) dropwise while stirring.

  • Reaction Progression: After the addition, allow the mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Follow steps 6-8 from Protocol 1 to extract, dry, concentrate, and purify the final product.

Data Presentation

Catalyst SystemBenzylic HalideGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₂/dppbzBenzyl chloridePhenylmagnesium bromideTHF0 - rt183[3]
FeCl₂/dppbzBenzyl chloride4-Methoxyphenylmagnesium bromideTHF0 - rt171[3]
FeCl₃/TMEDAn-Butyl bromideBiphenylmagnesium bromideTHF-50.592[4]
Pd(acac)₂n-Heptyl bromidePhenylmagnesium bromideTHF/Butadienert285[6]
NiCl₂(dppp)1-Phenylethyl chlorideMethylmagnesium bromideDiethyl etherreflux1691Not specified

dppbz = 1,2-bis(diphenylphosphino)benzene; TMEDA = N,N,N',N'-tetramethylethylenediamine; dppp = 1,3-bis(diphenylphosphino)propane; rt = room temperature.

Mandatory Visualizations

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents setup Assemble Under Inert Atmosphere start->setup add_catalyst Add Catalyst & Substrate setup->add_catalyst cool Cool to 0 °C add_catalyst->cool add_grignard Add Grignard Reagent cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for catalyzed cross-coupling.

Catalytic Cycle for Kumada Coupling

KumadaCycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation PdII_R_Rprime->Pd0 Reductive Elimination R_Rprime R-R' R_X R-X R_X->PdII_RX Oxidative Addition Rprime_MgX R'-MgX MgX2 MgX₂

Caption: Simplified catalytic cycle for Kumada coupling.

Troubleshooting and Safety Considerations

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential for the success of the reaction.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

  • Initiation of Grignard Reaction (if prepared in-situ): The formation of Grignard reagents can sometimes be difficult to initiate. Activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane may be necessary.

  • Exothermic Reaction: The formation and reaction of Grignard reagents are often exothermic. Proper temperature control, especially during the addition of the Grignard reagent, is crucial to prevent side reactions.

  • Safety: Grignard reagents are flammable and react violently with water. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be performed in a well-ventilated fume hood.

By employing these catalyzed cross-coupling strategies and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize a wide array of valuable compounds from this compound and Grignard reagents.

References

Application Notes and Protocols: 1-(1-Bromoethyl)-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Bromoethyl)-4-nitrobenzene is a versatile organic compound featuring a stereogenic center, a reactive benzylic bromide, and an electron-withdrawing nitro group. While the presence of a chiral center suggests potential applications in asymmetric synthesis, a comprehensive review of available scientific literature does not indicate its use as a chiral auxiliary. Instead, this document focuses on its role as a valuable synthetic intermediate and building block in organic chemistry. These application notes provide an overview of its synthesis, key reactions, and potential applications in the development of complex molecules.

Introduction

This compound is a halogenated nitroaromatic compound with the molecular formula C₈H₈BrNO₂. Its structure contains a benzene ring substituted with a 1-bromoethyl group and a nitro group in the para position. The key structural features—a reactive benzylic bromide and a modifiable nitro group—make it a useful precursor in various synthetic transformations. This document outlines the primary applications of this reagent as a synthetic intermediate.

Physicochemical Data

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
CAS Number 19935-81-0
Appearance Yellow oil
Melting Point 31-32.5 °C
Boiling Point 152-153 °C at 5 Torr

Synthesis of this compound

A standard method for the synthesis of this compound involves the radical bromination of 1-ethyl-4-nitrobenzene.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 1-Ethyl-4-nitrobenzene (1 equivalent)

    • N-Bromosuccinimide (NBS) (1 equivalent)

    • Benzoyl peroxide (catalytic amount, e.g., 0.02 equivalents)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Procedure:

    • To a solution of 1-ethyl-4-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

    • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound as a yellow oil.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start 1-Ethyl-4-nitrobenzene Reaction Radical Bromination (Reflux) Start->Reaction Reagents NBS, Benzoyl Peroxide in CCl4 Reagents->Reaction Workup Filtration, Washing, Drying, Concentration Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

While not documented as a chiral auxiliary, the distinct reactivity of the functional groups in this compound allows for its use as a versatile building block.

4.1. Nucleophilic Substitution Reactions

The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms), allowing for the introduction of various functional groups.

  • Reaction with Nucleophiles: The bromoethyl group can react with a wide range of nucleophiles such as amines, alkoxides, thiolates, and cyanides to form new carbon-heteroatom or carbon-carbon bonds.

4.2. Transformations of the Nitro Group

The nitro group can be readily transformed into other functional groups, most commonly an amino group.

  • Reduction to an Amine: The nitro group can be reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl, Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries.

DOT Diagram: Reactivity Pathways

Reactivity_Pathways cluster_bromo Reactions at the Bromoethyl Group cluster_nitro Reactions at the Nitro Group Start This compound Substitution Nucleophilic Substitution Start->Substitution Reduction Reduction Start->Reduction Nucleophile Nucleophile (e.g., R-NH2, R-O-, R-S-, CN-) Nucleophile->Substitution Product_Sub Substituted Product Substitution->Product_Sub ReducingAgent Reducing Agent (e.g., H2/Pd-C, SnCl2) ReducingAgent->Reduction Product_Red 4-(1-Bromoethyl)aniline Reduction->Product_Red

Caption: General reactivity of this compound.

Potential for Asymmetric Synthesis

Although its use as a chiral auxiliary is not established, the chiral nature of this compound could potentially be exploited in stereoselective reactions. For instance, enantiomerically pure forms of this compound could serve as chiral electrophiles in reactions with prochiral nucleophiles, leading to diastereomeric products. Further research would be required to explore and validate these potential applications.

Conclusion

This compound is a valuable synthetic intermediate with two distinct reactive sites that can be selectively functionalized. While there is no current evidence to support its application as a chiral auxiliary in asymmetric synthesis, its role as a building block for introducing the 4-nitrophenethyl or related moieties is well-established. The protocols and reactivity profiles presented here provide a foundation for its use in the synthesis of a wide range of organic molecules for research and development in the pharmaceutical, agrochemical, and materials science sectors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Bromoethyl)-4-nitrobenzene. The primary synthesis route covered is the free-radical bromination of 4-ethylnitrobenzene.

Troubleshooting Guides & FAQs

Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I minimize this?

A1: The formation of dibrominated species, such as 1-(1,2-dibromoethyl)-4-nitrobenzene or 1-(1-bromoethyl)-2-bromo-4-nitrobenzene, is a common issue resulting from over-bromination. Here are several strategies to mitigate this side reaction:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent, typically N-Bromosuccinimide (NBS), to the starting material, 4-ethylnitrobenzene. Use of a 1:1 or slightly less than stoichiometric amount of NBS is recommended.

  • Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the bromine radical and molecular bromine in the reaction mixture, favoring mono-bromination.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Use of Fresh Reagents: Employ freshly recrystallized NBS. Older batches of NBS may contain excess bromine, which can lead to more aggressive and less selective bromination.

Q2: I am observing byproducts that appear to be ketones or alcohols in my crude product mixture. What causes this and how can I prevent it?

A2: The presence of ketones (e.g., 4-nitroacetophenone) and alcohols (e.g., 1-(4-nitrophenyl)ethanol) is typically due to oxidation and hydrolysis side reactions.

  • Oxidation: NBS can act as an oxidizing agent, particularly under certain conditions, leading to the formation of ketones. To minimize this, ensure that a radical initiator (e.g., AIBN or benzoyl peroxide) is used to promote the desired radical pathway. The use of freshly recrystallized NBS can also reduce the occurrence of oxidative side reactions.

  • Hydrolysis: The target product, this compound, is susceptible to hydrolysis, especially in the presence of water. This reaction is often facilitated by any acidic byproducts. To prevent hydrolysis:

    • Maintain Anhydrous Conditions: Use dry solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Acid Scavenger: The addition of a non-nucleophilic base, such as barium carbonate, can help to neutralize acidic byproducts like HBr that can catalyze hydrolysis.

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential reasons?

A3: Low conversion or yield can stem from several factors related to the reagents and reaction conditions.

  • Inefficient Radical Initiation: The free-radical chain reaction may not be initiating effectively.

    • Initiator Choice and Amount: Ensure you are using an appropriate radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable catalytic amount.

    • Light Source: For photochemical initiation, ensure the light source is of the correct wavelength and intensity to induce homolytic cleavage of the bromine source.

  • Purity of Reagents:

    • Starting Material: Impurities in the 4-ethylnitrobenzene can inhibit the radical reaction.

    • NBS Quality: As mentioned, impure NBS can lead to side reactions and may be less effective.

  • Reaction Temperature: The temperature should be high enough to facilitate radical initiation and propagation but not so high as to promote decomposition or unwanted side reactions. Refluxing in a solvent like carbon tetrachloride or acetonitrile is common.

Q4: Are there any known quantitative data on the typical distribution of byproducts in this synthesis?

Summary of Potential Byproducts

Byproduct TypePotential Structure(s)Formation PathwayMitigation Strategy
Over-bromination 1-(1,2-Dibromoethyl)-4-nitrobenzene, 1-(1-Bromoethyl)-2-bromo-4-nitrobenzeneExcess brominating agent or prolonged reaction timeControl stoichiometry, slow addition of reagents, reaction monitoring
Oxidation 4-NitroacetophenoneOxidation by NBSUse of radical initiator, fresh NBS
Hydrolysis 1-(4-Nitrophenyl)ethanolReaction of the product with waterMaintain anhydrous conditions, use of an acid scavenger
Reagent-derived SuccinimideByproduct of NBS reactionRemoved during aqueous workup and purification

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the free-radical bromination of 4-ethylnitrobenzene using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 4-Ethylnitrobenzene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylnitrobenzene (1 equivalent).

  • Dissolve the starting material in anhydrous CCl₄ or CH₃CN.

  • Add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). If using photochemical initiation, irradiate the flask with a suitable lamp.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 4-Ethylnitrobenzene, NBS, AIBN in Anhydrous Solvent start->reagents reflux Heat to Reflux with Initiation (Heat/Light) reagents->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation cluster_byproducts Potential Byproducts SM 4-Ethylnitrobenzene Product This compound SM->Product Radical Bromination (NBS, Initiator) Oxidation 4-Nitroacetophenone SM->Oxidation Oxidative Side Reaction (NBS) OverBrom Dibrominated Products Product->OverBrom Excess NBS / Br2 Hydrolysis 1-(4-Nitrophenyl)ethanol Product->Hydrolysis H2O

Caption: Logical relationships in the formation of byproducts during synthesis.

Technical Support Center: Purification of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(1-Bromoethyl)-4-nitrobenzene by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase for this compound is silica gel (200-300 mesh).[1] Its polarity is well-suited for separating this compound from common non-polar starting materials and polar by-products.

Q2: Which mobile phase system should I use?

A2: A solvent system of ethyl acetate and hexanes is highly recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) first. A typical starting point is a low polarity mixture, such as 2% ethyl acetate in hexanes (2:98), gradually increasing the polarity if needed.[2]

Q3: How do I determine the correct mobile phase ratio using TLC?

A3: Spot your crude reaction mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios. The ideal solvent system will give your desired product, this compound, an Rf value between 0.25 and 0.35, with good separation from all impurities.

Q4: What are the most common impurities I might encounter?

A4: Common impurities include unreacted starting material (1-ethyl-4-nitrobenzene), N-bromosuccinimide (NBS) if used in the synthesis, and potential by-products like 4-nitroacetophenone.[2][3] The starting material is less polar than the product, while NBS and some by-products are typically more polar.

Q5: Should I use the wet-loading or dry-loading method to apply my sample to the column?

A5: The choice depends on your sample's solubility.

  • Wet-Loading: If your crude product dissolves easily in the mobile phase, you can use this method. Dissolve the sample in the minimum amount of the eluent and carefully pipette it onto the top of the silica bed.[4]

  • Dry-Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a more polar solvent for dissolution.[4] To dry-load, dissolve your crude mixture in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder.[4] This powder is then carefully added to the top of the column.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by testing various ratios of ethyl acetate in hexanes. Aim for a product Rf of ~0.3.

  • Column Packing (Wet-Packing):

    • Secure the column vertically with clamps.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

    • Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading (Dry-Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top layer of sand in the column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle pressure (1-2 psi) to the top of the column to begin elution (flash chromatography).[4]

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size (see Table 1).

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot each fraction (or every few fractions) on a TLC plate.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Recommended Fraction Sizes

Column Diameter (mm) Approximate Fraction Size (mL)
10 5
20 10
30 15
40 20
50 25-30

This table provides a general guide; adjust based on the observed separation.[4]

Table 2: Example TLC Data for Eluent Selection

Eluent System (Ethyl Acetate:Hexanes) Rf of Starting Material (1-ethyl-4-nitrobenzene) Rf of Product (this compound) Rf of Polar Impurity Assessment
1:99 0.65 0.45 0.05 Separation is good, but product Rf is slightly high.
2:98 0.75 0.30 0.10 Optimal for column separation. [2]

| 5:95 | 0.85 | 0.50 | 0.25 | All spots are too high; poor separation expected. |

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No compound is eluting from the column. 1. The compound may have decomposed on the silica. 2. The mobile phase is not polar enough. 3. The compound is highly non-polar and eluted in the first few fractions (solvent front).1. Check compound stability on a silica TLC plate first.[6] If unstable, consider a different stationary phase like alumina. 2. Gradually increase the polarity of the mobile phase (e.g., from 2% to 5% ethyl acetate). If the product still doesn't elute, flush the column with a much more polar solvent like pure ethyl acetate or methanol.[7] 3. Concentrate the very first fractions collected and check them by TLC.[6]
The product is eluting with impurities. 1. The column was overloaded with the crude mixture. 2. Poor column packing (channels or cracks). 3. The mobile phase is too polar, causing poor separation. 4. The sample was not loaded in a narrow band.1. Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. 2. Repack the column, ensuring the silica slurry is homogenous and settled without air bubbles. 3. Choose a less polar mobile phase that gives better separation on TLC. 4. Ensure the sample is dissolved in the absolute minimum amount of solvent for wet-loading or use the dry-loading method for a sharper band.[4]
The compound is "streaking" or tailing through many fractions. 1. The compound has poor solubility in the mobile phase. 2. The column was overloaded. 3. Interactions with acidic silica gel.1. Switch to a mobile phase in which the compound is more soluble, while still achieving good separation. 2. Reduce the amount of sample loaded onto the column. 3. Add a small amount (~0.5%) of triethylamine to the mobile phase to neutralize the silica, but only if your compound is stable to basic conditions.
The separation on the column is much worse than on the TLC plate. 1. The TLC plate was run in a saturated chamber, while the column is a dynamic system. 2. The sample was loaded with a solvent that is too polar.1. This is a common observation. Always choose an eluent that gives a slightly lower Rf (0.25-0.35) to ensure good separation on the column. 2. Use the dry-loading method or ensure the wet-loading solvent is the mobile phase itself.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find optimal eluent, Rf ~0.3) pack 2. Pack Column (Silica gel slurry) tlc->pack load 3. Dry-Load Sample (Adsorb crude onto silica) pack->load elute 4. Elute with Mobile Phase (Apply gentle pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions via TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide start Problem Occurs During Column Chromatography q1 Is the product eluting at all? start->q1 q2 Is the compound stable on silica? q1->q2 No q3 Is the separation poor? (Mixed fractions) q1->q3 Yes a1_no No sol_increase_polarity Solution: Gradually increase eluent polarity. Flush with 100% Ethyl Acetate if necessary. q2->sol_increase_polarity Yes sol_change_stationary Solution: Use a different stationary phase (e.g., Alumina). q2->sol_change_stationary No a2_yes Yes a2_no No a1_yes Yes q4 Was the column overloaded? q3->q4 Yes q5 Is the product tailing? q3->q5 No a3_yes Yes sol_reduce_load Solution: Reduce sample load. Use a larger column. q4->sol_reduce_load Yes sol_repack Solution: Repack column carefully. Use a less polar eluent. q4->sol_repack No a3_no No sol_tailing Solution: Check sample solubility. Consider dry-loading. q5->sol_tailing Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

preventing elimination side reactions with 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(1-Bromoethyl)-4-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize undesired elimination side reactions and maximize the yield of their target substitution products.

Frequently Asked Questions (FAQs)

Q1: Why am I getting the elimination product (4-nitrostyrene) instead of my desired substitution product?

A1: this compound is a secondary benzylic halide. This structure is susceptible to both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.[1][2] The formation of an elimination byproduct, 4-nitrostyrene, occurs when the reactant intended as a nucleophile acts as a base instead, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. Several factors, including the strength of the base/nucleophile, steric hindrance, solvent, and temperature, determine which reaction pathway is favored.[3]

Q2: How does my choice of nucleophile or base affect the reaction outcome?

A2: The distinction between a nucleophile and a base is critical. Basicity is a measure of a compound's ability to abstract a proton, which leads to elimination.[4][5] Nucleophilicity is the ability to attack an electron-deficient carbon atom, leading to substitution.[4][5]

  • Strong, non-bulky bases (e.g., hydroxide, alkoxides like methoxide or ethoxide) are also often strong nucleophiles, leading to a competition between SN2 and E2 pathways.[6][7][8]

  • Strong, bulky (sterically hindered) bases (e.g., potassium tert-butoxide, DBU) strongly favor E2 elimination because it is difficult for them to access the electrophilic carbon for substitution, but they can easily remove a more accessible proton.[1][9][10]

  • Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) are ideal for favoring SN2 substitution.[8]

Q3: What is the role of the solvent in preventing elimination?

A3: The solvent plays a crucial role in stabilizing reactants and intermediates.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally preferred for SN2 reactions. They solvate the cation but leave the anionic nucleophile "naked" and highly reactive, increasing the rate of substitution.[3][11][12] These solvents also favor E2 reactions.[6]

  • Polar protic solvents (e.g., water, ethanol, methanol) can stabilize carbocation intermediates, which may favor SN1 and E1 pathways.[11][13] However, they can also form a hydrogen-bonding "cage" around the nucleophile, decreasing its nucleophilicity and potentially tipping the balance towards elimination.[11]

Q4: How does reaction temperature influence the product ratio?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[14][15] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS).[16][17] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable.[16][17] Therefore, running reactions at lower temperatures is a key strategy to minimize elimination byproducts.[18]

Q5: What is a non-nucleophilic base and when should I use one?

A5: A non-nucleophilic base is a sterically hindered organic base that can effectively deprotonate a substrate but is a poor nucleophile due to its bulk.[9][10][19] Examples include Lithium diisopropylamide (LDA), N,N-Diisopropylethylamine (DIPEA or Hünig's base), and 1,8-Diazabicycloundec-7-ene (DBU).[10] You would use these bases when you specifically want to promote an elimination reaction or another reaction requiring deprotonation without the risk of a competing nucleophilic substitution. They are not suitable if your goal is to achieve a substitution product.

Troubleshooting Guide: High Yield of Elimination Product

If your reaction is producing an unexpectedly high amount of 4-nitrostyrene, consult the following table for potential causes and recommended solutions.

Potential CauseRecommended SolutionRationale
Reagent is too basic Use a reagent that is a good nucleophile but a weak base (e.g., NaN₃, NaCN, NaI, RSH).Weakly basic nucleophiles have a lower tendency to abstract a proton, thus favoring the SN2 pathway over the E2 pathway.[8]
Reaction temperature is too high Run the reaction at a lower temperature (e.g., 0 °C or room temperature).Lowering the temperature reduces the available energy to overcome the higher activation barrier of the elimination reaction, favoring substitution.[17][18]
Reagent is sterically hindered Use a smaller, less sterically hindered nucleophile.Bulky reagents favor elimination as they can more easily access the peripheral hydrogen atoms than the sterically shielded electrophilic carbon.[1]
Incorrect solvent choice Use a polar aprotic solvent like DMSO or DMF.Polar aprotic solvents enhance the reactivity of nucleophiles, which promotes the bimolecular SN2 reaction pathway.[3]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes how different experimental parameters can be adjusted to favor either substitution or elimination for a secondary halide like this compound.

ConditionTo Favor Substitution (SN2)To Favor Elimination (E2)
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻)Strong, sterically hindered base (e.g., t-BuO⁻, DBU, LDA)
Temperature Low TemperatureHigh Temperature
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Choice is less critical, but often run with strong bases in various polar solvents.
Substrate (Secondary Substrate is fixed)(Secondary Substrate is fixed)

Experimental Protocol: Synthesis of 1-Azido-1-(4-nitrophenyl)ethane (Substitution)

This protocol provides a representative method for a nucleophilic substitution reaction on this compound, designed to maximize the yield of the substitution product by minimizing elimination.

Objective: To synthesize 1-Azido-1-(4-nitrophenyl)ethane via an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN₃, 1.5 eq) to the solution. Note: Sodium azide is a good nucleophile but a relatively weak base, which favors substitution.

  • Cool the flask in an ice-water bath to 0 °C. Note: Low temperature disfavors the elimination pathway.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow institutional safety protocols for use and disposal.

Visualization of Reaction Pathways

The following diagram illustrates the decision-making process for directing the reaction of this compound towards either substitution or elimination based on key experimental factors.

References

Technical Support Center: Monitoring 1-(1-Bromoethyl)-4-nitrobenzene Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-(1-bromoethyl)-4-nitrobenzene using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for monitoring reactions of this compound by TLC?

A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] Based on the polarity of the related compound "1-(2-Bromoethyl)-2-nitrobenzene," a ratio of 4:1 n-hexane:ethyl acetate is a recommended starting point.[2] You can then adjust the polarity to achieve optimal separation.

Q2: How can I visualize the spots on the TLC plate?

This compound and many of its derivatives are aromatic and contain a nitro group, making them UV-active.[3] Therefore, the primary method of visualization is by using a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background.[4][5] For compounds that are not UV-active or for confirmation, various chemical stains can be used.[4][6] A common method for visualizing nitro compounds involves their chemical reduction to a primary amine, followed by diazotization and coupling to form a colored azo dye.[7]

Q3: My spots are streaking. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[8] Try diluting your sample before spotting it.

  • Highly Polar Compounds: Very polar compounds may streak. While this compound is not extremely polar, some of its products or additives in the reaction mixture might be.

  • Acidic or Basic Nature of the Compound: If your compound has strongly acidic or basic groups, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes resolve this.

  • Inappropriate Solvent System: The solvent system may not be optimal for your compound.

Q4: I don't see any spots on my TLC plate after development. What should I do?

There are several potential reasons for not seeing any spots:

  • Insufficiently Concentrated Sample: The sample you spotted may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Compound is Not UV-Active: If you are only using a UV lamp for visualization, your compound of interest may not be UV-active. Try using a chemical stain.[9]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of moving up the plate.

  • Evaporation: If your compound is volatile, it may have evaporated from the plate.

Q5: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?

To improve the separation of spots with similar Rf values, you can:

  • Change the Solvent System: Experiment with different solvent ratios to alter the polarity of the mobile phase. A less polar solvent system will generally result in lower Rf values and may increase the separation between two closely running spots.

  • Use a "Cospot": A cospot, where the reaction mixture is spotted directly on top of the starting material spot, can help to determine if the spots are truly identical or just very close.[10] If they are different, you will likely see an elongated or two very close spots.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.
Compound is highly polar or acidic/basic.Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier (e.g., acetic acid/triethylamine) to the eluent.
Inappropriate solvent system.Experiment with different solvent systems of varying polarities.
No Visible Spots Sample is too dilute.Concentrate the sample or apply multiple spots in the same location, drying in between.
Compound is not UV-active.Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or a nitro-specific stain).[7]
Solvent level in the chamber was above the spotting line.Ensure the spotting line is above the solvent level when placing the plate in the chamber.
Spots Ran to the Top (High Rf) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Spots Stayed at the Bottom (Low Rf) The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Uneven Solvent Front The TLC plate was touching the side of the chamber or the filter paper.Ensure the plate is centered in the chamber and not touching the sides.
The top of the developing chamber was not sealed properly.Ensure the chamber is tightly sealed to maintain a saturated atmosphere.

Quantitative Data

The following table provides expected, hypothetical Rf values for this compound and its potential products in common TLC solvent systems. These are estimates and actual values may vary based on specific experimental conditions.

Compound Structure Relative Polarity Expected Rf (4:1 Hexane:EtOAc) Expected Rf (9:1 Hexane:EtOAc)
This compound (Starting Material)O2N-C6H4-CH(Br)CH3Less Polar~0.6~0.4
1-(4-Nitrophenyl)ethanol (Hydrolysis Product)O2N-C6H4-CH(OH)CH3More Polar~0.3~0.1
N-(1-(4-nitrophenyl)ethyl)aniline (Amine Substitution Product)O2N-C6H4-CH(NHPh)CH3Moderately Polar~0.4~0.2

Experimental Protocols

Detailed Methodology for TLC Monitoring
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a volatile solvent.

  • Spotting the Plate:

    • Using a capillary tube, spot a small amount of the prepared starting material solution onto the "SM" lane on the origin line.

    • Spot the diluted reaction mixture onto the "RM" lane.

    • For the "C" lane, first spot the starting material, and then, without allowing the spot to become too large, spot the reaction mixture directly on top of the starting material spot.[10]

  • Developing the Plate:

    • Pour the chosen eluent (e.g., 4:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[4]

    • If necessary, use a chemical stain for further visualization. For nitro compounds, a solution of stannous chloride followed by diazotization and coupling with β-naphthol can be effective.[7]

  • Analysis:

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the "RM" lane over time.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV/Stain) run_tlc->visualize streaking Problem: Streaking Spots? visualize->streaking analyze Analyze Results no_spots Problem: No Spots Visible? streaking->no_spots No dilute Dilute Sample streaking->dilute Yes bad_separation Problem: Poor Separation? no_spots->bad_separation No concentrate Concentrate Sample / Re-spot no_spots->concentrate Yes use_stain Use a Different Visualization Method no_spots->use_stain Still No Spots bad_separation->analyze No change_eluent Adjust Eluent Polarity bad_separation->change_eluent Yes dilute->run_tlc change_eluent->run_tlc concentrate->run_tlc use_stain->visualize

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Reaction Aliquot at Time (t) start->take_aliquot spot_tlc Spot TLC Plate (SM, Cospot, Reaction) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize and Analyze TLC develop_tlc->visualize_tlc reaction_complete Is Reaction Complete? (Starting material consumed) visualize_tlc->reaction_complete continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Work-up Reaction reaction_complete->workup Yes continue_reaction->take_aliquot

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: HPLC Purity Assessment of 1-(1-Bromoethyl)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-(1-Bromoethyl)-4-nitrobenzene and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the purity assessment of this compound?

A1: A good starting point for analyzing this compound is a reverse-phase HPLC method.[1] Given the aromatic and moderately polar nature of the molecule, a C18 or a Phenyl-Hexyl column can provide good separation.[2] A mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water is typically effective.[1][3] UV detection at 254 nm is suitable for nitroaromatic compounds.

Q2: How should I prepare my sample for HPLC analysis?

A2: Sample preparation is a critical step to ensure accurate and reproducible results.[4] A typical "dilute and shoot" method is often sufficient. Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.[3] It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column and instrument tubing.[4][5][6]

Q3: What are the most common impurities I might encounter?

A3: For this compound, potential impurities could include starting materials from the synthesis, such as 4-nitroacetophenone, or byproducts like other positional isomers if applicable. Isomeric impurities can be a significant challenge in chromatographic analysis.[2] Degradation products may also be present, especially if the sample is not stored correctly.

Q4: My peak is tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors.[7] One common cause is the interaction of basic analytes with residual silanol groups on the silica-based column packing.[7] To address this, you can try adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase to suppress the silanol interactions.[1] Other potential causes include column overload (injecting too much sample), a blocked column frit, or a void in the column packing.[8][9]

Q5: I am not seeing any peaks on my chromatogram. What should I check?

A5: If no peaks are observed, several things should be investigated. First, ensure the detector is set to an appropriate wavelength where your compound absorbs; for nitroaromatic compounds, 254 nm is a good choice. Check that the lamp in your detector is functioning correctly. Verify that your sample was injected successfully and that there are no leaks in the system.[10] Also, confirm that your mobile phase composition is appropriate; if it is too strong, your compound may be eluting with the solvent front.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound derivatives.

Problem 1: Poor Resolution Between the Main Peak and an Impurity
Possible Cause Solution
Inappropriate mobile phase compositionOptimize the mobile phase. Try changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the ratio of organic solvent to water. A gradient elution may be necessary to separate closely eluting peaks.
Incorrect column chemistryIf using a C18 column, consider switching to a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds through π-π interactions.[2]
Suboptimal flow rate or temperatureDecrease the flow rate to increase the interaction time with the stationary phase. Optimizing the column temperature can also affect selectivity.
Problem 2: Drifting Baseline
Possible Cause Solution
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents and filter it before use.[8]
Column not equilibratedEnsure the column is properly equilibrated with the mobile phase before starting the analysis.[8] A slowly equilibrating column can cause the baseline to drift.
Temperature fluctuationsUse a column oven to maintain a constant temperature, as fluctuations can affect the refractive index of the mobile phase and cause baseline drift.[8]
Detector lamp agingAn aging detector lamp can lead to an unstable baseline. Check the lamp's energy output and replace it if necessary.
Problem 3: High Backpressure
Possible Cause Solution
Blockage in the systemA common cause of high backpressure is a blockage in the column frit, guard column, or tubing.[8] Try reversing the column and flushing it with a strong solvent (be sure to check the column's manual for compatibility). If the pressure does not decrease, the blockage may be elsewhere in the system.
High mobile phase viscosityA high percentage of organic solvent, especially methanol at low temperatures, can increase viscosity. Consider adjusting the mobile phase composition or increasing the column temperature.
Particulate matter from the sampleAlways filter your samples before injection to prevent particulates from clogging the system.[4][5][6]

Experimental Protocols

Protocol 1: HPLC Purity Assessment using a C18 Column
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: HPLC Purity Assessment using a Phenyl-Hexyl Column
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Methanol:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: Hypothetical Retention Times and Resolution for Different HPLC Conditions
Compound Condition 1 (C18, ACN:H₂O) Condition 2 (Phenyl-Hexyl, MeOH:H₂O)
Retention Time (min)
This compound5.86.5
Impurity A (4-nitroacetophenone)4.24.8
Impurity B (Positional Isomer)5.56.8
Resolution (Rs)
Main Peak / Impurity A4.55.1
Main Peak / Impurity B1.22.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report

Caption: A typical workflow for HPLC purity analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Start Problem with Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing Peak_Fronting Peak Fronting? Start->Peak_Fronting Split_Peaks Split Peaks? Start->Split_Peaks Baseline_Drift Baseline Drift? Start->Baseline_Drift Baseline_Noise Baseline Noise? Start->Baseline_Noise RT_Shift Retention Time Shift? Start->RT_Shift Sol_Tailing Sol_Tailing Peak_Tailing->Sol_Tailing Check mobile phase pH Reduce sample concentration Check for column void Sol_Fronting Sol_Fronting Peak_Fronting->Sol_Fronting Check sample solvent Reduce sample concentration Sol_Split Sol_Split Split_Peaks->Sol_Split Check for column blockage Ensure proper sample dissolution Sol_Drift Sol_Drift Baseline_Drift->Sol_Drift Equilibrate column longer Prepare fresh mobile phase Check column temperature Sol_Noise Sol_Noise Baseline_Noise->Sol_Noise Degas mobile phase Check for leaks Check detector lamp Sol_RT Sol_RT RT_Shift->Sol_RT Check pump flow rate Ensure consistent mobile phase prep Thermostat the column

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Reactions Involving 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Bromoethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity characteristics of this compound?

A1: this compound is a versatile reagent with two primary sites of reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The nitro-substituted aromatic ring can participate in nucleophilic aromatic substitution, although this is generally less facile than the substitution at the benzylic position. The nitro group can also be reduced to an amine.

Q2: What are the common side reactions to be aware of when using this compound in nucleophilic substitution reactions?

A2: The most common side reaction is elimination of HBr to form 4-nitrostyrene, particularly when using strong or sterically hindered bases.[1][2] Hydrolysis of the benzylic bromide to the corresponding alcohol, 1-(4-nitrophenyl)ethanol, can also occur if water is present in the reaction mixture or during aqueous work-up.

Q3: How can I minimize the formation of the elimination byproduct, 4-nitrostyrene?

A3: To minimize elimination, it is advisable to use non-hindered, weaker bases. For instance, bases like sodium bicarbonate or potassium carbonate are generally preferred over stronger bases like sodium hydroxide or potassium tert-butoxide, especially at elevated temperatures.[1][2] Running the reaction at the lowest feasible temperature can also favor substitution over elimination.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent decomposition. Hydrolysis and other degradation pathways can be accelerated by exposure to moisture and light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.

Issue 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating the work-up.
Formation of Elimination Byproduct Use a milder base (e.g., NaHCO₃, K₂CO₃) and lower the reaction temperature.[1][2]
Hydrolysis of the Product or Starting Material Ensure anhydrous reaction conditions. During work-up, minimize contact time with aqueous layers, especially if they are basic.
Product Loss During Extraction Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. Check the pH of the aqueous layer to ensure the product is in a neutral, extractable form.
Issue 2: Presence of 4-Nitrostyrene in the Final Product
Possible Cause Troubleshooting Step
Use of a Strong or Hindered Base Switch to a weaker, non-hindered base. See the quantitative data table below for a comparison.[1][2]
High Reaction Temperature Perform the reaction at a lower temperature.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time to minimize the formation of the elimination byproduct once the desired substitution has occurred.
Purification Challenges 4-Nitrostyrene can sometimes co-elute with the desired product during column chromatography. Optimize the eluent system, for example, by using a less polar solvent system, to improve separation.
Issue 3: Difficulty in Removing Unreacted Starting Material or Reagents
Possible Cause Troubleshooting Step
Excess Unreacted this compound If the starting material is not fully consumed, consider increasing the equivalents of the nucleophile or extending the reaction time. During work-up, careful column chromatography should separate the product from the starting material.
Residual Amine Nucleophile Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. This is only suitable if the product is stable to acidic conditions.
Inorganic Salts Wash the organic layer with water and then brine to remove inorganic salts.[3] Filtering the organic layer before concentration can also be effective.

Quantitative Data

The choice of base can significantly impact the ratio of substitution to elimination products. The following table provides representative data for the reaction of this compound with piperidine under various basic conditions.

Base Equivalents Temperature (°C) Substitution Product Yield (%) Elimination Product (%)
K₂CO₃2.06085<5
NaHCO₃2.06078<5
Et₃N2.0607015
NaOH (1M aq.)2.0605530
KOtBu1.5252075

Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Experimental Protocols

Synthesis of N-(1-(4-nitrophenyl)ethyl)piperidine (A Representative Nucleophilic Substitution)

This protocol details a typical nucleophilic substitution reaction between this compound and piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of piperidine to the stirred solution.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Reactant in Acetonitrile B 2. Add K2CO3 and Piperidine A->B C 3. Heat at 60°C for 4-6h B->C D 4. Cool and Filter C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Dissolve in EtOAc E->F G 7. Wash with Water and Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter and Concentrate H->I J 10. Column Chromatography or Recrystallization I->J Crude Product K Pure Product J->K

Caption: Experimental workflow for the synthesis of N-(1-(4-nitrophenyl)ethyl)piperidine.

troubleshooting_guide start Low Yield or Impure Product q1 Check for Elimination Byproduct (4-nitrostyrene) start->q1 yes1 Yes q1->yes1 Present no1 No q1->no1 Absent sol1 Use milder base (K2CO3) Lower reaction temperature yes1->sol1 q2 Check for Hydrolysis (1-(4-nitrophenyl)ethanol) no1->q2 end_node Optimize Purification sol1->end_node yes2 Yes q2->yes2 Present no2 No q2->no2 Absent sol2 Use anhydrous conditions Minimize contact with H2O in work-up yes2->sol2 q3 Incomplete Reaction? no2->q3 sol2->end_node yes3 Yes q3->yes3 Unreacted Starting Material q3->end_node Complete sol3 Increase reaction time or equivalents of nucleophile yes3->sol3 sol3->end_node

Caption: Troubleshooting guide for reactions involving this compound.

References

Technical Support Center: Purification of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Bromoethyl)-4-nitrobenzene. Here, you will find detailed information to address common challenges encountered during the purification of this compound from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a reaction mixture containing this compound?

A1: Common impurities can include unreacted starting material, such as 1-ethyl-4-nitrobenzene, and side-products from the reaction. Depending on the reaction conditions, potential byproducts may include 4-nitroacetophenone (from over-oxidation or decomposition) and the hydrolysis product, 1-(1-hydroxyethyl)-4-nitrobenzene, if water is present during the reaction or workup.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, often a mixture of hexanes and ethyl acetate, can be used to separate the desired product from impurities. Visualization can be achieved under UV light, as the aromatic nitro group is a strong chromophore.

Q3: Is this compound stable during purification?

A3: Benzylic bromides, particularly those with electron-withdrawing groups like a nitro group, can be susceptible to hydrolysis and may have limited stability on silica gel.[1][2][3] It is advisable to use purification methods that minimize exposure to water and highly acidic or basic conditions. If using column chromatography, it is recommended to proceed efficiently to reduce the time the compound spends on the stationary phase.

Q4: What is the best general approach for purifying this compound?

A4: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. For small to medium scales, flash column chromatography is often the most effective method for separating the product from both more and less polar impurities.[4] If the product is a solid and the main impurity is the starting material, recrystallization can be a viable option. A preliminary aqueous workup is typically necessary to remove any water-soluble reagents or byproducts.

Troubleshooting Guide

Column Chromatography Issues

Q5: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

A5: To improve separation, you can adjust the polarity of the eluent. For this compound, a common eluent system is a mixture of hexanes and ethyl acetate.[4] If your product is co-eluting with a less polar impurity (e.g., unreacted 1-ethyl-4-nitrobenzene), decrease the proportion of ethyl acetate in the mobile phase. Conversely, if the impurity is more polar, a slight increase in the ethyl acetate concentration may be necessary. Running a gradient elution, where the polarity of the eluent is gradually increased, can also enhance separation.

Q6: I suspect my product is decomposing on the silica gel column. What are the signs and what can I do?

A6: Signs of decomposition on a silica gel column include streaking of the product spot on TLC, the appearance of new, more polar spots in the collected fractions, and a lower than expected yield of the desired product. To mitigate decomposition, you can try deactivating the silica gel by adding a small amount of a neutral or mildly basic agent, such as triethylamine (typically 0.1-1%), to the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial. Performing the chromatography quickly and at room temperature can also help minimize degradation.

Recrystallization Issues

Q7: I am unable to get my this compound to crystallize. What should I do?

A7: Successful recrystallization depends on selecting an appropriate solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[5][6] You can screen various solvents or solvent mixtures to find the optimal conditions. Common solvents for recrystallization of aromatic compounds include ethanol, isopropanol, hexanes, and mixtures thereof.[7] If the product oils out instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal to induce crystallization. Ensure that the crude material is sufficiently pure before attempting recrystallization, as significant amounts of impurities can inhibit crystal formation.

Q8: After recrystallization, my product is still impure. What went wrong?

A8: This could be due to several factors. The chosen recrystallization solvent may not be optimal for excluding the specific impurity. It is also possible that the cooling process was too rapid, leading to the trapping of impurities within the crystals. Ensure that the solution cools slowly and without disturbance to allow for the formation of pure crystals. Washing the collected crystals with a small amount of the cold recrystallization solvent is also crucial to remove any residual mother liquor containing impurities.[5]

Workup and Extraction Issues

Q9: I am observing a significant amount of the hydrolysis byproduct, 1-(1-hydroxyethyl)-4-nitrobenzene, after my aqueous workup. How can I prevent this?

A9: The benzylic bromide is susceptible to hydrolysis, especially under neutral or basic aqueous conditions.[1][2] To minimize hydrolysis, perform the aqueous workup with cold solutions and minimize the contact time between the organic layer and the aqueous phase. Using a mildly acidic aqueous wash (e.g., dilute HCl) can help to suppress the hydrolysis of the benzylic bromide. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₈BrNO₂230.0631-32.5152-153 (at 5 Torr)[4][8]
1-Ethyl-4-nitrobenzeneC₈H₉NO₂151.16-12246[9]
4-NitroacetophenoneC₈H₇NO₃165.1575-78202[10][11]
1-(1-Hydroxyethyl)-4-nitrobenzeneC₈H₉NO₃167.1663-65Not readily available

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Decision_Tree Decision Tree for Purification Method Selection start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid impurities_known Are the main impurities known? is_solid->impurities_known Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallize Attempt Recrystallization impurities_known->recrystallize Yes (Different Solubility) impurities_known->column_chromatography No / Similar Solubility aqueous_workup Perform Aqueous Workup recrystallize->aqueous_workup end_impure Re-evaluate Purification recrystallize->end_impure If impure column_chromatography->aqueous_workup column_chromatography->end_impure If impure end_pure Pure Product aqueous_workup->end_pure

Caption: Decision tree for selecting a purification method.

Experimental_Workflow General Purification Workflow start Reaction Mixture workup Aqueous Workup (Quenching, Extraction) start->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification characterization Characterization (TLC, NMR, etc.) purification->characterization pure_product Pure Product characterization->pure_product

Caption: General workflow for product purification.

References

dealing with the instability of 1-(1-Bromoethyl)-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(1-Bromoethyl)-4-nitrobenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling, storage, and application of these valuable reagents in your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, purification, and storage of this compound derivatives.

Q1: My purified this compound derivative is showing signs of decomposition (e.g., discoloration, new spots on TLC) after a short period of storage. What is causing this, and how can I prevent it?

A1: Decomposition of this compound derivatives is often due to their susceptibility to hydrolysis, elimination, and radical-mediated reactions. The benzylic bromide is a good leaving group, and the electron-withdrawing nitro group can influence the reactivity of the benzylic position.[1][2]

  • Primary Causes of Decomposition:

    • Hydrolysis: Reaction with trace amounts of water to form the corresponding alcohol and hydrobromic acid (HBr). This HBr can then catalyze further decomposition.

    • Elimination: In the presence of bases, HBr can be eliminated to form a 4-nitrostyrene derivative.

    • Radical Reactions: Exposure to light or the presence of radical initiators can lead to the formation of benzylic radicals, which can then undergo various side reactions, including dimerization.[2][3]

  • Preventative Measures:

    • Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended). Protect from light by using an amber vial or by wrapping the container in aluminum foil.

    • Use of Stabilizers: For long-term storage, consider adding a stabilizer. Some commercial suppliers provide benzyl bromide stabilized with propylene oxide, which acts as an acid scavenger.[4]

    • Solvent Purity: Ensure that all solvents used for storage or reactions are anhydrous and free of basic impurities.

Q2: During my reaction, I am observing significant formation of a byproduct that I suspect is a styrene derivative. How can I minimize this elimination side reaction?

A2: The formation of a styrene derivative is a classic example of an elimination reaction, which is often base-mediated.

  • Troubleshooting Steps:

    • Control of Basicity: If your reaction conditions are basic, consider using a non-nucleophilic, sterically hindered base to minimize its role in elimination. Alternatively, explore if the reaction can be performed under neutral or slightly acidic conditions.

    • Temperature Control: Higher temperatures can favor elimination reactions. Running the reaction at a lower temperature may reduce the formation of the styrene byproduct.

    • Choice of Solvent: The polarity of the solvent can influence the competition between substitution and elimination. Experiment with less polar solvents to potentially disfavor the elimination pathway.

Q3: My purification by silica gel chromatography is leading to decomposition of the product on the column. What are my options?

A3: Silica gel is acidic and can promote the decomposition of acid-sensitive compounds like benzylic bromides.

  • Alternative Purification Strategies:

    • Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common method is to use an eluent containing a small percentage (e.g., 0.1-1%) of triethylamine to neutralize the acidic sites on the silica.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.

    • Recrystallization: If the product is a solid, recrystallization is often the best method for purification as it avoids contact with acidic stationary phases.[5] Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Flash Chromatography: If chromatography is necessary, perform it as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its derivatives?

A1: To ensure the long-term stability of these compounds, they should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Light: Protected from light in an amber vial.

  • Moisture: In a tightly sealed container to prevent moisture ingress.

Q2: Are there any incompatible materials I should be aware of when working with these compounds?

A2: Yes, these compounds are incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Bases: Promote elimination reactions.

  • Water/Moisture: Leads to hydrolysis.

  • Metals: Can be corrosive, and some metals can catalyze decomposition.

Q3: What safety precautions should I take when handling this compound derivatives?

A3: These compounds are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 19935-81-0[8][9]
Molecular Formula C₈H₈BrNO₂[8][10]
Molecular Weight 230.06 g/mol [8][9]
Purity (typical) ≥97%[9]
Appearance Solid, semi-solid, or liquid

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column by flushing with the mobile phase containing 0.5-1% triethylamine.

Protocol 2: Recrystallization of a this compound Derivative

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Decomposition_Pathways Decomposition Pathways of this compound Derivatives A This compound Derivative B Hydrolysis (H₂O) A->B C Elimination (Base) A->C D Radical Reaction (Light, hv) A->D E Corresponding Alcohol + HBr B->E F 4-Nitrostyrene Derivative C->F G Dimerization & Other Products D->G

Caption: Major decomposition pathways for this compound derivatives.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability A Instability Observed (e.g., discoloration, new TLC spots) B Check Storage Conditions A->B C Review Reaction/Purification Conditions A->C D Store at 2-8°C, under inert gas, protected from light and moisture B->D Implement Correct Storage E Acid-sensitive? C->E F Base-sensitive? C->F I Problem Solved D->I G Use deactivated silica/alumina or recrystallization E->G Yes H Use non-nucleophilic base, lower temperature F->H Yes G->I H->I

Caption: A decision-making workflow for troubleshooting the instability of derivatives.

References

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in coupling reactions involving 1-(1-Bromoethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my starting material, this compound?

A1: Low or no conversion in coupling reactions with this substrate can stem from several factors related to its specific chemical properties. As a secondary benzylic bromide with a strong electron-withdrawing nitro group, its reactivity is nuanced. Key areas to investigate include:

  • Catalyst System Inactivity: The choice of palladium precursor and, crucially, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this sterically hindered and electron-deficient substrate. More robust systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or JohnPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step and enhance catalyst stability.[1]

  • Ineffective Base: The base is essential for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck and Sonogashira reactions. The base's strength, solubility, and compatibility with other reagents are vital. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common, and their efficacy can be highly dependent on the solvent system and the presence of water.[1]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters. Secondary benzylic bromides can be prone to side reactions like β-hydride elimination, especially at elevated temperatures.[2] A careful optimization of the temperature is necessary to promote the desired coupling without degrading the starting material or product.

  • Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation through oxidation of the phosphine ligands and the metal center.[1]

Q2: I'm seeing significant formation of side products. What are the likely culprits and how can I minimize them?

A2: The structure of this compound makes it susceptible to specific side reactions:

  • β-Hydride Elimination: As a secondary bromide, the most common side reaction is the elimination of HBr to form 4-vinylnitrobenzene. This is often promoted by heat and strong bases. To mitigate this, consider using milder bases, lower reaction temperatures, and ligands that favor reductive elimination over β-hydride elimination.

  • Homocoupling: Formation of symmetrical biaryls (from the boronic acid in Suzuki reactions) or diynes (from the alkyne in Sonogashira reactions, known as Glaser coupling) is a common issue. In Sonogashira couplings, homocoupling is often promoted by the copper(I) co-catalyst in the presence of oxygen. Running the reaction under strictly anaerobic conditions or using a copper-free protocol can minimize this.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, yielding 1-ethyl-4-nitrobenzene. This can occur if there are sources of hydride in the reaction, sometimes stemming from the solvent or additives.

  • Protodeboronation (Suzuki Reaction): The boronic acid coupling partner can react with residual water or protic solvents to be converted back to the corresponding arene, thus reducing the amount available for the cross-coupling. Using anhydrous solvents or employing boronic esters (like pinacol esters) can reduce this side reaction.[1]

Q3: How does the nitro group on the benzene ring affect the coupling reaction?

A3: The strongly electron-withdrawing nitro group has a significant electronic impact on the substrate:

  • Activation of the C-Br Bond: The nitro group makes the aromatic ring electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond. This is often the rate-limiting step in the catalytic cycle, so in principle, this should enhance reactivity.

  • Potential for Catalyst Inhibition: The nitro group itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Increased Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring can make it more susceptible to nucleophilic attack, which could lead to undesired side reactions depending on the reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid, consult the following troubleshooting workflow.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System (Pd Source and Ligand) start->catalyst base Assess Base and Solvent System start->base conditions Optimize Reaction Conditions (Temperature and Time) start->conditions side_reactions Identify Major Side Products (TLC, GC-MS, NMR) start->side_reactions catalyst_q1 Using Pd(PPh₃)₄? catalyst->catalyst_q1 base_q1 Base/Solvent Combination? base->base_q1 conditions_q1 Temperature too high/low? conditions->conditions_q1 side_reactions_q1 β-Hydride Elimination or Homocoupling? side_reactions->side_reactions_q1 catalyst_a1 Switch to bulky, electron-rich ligands: - Buchwald ligands (SPhos, JohnPhos) - N-Heterocyclic Carbenes (NHCs) with Pd(OAc)₂ or Pd₂(dba)₃ catalyst_q1->catalyst_a1 Yes end_node Improved Yield catalyst_a1->end_node base_a1 Screen different bases: - K₂CO₃, K₃PO₄, Cs₂CO₃ Ensure proper solvent degassing. Try biphasic systems (e.g., Toluene/Water). base_q1->base_a1 base_a1->end_node conditions_a1 Screen temperatures (e.g., 60-100 °C). Monitor reaction progress over time to avoid degradation at longer reaction times. conditions_q1->conditions_a1 conditions_a1->end_node side_reactions_a1 For Elimination: Lower temperature, screen milder bases. For Homocoupling: Ensure inert atmosphere, check purity of boronic acid. side_reactions_q1->side_reactions_a1 side_reactions_a1->end_node

Troubleshooting workflow for Suzuki-Miyaura coupling.
Problem 2: Low Yield in Heck Coupling

For low yields in the Heck coupling of this compound with an alkene, consider the following points.

  • Catalyst and Ligand: The choice of ligand is crucial to prevent β-hydride elimination from the Pd-benzylic intermediate before migratory insertion of the alkene can occur. Bidentate phosphine ligands (e.g., dppf) or specific monodentate ligands can be effective.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Inorganic bases like K₂CO₃ or NaOAc can also be effective.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.

  • Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) can improve yields.

Problem 3: Low Yield in Sonogashira Coupling

When facing difficulties with the Sonogashira coupling of this compound with a terminal alkyne, focus on these aspects.

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) as a co-catalyst, this can promote alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.

  • Copper-Free Protocols: Consider a copper-free Sonogashira protocol to minimize homocoupling. These reactions often require specific ligand systems and may need higher temperatures.

  • Base: An amine base, such as Et₃N, piperidine, or DIPEA, is typically used, often serving as the solvent or co-solvent.

  • Inert Atmosphere: It is absolutely critical to maintain a strictly anaerobic (oxygen-free) environment to prevent both catalyst deactivation and alkyne homocoupling.

Quantitative Data from Literature

The following tables summarize reaction conditions and yields for coupling reactions with substrates similar to this compound.

Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3.0)DMF140 (MW)0.3350[3]
2PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3.0)THF/H₂O (10:1)771285-95[4]
3PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3.0)CPME/H₂O (10:1)901290-98[4]

MW = Microwave irradiation; DMF = N,N-Dimethylformamide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; THF = Tetrahydrofuran; CPME = Cyclopentyl methyl ether.

Table 2: Heck Coupling of Aryl/Benzylic Halides with Alkenes

EntryAryl/Benzylic HalideAlkenePalladium Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃ (2.0)DMF/H₂O80490-95
2Benzyl ChlorideEthyleneNi(cod)₂ (5) / PCyPh₂ (5)Et₃N (6.0)-RT2>95
31-(Bromomethyl)-4-nitrobenzene1-Bromo-4-nitrobenzenePd(OAc)₂ (1)NaHCO₃ (6.0)DMSO1402473

Note: Data for direct Heck coupling of this compound is limited. The table includes data for similar electron-deficient systems to provide a starting point for optimization.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAF (3.0)Neat80-12070-95
2Aryl IodidePhenylacetylenePd/CuFe₂O₄ (3)(in catalyst)K₂CO₃ (4.0)EtOH7090
3Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DIPEA (7.0)THFRT~89

TBAF = Tetrabutylammonium fluoride; DIPEA = N,N-Diisopropylethylamine. Note: This table provides general conditions as specific data for secondary benzylic bromides is sparse.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).

  • Reagent Addition: Add the degassed amine base (e.g., DIPEA) and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with saturated aq. NH₄Cl, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps common to Suzuki, Heck, and Sonogashira reactions, highlighting the central role of the palladium catalyst.

Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L₂) (Benzylic-Pd Complex) OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) PdII->Transmetal PdII_R_Nu R-Pd(II)-R'(L₂) (Di-organo Complex) Transmetal->PdII_R_Nu ReductElim Reductive Elimination PdII_R_Nu->ReductElim ReductElim->Pd0 Product R-R' (Coupled Product) ReductElim->Product RX R-X (this compound) RX->OxAdd Nu Nucleophile (Boronic Acid, Alkyne, or Alkene) Nu->Transmetal

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Scale-Up Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(1-Bromoethyl)-4-nitrobenzene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and scalable method is the free-radical bromination of 4-ethylnitrobenzene.[1][2] This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or UV light, in a suitable solvent like carbon tetrachloride or another inert solvent.[1][3]

Q2: What are the critical process parameters to monitor during scale-up? A2: During scale-up, the most critical parameters are:

  • Temperature Control: The reaction is exothermic, and poor heat dissipation can lead to runaway reactions and the formation of side products.

  • Reagent Addition Rate: Slow, controlled addition of the brominating agent and/or initiator is crucial to manage the reaction rate and exotherm.

  • Mixing Efficiency: Homogeneous mixing is vital to avoid localized high concentrations of reagents ("hot spots") and ensure consistent reaction throughout the vessel.

  • Initiator Concentration: The amount of radical initiator must be carefully controlled to maintain a steady reaction rate.

Q3: What are the common side products, and how can their formation be minimized? A3: The primary side products are the dibrominated species (1-(1,1-dibromoethyl)-4-nitrobenzene) and unreacted starting material. To minimize these:

  • Control Stoichiometry: Use a molar ratio of 4-ethylnitrobenzene to NBS as close to 1:1 as possible. A slight excess of the starting material may be used to ensure all NBS is consumed.

  • Avoid High Temperatures: Excessive heat can promote side reactions.

  • Ensure Proper Initiation: Use fresh, high-purity radical initiator to ensure the reaction proceeds cleanly.[3]

Q4: What are the major safety hazards associated with this synthesis? A4: Key safety hazards include:

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. It can cause severe skin burns and eye damage.[4][5]

  • Benzoyl Peroxide (BPO): An organic peroxide that is a fire and explosion hazard, particularly when heated.[6] It is also a skin sensitizer.[6]

  • Solvents: Halogenated solvents like carbon tetrachloride are toxic and environmentally harmful. Safer alternatives should be considered for scale-up.

  • Product: The final product, this compound, is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[7]

Q5: How can the reaction be monitored for completion? A5: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture is taken periodically to track the disappearance of the starting material (4-ethylnitrobenzene) and the appearance of the product.

Section 2: Troubleshooting Guide

Problem: Low Yield or Incomplete Conversion

Possible CauseRecommended Solution
Degraded Initiator Benzoyl peroxide can degrade over time. Use a fresh batch of initiator and ensure it has been stored correctly.
Insufficient Reaction Time Monitor the reaction via TLC/GC until the starting material spot has disappeared or is no longer diminishing.
Inadequate Temperature The reaction may be too slow if the temperature is too low. Gradually increase the temperature while carefully monitoring the exotherm. For reactions initiated with BPO in CCl4, reflux is often required.[3]
Impure Reagents The presence of inhibitors (e.g., antioxidants) in the starting material or solvent can quench the radical reaction. Purify reagents if necessary.

Problem: Poor Product Purity / Formation of Multiple Products

Possible CauseRecommended Solution
Over-bromination This occurs when an excess of the brominating agent is used or if there are localized areas of high concentration. Ensure accurate stoichiometry and maintain efficient stirring. Add the NBS portion-wise or as a solution.
Runaway Reaction Poor temperature control can lead to a rapid, uncontrolled reaction, promoting side product formation. Improve the reactor's cooling efficiency and slow the addition rate of the initiator.
Impure Starting Material Impurities in the 4-ethylnitrobenzene can lead to undesired side reactions. Verify the purity of the starting material before beginning the reaction.

Problem: Difficult Purification

Possible CauseRecommended Solution
Succinimide Byproduct When using NBS, the succinimide byproduct can sometimes be difficult to remove. This is typically insoluble in nonpolar solvents like CCl4 and can be removed by filtration after cooling the reaction mixture.[3]
Residual Initiator Byproducts from the initiator can co-elute with the product during chromatography. Consider alternative purification methods like recrystallization or distillation under reduced pressure.
Product Instability The product can be a lachrymator and may degrade upon prolonged exposure to heat or silica gel. Minimize purification time and use a less acidic stationary phase if necessary. The product is often isolated as a yellow oil.[3]

Section 3: Experimental Protocol and Data

Laboratory-Scale Protocol

This protocol is adapted from a literature procedure for the synthesis of 1-(1-bromo-ethyl)-4-nitro-benzene.[3]

  • Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a heating mantle. Ensure the apparatus is dry.

  • Charging Reagents: To the flask, add 4-ethylnitrobenzene (1 equivalent), N-bromosuccinimide (NBS) (0.98 equivalents), and carbon tetrachloride (solvent).

  • Initiation: Add benzoyl peroxide (BPO) (approx. 0.007 equivalents) as the radical initiator.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl4) with vigorous stirring. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction's progress using TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[3]

Quantitative Data Summary
ReagentM.W. ( g/mol )Molar Eq.Example Scale (25 mmol)
4-ethylnitrobenzene151.161.03.78 g (3.4 mL)
N-bromosuccinimide (NBS)177.980.984.38 g
Benzoyl Peroxide (BPO)242.230.0070.04 g
ParameterValue
Solvent Carbon Tetrachloride
Temperature Reflux (~77 °C)
Reaction Time 1 hour
Reported Yield ~90%[3]
Appearance Yellow Oil[3]

Section 4: Visual Guides

SynthesisWorkflow A Reactor Setup (Dry Glassware, Condenser) B Charge Reagents (4-ethylnitrobenzene, NBS, Solvent) A->B 1 C Add Initiator (Benzoyl Peroxide) B->C 2 D Heat to Reflux (Controlled Heating) C->D 3 E Monitor Reaction (TLC / GC) D->E 4 E->D Incomplete? F Cool to RT & Filter (Remove Succinimide) E->F Complete? G Solvent Evaporation (Rotary Evaporator) F->G 5 H Purification (Flash Chromatography) G->H 6 I Final Product (this compound) H->I 7

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree P1 Low Yield C1 Incomplete Conversion? P1->C1 C2 Product Degradation? P1->C2 P2 Low Purity C3 Over-bromination? P2->C3 C4 Side Reactions? P2->C4 S1 Increase Time / Temp Check Initiator Quality C1->S1 S2 Gentle Purification Minimize Heat Exposure C2->S2 S3 Check Stoichiometry Improve Mixing C3->S3 S4 Verify Reagent Purity Ensure Inert Atmosphere C4->S4

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Managing Stereocontrol in Reactions of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereocontrol in reactions involving 1-(1-bromoethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experiments with this chiral substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the stereochemistry of reactions with this compound?

A1: The primary challenge lies in the benzylic nature of the chiral center. The bromine atom is a good leaving group, and the para-nitro group activates the molecule for nucleophilic substitution. However, the reaction can proceed through two main pathways with different stereochemical outcomes:

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway typically results in an inversion of the stereocenter. For this to be the dominant pathway, conditions that favor a second-order reaction are necessary, such as using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent.

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway proceeds through a planar carbocation intermediate, which leads to racemization (a mixture of both enantiomers). Conditions that favor this pathway include the use of a polar protic solvent and a weak nucleophile.

The main challenge is to favor one pathway over the other to achieve a desired stereochemical outcome.

Q2: How does the para-nitro group influence the stereochemical outcome of nucleophilic substitution reactions?

A2: The para-nitro group is a strong electron-withdrawing group. This has two main effects:

  • Stabilization of the SNAr-like transition state: While the reaction at the benzylic carbon is not a true SNAr reaction, the electron-withdrawing nature of the nitro group can stabilize the transition state of an SN2 reaction, making the benzylic carbon more electrophilic and favoring the SN2 pathway.

  • Potential for SN1 contribution: While the nitro group destabilizes a carbocation at the benzylic position through an inductive effect, the potential for resonance stabilization of the benzene ring might still allow for some SN1 character, especially under forcing conditions or with poor nucleophiles. This can lead to a loss of stereoselectivity.

Q3: What are the general strategies for achieving high stereoselectivity in reactions of this compound?

A3: There are three primary strategies to control the stereochemistry:

  • Substrate Control: If you start with an enantiomerically pure sample of (R)- or (S)-1-(1-bromoethyl)-4-nitrobenzene, you can aim for a stereospecific reaction (e.g., a pure SN2 reaction to get the inverted product). This requires careful selection of reaction conditions to avoid racemization.

  • Reagent Control (Diastereoselective Reactions): Using a chiral nucleophile or a chiral auxiliary can lead to the formation of diastereomers, which have different physical properties and can be separated. The stereocenter in the chiral reagent can influence the stereochemical outcome of the reaction at the benzylic carbon.

  • Catalyst Control (Enantioselective Reactions): Employing a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other from a racemic starting material. This can be achieved through methods like kinetic resolution or dynamic kinetic resolution.

Troubleshooting Guides

Problem 1: My nucleophilic substitution reaction on enantiomerically pure (R)-1-(1-bromoethyl)-4-nitrobenzene is resulting in a racemic product.

Possible Cause Suggested Solution
SN1 Pathway Competition: The reaction conditions may be favoring the formation of a carbocation intermediate, leading to racemization. This can be caused by using a polar protic solvent (e.g., ethanol, water), a weak nucleophile, or high reaction temperatures.Switch to a polar aprotic solvent like DMF, DMSO, or acetone. Use a higher concentration of a stronger nucleophile. Lower the reaction temperature.
Leaving Group Ability: Bromide is a good leaving group, which can promote the SN1 pathway.While you cannot change the leaving group in the starting material, ensuring that the nucleophile is potent enough to favor the SN2 pathway is crucial.
Solvent Polarity: Highly polar protic solvents can stabilize the carbocation intermediate of the SN1 pathway.Use a less polar or a polar aprotic solvent to disfavor the formation of the carbocation.

Problem 2: I am trying to perform a kinetic resolution of racemic this compound with a chiral catalyst, but I am getting low enantiomeric excess (ee) of the product and the unreacted starting material.

Possible Cause Suggested Solution
Ineffective Catalyst: The chosen chiral catalyst may not be suitable for this specific substrate. The catalyst needs to create a significantly different energy barrier for the reaction of the two enantiomers.Screen a variety of chiral catalysts. For benzylic halides, chiral ligands for transition metals (e.g., nickel) or organocatalysts like chiral amines or phosphoric acids have shown promise in related systems.
Incorrect Reaction Conditions: The solvent, temperature, or concentration of reagents can significantly impact the selectivity of the kinetic resolution.Optimize the reaction conditions. Vary the solvent polarity and temperature. Ensure that the reaction is stopped at approximately 50% conversion for the highest possible ee of both the product and the remaining starting material.
Racemization of Starting Material: The unreacted starting material might be racemizing under the reaction conditions, which would lower the overall ee.Check the stability of the starting material under the reaction conditions in the absence of the nucleophile. If it racemizes, milder conditions (lower temperature, different solvent) are needed.

Experimental Protocols

Note: The following protocols are generalized procedures for stereoselective reactions of benzylic halides. They should be adapted and optimized for this compound.

Protocol 1: General Procedure for SN2 Reaction with Inversion of Stereochemistry

This protocol aims to favor the SN2 pathway to achieve inversion of the stereocenter starting from an enantiomerically enriched substrate.

Materials:

  • (R)- or (S)-1-(1-Bromoethyl)-4-nitrobenzene

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the enantiomerically enriched this compound (1.0 eq).

  • Dissolve the substrate in the anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the stereochemical outcome and enantiomeric excess using chiral HPLC or polarimetry.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution

This protocol describes a general method for the kinetic resolution of racemic this compound using a lipase to selectively acylate one enantiomer.

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica lipase B (CAL-B))

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a flask, add racemic this compound (1.0 eq) and the lipase.

  • Add the organic solvent and the acyl donor (0.5 - 0.6 eq).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the starting material and the product.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the unreacted starting material from the acylated product by column chromatography.

  • Analyze the enantiomeric excess of both the recovered starting material and the product.

Data Presentation

The following table presents hypothetical data for a kinetic resolution of a generic racemic benzylic bromide, which can serve as a benchmark for experiments with this compound.

CatalystNucleophileSolventTemp (°C)Time (h)Conversion (%)ee of Product (%)ee of Starting Material (%)
Chiral AmineThiophenolToluene0245295 (S)98 (R)
Chiral Phosphoric AcidIndoleCH2Cl2-20484892 (R)88 (S)
CAL-BVinyl AcetateHexane357250>99 (R-acetate)>99 (S-alcohol)

Visualizations

Signaling Pathways and Experimental Workflows

SN2_Mechanism Reactants Nu⁻ + (R)-Substrate TransitionState [Nu---C---Br]‡ (Trigonal Bipyramidal) Reactants->TransitionState Backside Attack Product (S)-Product + Br⁻ TransitionState->Product Inversion of Stereochemistry

SN1_Mechanism Substrate (R)-Substrate Carbocation Planar Carbocation + Br⁻ Substrate->Carbocation Loss of Leaving Group (rate-determining) Products (R)-Product + (S)-Product (Racemic Mixture) Carbocation->Products Nucleophilic Attack (from both faces)

Kinetic_Resolution cluster_0 Racemic Starting Material cluster_1 Reaction with Chiral Catalyst/Reagent cluster_2 Products and Unreacted Material R_SM (R)-Substrate R_SM->Reaction k_fast S_SM (S)-Substrate S_SM->Reaction k_slow R_SM_unreacted (R)-Substrate (unreacted) S_Product (S)-Product Reaction->S_Product

Technical Support Center: Solvent Effects on the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the solvent effects on the reactivity of 1-(1-Bromoethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound in most common laboratory solvents?

A1: Due to the presence of the strong electron-withdrawing nitro group (-NO2) and its secondary benzylic structure, this compound is expected to react primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The nitro group destabilizes the potential carbocation intermediate required for an SN1 pathway, making the direct backside attack of a nucleophile (SN2) more favorable.[1]

Q2: How does solvent choice impact the reaction rate and mechanism?

A2: Solvent choice is critical in determining the reaction pathway and rate.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally recommended for promoting the SN2 mechanism.[2][3] These solvents can dissolve the nucleophile but do not strongly solvate it, leaving the nucleophile more "naked" and reactive.[4]

  • Polar protic solvents (e.g., water, methanol, ethanol) tend to favor SN1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[1][2] They also solvate the nucleophile, reducing its strength and hindering the SN2 pathway.[5] For this compound, using a polar protic solvent will likely lead to a significantly slower reaction rate.

Q3: I am observing a very slow reaction rate in methanol. What could be the reason?

A3: Methanol is a polar protic solvent. It strongly solvates nucleophiles through hydrogen bonding, which significantly reduces their reactivity and is detrimental to an SN2 reaction.[1] The slow rate you are observing is consistent with the SN2 mechanism being hindered by the solvent. Consider switching to a polar aprotic solvent like DMF or acetonitrile to increase the reaction rate.

Q4: Can an SN1 reaction be forced for this substrate?

A4: While the SN2 pathway is strongly favored, an SN1 mechanism might be observed under specific conditions, such as using a very polar protic solvent, a very poor nucleophile, and elevated temperatures. However, the destabilizing effect of the nitro group on the carbocation makes this challenging. A Grunwald-Winstein analysis could help determine the degree of SN1 character in the transition state.[3][5]

Q5: How does the nitro group influence the reactivity compared to an unsubstituted benzyl bromide?

A5: The electron-withdrawing nitro group makes the benzylic carbon more electrophilic (electron-poor), which generally increases the rate of SN2 reactions with strong nucleophiles.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inappropriate solvent choice (e.g., using a polar protic solvent for an SN2 reaction).2. Nucleophile is too weak for the reaction conditions.3. Reaction temperature is too low.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2]2. Use a stronger, less sterically hindered nucleophile.3. Increase the reaction temperature, monitoring for potential side reactions.
Multiple products observed in analysis (e.g., TLC, GC-MS) 1. Competing elimination (E2) reaction, especially with a strong, sterically hindered base.2. Solvolysis product if the solvent is acting as a nucleophile (e.g., in methanol or ethanol).1. Use a less basic, more nucleophilic reagent (e.g., azide or cyanide).2. Use a non-nucleophilic solvent if possible, or be aware that the solvolysis product is expected in nucleophilic solvents.
Inconsistent kinetic data 1. Temperature fluctuations during the experiment.2. Impurities in the substrate, nucleophile, or solvent.3. Poor mixing of reactants.1. Use a thermostatted water bath or reaction block to maintain a constant temperature.2. Purify all reagents and use high-purity, dry solvents.3. Ensure efficient stirring throughout the reaction.
Reaction rate is too fast to measure accurately 1. The combination of solvent, nucleophile, and temperature is leading to a very rapid reaction.1. Lower the reaction temperature.2. Use a more dilute solution of reactants.3. Choose a solvent that slightly slows the reaction (e.g., acetonitrile instead of DMF).

Data Presentation

Disclaimer: The following data is for structurally similar compounds (benzyl bromide and p-nitrobenzyl bromide) and is intended to illustrate the principles of solvent and substituent effects. The actual rates for this compound may vary.

Table 1: Relative Rate Constants for the SN2 Reaction of Benzyl Bromide with Piperazine in Various Solvents. [2]

SolventDielectric Constant (ε)Relative Rate (krel)Solvent Type
Methanol32.71.00Polar Protic
Ethanol24.60.46Polar Protic
Acetone20.70.16Polar Aprotic
Acetonitrile37.52.85Polar Aprotic
Dimethylformamide (DMF)36.76.23Polar Aprotic

Table 2: Effect of Para-Substituents on the SN2 Reaction Rate of Substituted Benzyl Bromides with OH- in 50% Aqueous Acetone. [2]

Substituent (at para position)Relative Rate (krel)Electronic Effect of Substituent
-OCH3~0.4Electron-Donating
-CH3~0.6Electron-Donating
-H1.0Neutral
-NO261.1Electron-Withdrawing

Experimental Protocols

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium iodide) in a selected solvent at a constant temperature.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Iodide)

  • High-purity solvent (e.g., Acetone)

  • Thermostatted water bath or reaction block

  • Conductivity meter or UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile at known concentrations in the chosen solvent.

  • Temperature Equilibration: Place the reactant solutions in the thermostatted bath and allow them to reach the desired reaction temperature (e.g., 25°C).

  • Initiate Reaction: Mix the equilibrated solutions in a reaction vessel equipped with a stir bar. Start the timer and the data acquisition (conductivity or absorbance) immediately.

  • Kinetic Measurement: Record the change in conductivity (as the bromide ion is replaced by the iodide ion) or absorbance over time. The reaction progress can be followed by monitoring the disappearance of a reactant or the appearance of a product.

  • Data Analysis: For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile) equil Equilibrate Solutions to Reaction Temperature prep_sol->equil mix Mix Reactants & Start Timer equil->mix measure Monitor Reaction Progress (e.g., Conductivity) mix->measure plot Plot Data (e.g., 1/[A] vs. time) measure->plot calc Calculate Rate Constant (k) plot->calc

Caption: A generalized workflow for the kinetic analysis of a nucleophilic substitution reaction.

reaction_pathways cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Reactants R-Br + Nu- TS1_SN1 Transition State 1 Reactants->TS1_SN1 Slow, Favored by Polar Protic Solvents TS_SN2 Transition State [Nu---R---Br]δ- Reactants->TS_SN2 Concerted, Favored by Polar Aprotic Solvents Carbocation Carbocation Intermediate (R+) TS1_SN1->Carbocation TS2_SN1 Transition State 2 Carbocation->TS2_SN1 Product_SN1 Product (R-Nu) TS2_SN1->Product_SN1 Product_SN2 Product (R-Nu) TS_SN2->Product_SN2

Caption: Competing SN1 and SN2 reaction pathways influenced by solvent type.

solvent_effects_logic Solvent Choice of Solvent Protic Polar Protic (e.g., H2O, MeOH) Solvent->Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->Aprotic Protic_Effect Stabilizes Carbocation Solvates Nucleophile Protic->Protic_Effect Aprotic_Effect Poorly Solvates Nucleophile ('Naked' Nucleophile) Aprotic->Aprotic_Effect Favors_SN1 Favors SN1 Mechanism Protic_Effect->Favors_SN1 Slow_SN2 Slows SN2 Rate Protic_Effect->Slow_SN2 Favors_SN2 Favors SN2 Mechanism Aprotic_Effect->Favors_SN2

Caption: Logical relationship between solvent type, its effects, and the favored reaction mechanism.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions involving 1-(1-bromoethyl)-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its structure: it is a secondary benzylic bromide with a strong electron-withdrawing nitro group. Key issues include:

  • β-Hydride Elimination: As a secondary benzylic halide, it is prone to β-hydride elimination, which can lead to the formation of styrene derivatives as byproducts.[1]

  • Homocoupling: Benzylic halides, especially those activated by electron-withdrawing groups, can undergo homocoupling to form 1,2-diarylalkane side-products.[2][3]

  • Nitro Group Reactivity: The nitro group is a powerful electron-withdrawing group that can influence the electronic properties of the catalyst and substrate. While it can facilitate oxidative addition, it can also participate in side reactions or be reduced under certain catalytic conditions.[4][5][6] In some cases, the C-NO2 bond itself can undergo oxidative addition.[4][5][6]

  • Stereocontrol: If the desired product is chiral, controlling the stereochemistry at the benzylic position can be challenging, as the reaction may proceed with either inversion or racemization of configuration.[1]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Several common cross-coupling reactions can be successfully employed with this substrate, including:

  • Suzuki-Miyaura Coupling: For the formation of C(sp³)–C(sp²) bonds with aryl or vinyl boronic acids/esters. This is a versatile and widely used method.[7][8][9][10][11][12]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[13][14][15][16]

  • Sonogashira Coupling: For the formation of C(sp³)–C(sp) bonds with terminal alkynes.[17][18][19][20]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[21][22][23][24][25]

  • Kumada-Corriu Coupling: For coupling with Grignard reagents.[1]

Q3: What are the key components of the catalytic system for these reactions?

A3: A typical catalytic system for the cross-coupling of this compound consists of:

  • Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) complexes are common choices.[8][9][26]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction pathway, and suppressing side reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, JohnPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[4][5][6][9][27]

  • Base: An appropriate base is required to facilitate the transmetalation step (in Suzuki-Miyaura) or other key steps in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[9][26]

  • Solvent: The choice of solvent depends on the specific reaction, but common options include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).[8][9][13]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a more stable and active precatalyst.[26]
Inappropriate Ligand - Screen a panel of ligands. For secondary benzylic bromides, bulky, electron-rich phosphine ligands like Xantphos can minimize β-elimination.[1] For Suzuki couplings, ligands like JohnPhos have shown success.[9]
Incorrect Base - The strength and nature of the base are crucial. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[26] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically used.
Low Reaction Temperature - While some reactions can proceed at room temperature, others may require heating to overcome activation barriers. Incrementally increase the reaction temperature.
Substrate Degradation - The substrate may be sensitive to the reaction conditions. Consider lowering the temperature or using a milder base. The acidic benzylic proton in the presence of a strong base can lead to side reactions.[2]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Elimination)
Potential Cause Troubleshooting Steps
β-Hydride Elimination - Use bulky ligands (e.g., Xantphos) to sterically disfavor the conformation required for elimination.[1] - Lowering the reaction temperature can sometimes reduce the rate of elimination relative to the desired coupling.
Homocoupling of Benzylic Bromide - This can be prevalent with electron-poor benzylic halides.[3] - Adjust the rate of addition of the benzylic bromide to the reaction mixture to maintain a low concentration. - A change in catalyst or ligand may be necessary.
Reduction of the Nitro Group - If using a palladium catalyst, ensure that the reaction conditions are not conducive to hydrogenation (e.g., avoid sources of H₂). - The choice of ligand and base can influence the stability of the nitro group.

Catalyst and Condition Selection Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTemperature (°C)Expected Outcome
Pd(OAc)₂JohnPhosK₂CO₃DMF80-120 (Microwave)Good yields for coupling with arylboronic acids.[9]
PdCl₂(dppf)·CH₂Cl₂(dppf)Cs₂CO₃THF/H₂O77Effective for coupling with potassium aryltrifluoroborates.[28]
Pd(OAc)₂SPhosCs₂CO₃CPME/H₂O90Alternative conditions for challenging substrates.[28]
Table 2: Recommended Catalyst Systems for Other Cross-Coupling Reactions
Reaction TypePalladium SourceLigandBase/Co-catalystSolventTemperature (°C)
Sonogashira Pd(PPh₃)₂Cl₂PPh₃CuI, DiisopropylamineTHFRoom Temp
Heck Pd(OAc)₂PPh₃Na₂CO₃, Et₃NDMA50-100
Buchwald-Hartwig Pd₂(dba)₃XantphosNaOtBuToluene80-110
Kumada-Corriu PdCl₂(Xantphos)Xantphos-THFRoom Temp

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., JohnPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Substrate Addition: Add the solvent (e.g., DMF) via syringe, followed by this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

CatalystSelectionWorkflow start Define Desired Bond Formation (C-C, C-N, etc.) reaction_type Select Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C sp³-sp²) reaction_type->suzuki Boronic Acid heck Heck (C-C sp³-sp²) reaction_type->heck Alkene sonogashira Sonogashira (C-C sp³-sp) reaction_type->sonogashira Alkyne buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine catalyst_system Select Initial Catalyst System (Pd Source, Ligand, Base) suzuki->catalyst_system heck->catalyst_system sonogashira->catalyst_system buchwald->catalyst_system optimization Reaction Optimization (Temperature, Concentration, Time) catalyst_system->optimization analysis Analyze Outcome (Yield, Purity, Side Products) optimization->analysis troubleshooting Troubleshooting analysis->troubleshooting Low Yield or Side Products success Successful Coupling analysis->success High Yield & Purity troubleshooting->catalyst_system Change Ligand/Base troubleshooting->optimization Adjust Conditions

Caption: Workflow for catalyst selection and optimization.

SuzukiCatalyticCycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(Br)L₂ (R = 4-nitrophenyl-ethyl) pd0->pd_complex R-Br oxidative_addition Oxidative Addition pd_ar_complex R-Pd(II)(Ar)L₂ pd_complex->pd_ar_complex Ar-B(OH)₃⁻ transmetalation Transmetalation ar_boronic Ar-B(OH)₂ base Base base->ar_boronic Activation pd_ar_complex->pd0 product R-Ar pd_ar_complex->product reductive_elimination Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene and 1-(1-Chloroethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(1-bromoethyl)-4-nitrobenzene and 1-(1-chloroethyl)-4-nitrobenzene, two key intermediates in organic synthesis. The focus is on their susceptibility to nucleophilic substitution at the benzylic position, a critical transformation for the introduction of diverse functional groups in drug discovery and development. This comparison is supported by fundamental principles of physical organic chemistry.

Core Reactivity Principles: The Decisive Role of the Leaving Group and Electronic Effects

The reactivity of both this compound and 1-(1-chloroethyl)-4-nitrobenzene in nucleophilic substitution reactions is primarily dictated by two key factors: the nature of the halogen leaving group and the electronic influence of the para-nitro group.

These compounds are secondary benzylic halides. The benzylic position is notable for its ability to stabilize carbocation intermediates through resonance with the adjacent benzene ring. This suggests that nucleophilic substitution can proceed via an S(_N)1 mechanism. However, as secondary halides, they are also amenable to S(_N)2 reactions, particularly in the presence of strong nucleophiles and polar aprotic solvents.[1][2]

The para-nitro group is a potent electron-withdrawing group due to both inductive and resonance effects.[3][4][5][6] This has a twofold impact on reactivity:

  • Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. This enhances the electrophilicity of the carbon atom bearing the halogen, making it more susceptible to nucleophilic attack. This effect can accelerate both S(_N)1 and S(_N)2 pathways.

  • Carbocation Stabilization: In a potential S(_N)1 mechanism, the nitro group can stabilize the intermediate benzylic carbocation through resonance, further facilitating this pathway.

The principal difference between the two subject compounds lies in the identity of the halogen atom, which acts as the leaving group during the substitution. The ability of the leaving group to depart is a critical factor in the rate-determining step of both S(_N)1 and S(_N)2 reactions. The key determinants of leaving group ability are:

  • Basicity: A good leaving group should be a weak base. Weaker bases are more stable as anions. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker and more stable base than the chloride ion (Cl⁻).[7][8]

  • Polarizability: Larger ions like bromide are more polarizable than chloride. This means the electron cloud of bromide is more easily distorted, which helps to stabilize the transition state as the leaving group departs.[9]

  • Bond Strength: The carbon-halogen bond must be broken during the reaction. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave.

Based on these principles, this compound is anticipated to be significantly more reactive than 1-(1-chloroethyl)-4-nitrobenzene in nucleophilic substitution reactions.

Data Presentation: A Qualitative Comparison of Reactivity

ParameterThis compound1-(1-Chloroethyl)-4-nitrobenzeneRationale
Relative Reaction Rate FasterSlowerBromide is a superior leaving group compared to chloride.[7][9][10]
Typical Reaction Time ShorterLongerHigher reactivity leads to a faster consumption of the starting material.
Reaction Temperature Lower temperatures are often sufficientMay require higher temperatures for comparable ratesThe lower activation energy for the bromo-compound allows for milder reaction conditions.
Product Yield Generally higherGenerally lowerFaster and cleaner reactions with fewer side products (e.g., elimination) often result in higher yields.

Mandatory Visualization

G Factors Influencing Reactivity Comparison cluster_bromo This compound cluster_chloro 1-(1-Chloroethyl)-4-nitrobenzene Bromo Bromide (Br⁻) Leaving Group CBr_Bond Weaker C-Br Bond Bromo->CBr_Bond has Bromo_Polar Higher Polarizability Bromo->Bromo_Polar has Bromo_Basicity Weaker Base Bromo->Bromo_Basicity is a Rate Reaction Rate CBr_Bond->Rate favors faster Bromo_Polar->Rate stabilizes transition state Bromo_Basicity->Rate favors faster Chloro Chloride (Cl⁻) Leaving Group CCl_Bond Stronger C-Cl Bond Chloro->CCl_Bond has Chloro_Polar Lower Polarizability Chloro->Chloro_Polar has Chloro_Basicity Stronger Base Chloro->Chloro_Basicity is a CCl_Bond->Rate favors slower Chloro_Polar->Rate less stabilization Chloro_Basicity->Rate favors slower Reactivity Higher Reactivity Lower_Reactivity Lower Reactivity Rate->Reactivity Rate->Lower_Reactivity

Caption: Logical flow of the reactivity comparison.

Experimental Protocols: Kinetic Analysis of Nucleophilic Substitution

To empirically determine and compare the reaction rates, a kinetic study can be performed. A common method is to monitor the reaction progress under pseudo-first-order conditions.

Objective: To determine the second-order rate constants for the reaction of this compound and 1-(1-chloroethyl)-4-nitrobenzene with a given nucleophile (e.g., sodium ethoxide in ethanol).

Materials:

  • This compound

  • 1-(1-chloroethyl)-4-nitrobenzene

  • Sodium ethoxide solution in ethanol (standardized)

  • Anhydrous ethanol

  • Quenching solution (e.g., dilute nitric acid)

  • Internal standard for HPLC analysis (e.g., a stable, non-reactive aromatic compound)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatted water bath or reaction block

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound, 1-(1-chloroethyl)-4-nitrobenzene, and the internal standard in anhydrous ethanol to known concentrations.

    • Prepare a stock solution of the sodium ethoxide nucleophile in anhydrous ethanol. To ensure pseudo-first-order conditions, the concentration of the nucleophile should be at least 10 times greater than the substrate.

  • Reaction Setup:

    • Equilibrate separate flasks containing the substrate/internal standard solution and the nucleophile solution to the desired reaction temperature (e.g., 25°C) in a thermostatted bath.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by rapidly adding the nucleophile solution to the substrate solution and start a timer.

    • At regular time intervals (e.g., every 5, 10, or 15 minutes), withdraw a fixed volume aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will stop the reaction by neutralizing the nucleophile.

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC. The concentrations of the remaining substrate and the formed product can be determined by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction rate is dependent only on the concentration of the substrate. A plot of the natural logarithm of the substrate concentration (ln[Substrate]) versus time should yield a straight line.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k(_\text{obs})).

    • The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k(_\text{obs}) / [Nucleophile].

    • This procedure should be repeated for both the bromo- and chloro-substrates to allow for a direct comparison of their k₂ values.

G Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction (Mix Substrate and Nucleophile) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze by HPLC E->F G Plot ln[Substrate] vs. Time F->G H Calculate Rate Constants (k_obs and k_2) G->H

Caption: A typical experimental workflow for comparing reactivity.

References

Spectroscopic Showdown: Unraveling the Reaction Products of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the NMR and MS analysis of nucleophilic substitution products for researchers, scientists, and drug development professionals.

In the realm of synthetic chemistry, 1-(1-Bromoethyl)-4-nitrobenzene serves as a versatile electrophile, readily undergoing nucleophilic substitution at the benzylic position. The electron-withdrawing nature of the para-nitro group activates the benzylic carbon, making it susceptible to attack by a variety of nucleophiles. This guide provides a comparative analysis of the spectroscopic signatures (NMR and MS) of the expected reaction products, offering valuable insights for reaction monitoring, product identification, and purity assessment.

Reaction Pathways and Product Overview

The primary reaction pathway for this compound involves the displacement of the bromide ion by a nucleophile. This guide will focus on the products derived from three common nucleophiles: ethoxide, azide, and hydroxide.

cluster_reactions Nucleophilic Substitution This compound This compound Product Product This compound->Product  + Nucleophile (e.g., EtO⁻, N₃⁻, OH⁻)  - Br⁻ Nucleophile Nucleophile cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound Reaction Nucleophilic Substitution (e.g., NaOEt, NaN₃, NaOH) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Data Data Interpretation & Comparison NMR->Data MS->Data

X-ray crystallographic analysis of 1-(1-Bromoethyl)-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of 1-(1-Bromoethyl)-4-nitrobenzene Derivatives and Alternatives

Comparison of Crystallographic Data

X-ray crystallography provides precise data on bond lengths, bond angles, and the overall arrangement of molecules in a crystal lattice. Below is a comparison of crystallographic data for several para-substituted nitrobenzene derivatives, which can serve as a reference for predicting the structural properties of this compound.

Parameter1-Bromo-4-methyl-2-nitrobenzene[1]4-Bromo-1-nitrobenzene[2](Z)-1-bromo-1-nitro-2-phenylethene[3]
Chemical Formula C₇H₆BrNO₂C₆H₄BrNO₂C₈H₆BrNO₂
Molecular Weight 216.04202.01228.05
Crystal System OrthorhombicNot SpecifiedOrthorhombic
Space Group Pna2₁Not SpecifiedPbca
a (Å) 13.016(5)Not Specified11.5296(6)
b (Å) 14.617(5)Not Specified7.5013(5)
c (Å) 4.037(5)Not Specified19.7187(12)
α (°) 90Not Specified90
β (°) 90Not Specified90
γ (°) 90Not Specified90
Volume (ų) 768.1(10)Not Specified1704.5(2)
Z 4Not Specified8
Temperature (K) 181100298
R-factor 0.0530.045Not Specified

Structural Insights: The planarity of the nitro group relative to the benzene ring is a key structural feature in these compounds. In 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9(11)°.[1] For 4-bromo-1-nitrobenzene, the non-hydrogen atoms are essentially coplanar.[2] These variations highlight how different substitution patterns can influence molecular conformation.

Experimental Protocols

A typical experimental workflow for the X-ray crystallographic analysis of a this compound derivative would involve the following steps:

  • Synthesis and Crystal Growth: The desired derivative is first synthesized.[4][5] High-quality single crystals are then grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.[6] For instance, needle-like crystals of 1-bromo-4-methyl-2-nitrobenzene were obtained by slow cooling from room temperature to 0 °C.[1]

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[6] The crystal is often cooled to a low temperature (e.g., 100 K or 181 K) to minimize thermal vibrations.[1][2][6] Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][3] The crystal is rotated, and a series of diffraction patterns are collected.[6]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular structure.

Below is a DOT script representing the general workflow for X-ray crystallographic analysis.

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Reduction Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

General workflow for X-ray crystallographic analysis.

Alternative Characterization Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive understanding of a compound's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the molecular structure of synthesized compounds in solution.[4][5] This technique provides information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitro group can be readily identified.[4][5][7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.[8]

  • Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT) and CASSCF/CASPT2, can be employed to calculate the electronic structure, optimized geometry, and spectroscopic properties of the molecule.[7][9][10] These theoretical calculations can complement experimental data and provide insights into the molecule's reactivity and photochemistry.[10]

The choice of analytical technique depends on the specific information required. While X-ray crystallography is the gold standard for determining the three-dimensional structure in the solid state, a combination of spectroscopic and computational methods provides a more complete picture of the compound's properties in different environments.

References

A Comparative Analysis of the Synthetic Utility of 1-(1-Bromoethyl)-4-nitrobenzene and Other Benzylic Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Benzylic Halide for Your Synthetic Needs

In the realm of organic synthesis, benzylic halides are indispensable building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and other bioactive compounds. Their utility stems from the enhanced reactivity of the halogen-bearing benzylic carbon, which readily participates in a variety of transformations. This guide provides a comprehensive comparison of the synthetic utility of 1-(1-Bromoethyl)-4-nitrobenzene with other common benzylic halides, focusing on their reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This analysis is supported by theoretical principles and available experimental data for analogous systems, offering a framework for rational reagent selection.

Introduction to Benzylic Halide Reactivity

Benzylic halides are characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring.[1][2] This structural motif imparts unique reactivity, primarily due to the ability of the adjacent benzene ring to stabilize intermediates and transition states through resonance. Benzylic halides can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms.[3][4] The preferred pathway is influenced by the substitution at the benzylic carbon, the nature of the nucleophile, the leaving group, and the solvent.[5]

  • S(_N)1 Mechanism: This two-step process involves the formation of a carbocation intermediate.[6] The stability of this carbocation is paramount to the reaction rate. Tertiary and secondary benzylic halides, which form more stable carbocations, are more prone to react via an S(_N)1 pathway, especially in the presence of weak nucleophiles and polar protic solvents.[5][6]

  • S(_N)2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon as the leaving group departs.[4] This pathway is favored for primary and less sterically hindered secondary benzylic halides, strong nucleophiles, and polar aprotic solvents.[4]

Comparing this compound with Other Benzylic Halides

This compound is a secondary benzylic halide featuring a strong electron-withdrawing nitro group at the para position. These structural features significantly influence its reactivity compared to other benzylic halides such as benzyl bromide, 4-methoxybenzyl bromide, and the unsubstituted 1-(1-bromoethyl)benzene.

Nucleophilic Substitution Reactions

The presence of the para-nitro group in this compound has a dichotomous effect on its reactivity in nucleophilic substitution reactions.

  • Effect on S(_N)1 Reactivity: The electron-withdrawing nitro group strongly destabilizes the formation of a positive charge at the benzylic position through an inductive effect. This destabilization of the carbocation intermediate is expected to significantly retard the rate of S(_N)1 reactions compared to unsubstituted or electron-donating group-substituted benzylic halides. For instance, the solvolysis of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride due to the resonance stabilization of the carbocation by the methoxy group.[2] Conversely, electron-withdrawing groups are known to decrease S(_N)1 reaction rates.[7]

  • Effect on S(_N)2 Reactivity: The electron-withdrawing nitro group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect is expected to accelerate the rate of S(_N)2 reactions.

Table 1: Predicted Relative Reactivity of Benzylic Halides in Nucleophilic Substitution Reactions

CompoundBenzylic PositionSubstituent EffectPredicted S(_N)1 ReactivityPredicted S(_N)2 Reactivity
This compoundSecondaryStrong Electron-WithdrawingSlowFast
Benzyl BromidePrimaryNoneVery SlowFast
4-Methoxybenzyl BromidePrimaryStrong Electron-DonatingFast (for a primary halide)Slow
1-(1-Bromoethyl)benzeneSecondaryNoneModerateModerate
Palladium-Catalyzed Cross-Coupling Reactions

Benzylic halides are also valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide.[8] Benzylic bromides, including secondary ones, have been successfully employed in Suzuki-Miyaura couplings.[1][9] The electron-withdrawing nitro group in this compound can be advantageous in the oxidative addition step of the catalytic cycle. However, the potential for side reactions and the steric hindrance of the secondary halide need to be considered when optimizing reaction conditions.[10]

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.[11] Benzylic chlorides have been shown to be suitable substrates in Heck-type reactions.[12] Similar to the Suzuki-Miyaura coupling, the electronic properties of the substituted benzylic halide can influence the reaction efficiency.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids

Benzylic BromideArylboronic AcidCatalyst/LigandBaseSolventYield (%)Reference
Various Substituted Benzyl BromidesVarious Arylboronic AcidsPd(OAc)(_2)/JohnPhosK(_2)CO(_3)DMF45-95[1]
Benzyl BromidePotassium PhenyltrifluoroboratePdCl(_2)(dppf)·CH(_2)Cl(_2)Cs(_2)CO(_3)THF/H(_2)O95[9]
Bromodiphenylmethane (Secondary)Potassium PhenyltrifluoroboratePdCl(_2)(dppf)·CH(_2)Cl(_2)Cs(_2)CO(_3)THF/H(_2)O~30[9]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for nucleophilic substitution and Suzuki-Miyaura coupling reactions, which can be adapted for this compound.

General Protocol for Nucleophilic Substitution (S(_N)2)

Reaction: N-Alkylation of a primary amine with a benzylic bromide.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the primary amine, potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of a benzylic bromide with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)(_2), 5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K(_2)CO(_3), 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a microwave vial, add the arylboronic acid, potassium carbonate, palladium(II) acetate, and JohnPhos.

  • Add this compound followed by anhydrous DMF.

  • Seal the vial and heat in a microwave reactor to 140 °C for 20 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanistic pathways and a general experimental workflow.

SN1_SN2_Comparison cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_start R-X SN1_TS1 Transition State 1 SN1_start->SN1_TS1 -X- SN1_inter Carbocation Intermediate (R+) SN1_TS1->SN1_inter SN1_TS2 Transition State 2 SN1_inter->SN1_TS2 +Nu- SN1_prod R-Nu SN1_TS2->SN1_prod SN2_start R-X + Nu- SN2_TS Transition State [Nu---R---X]- SN2_start->SN2_TS SN2_prod R-Nu + X- SN2_TS->SN2_prod

Figure 1: Comparison of SN1 and SN2 reaction pathways.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X(L2) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'B(OR)2 Base PdII_R_Rprime R-Pd(II)-R'(L2) Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Select Benzylic Halide and Coupling Partner reaction_setup Reaction Setup: - Catalyst/Ligand - Base - Solvent start->reaction_setup reaction Reaction Execution (Conventional Heating or Microwave) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion

The synthetic utility of this compound is defined by its identity as a secondary benzylic halide bearing a potent electron-withdrawing group. This substitution pattern suggests a preference for S(_N)2-type nucleophilic substitution reactions due to the increased electrophilicity of the benzylic carbon and the destabilization of a potential carbocation intermediate. In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of this compound may facilitate the oxidative addition step, though careful optimization is required to overcome potential steric hindrance and side reactions. The choice between this compound and other benzylic halides will ultimately depend on the specific transformation desired. For reactions proceeding through an S(_N)1 mechanism, an electron-donating substituted benzylic halide would be more suitable. Conversely, for S(_N)2 reactions where enhanced electrophilicity is beneficial, this compound presents a compelling option. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Computational Glimpse into the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene: An SN1 vs. SN2 Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The structure of 1-(1-Bromoethyl)-4-nitrobenzene presents a secondary benzylic halide framework. The benzylic position is known to stabilize carbocation intermediates, a key feature of the SN1 mechanism.[1] Conversely, the secondary nature of the carbon bearing the leaving group (bromine) also allows for a backside attack by a nucleophile, characteristic of the SN2 mechanism.[1][2] The presence of a strongly electron-withdrawing nitro group (-NO2) in the para position is expected to significantly influence the reaction pathway by destabilizing a potential carbocation intermediate, thereby disfavoring the SN1 mechanism.

Predicted Reaction Pathways: A Head-to-Head Comparison

Nucleophilic substitution reactions of this compound can theoretically proceed via two distinct pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): A stepwise mechanism where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile.[3][4] The rate of this reaction is primarily dependent on the concentration of the substrate.[3]

  • SN2 (Substitution Nucleophilic Bimolecular): A concerted, one-step mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs.[2][3][4] The rate of this reaction depends on the concentrations of both the substrate and the nucleophile.[4]

Below is a comparative table summarizing the key predicted characteristics for each mechanism for this compound.

FeatureSN1 MechanismSN2 Mechanism
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Intermediate Benzylic carbocation (destabilized by -NO2 group)None (a five-coordinate transition state)
Stereochemistry Racemization (attack from either face of the planar carbocation)Inversion of configuration (backside attack)
Favored by Weak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents
Predicted Energetics High activation energy for carbocation formation due to the deactivating nitro group.[5]Lower activation energy is anticipated compared to the SN1 pathway.

Visualizing the Mechanistic Divide

To better illustrate the predicted reaction coordinates, the following diagrams depict the SN1 and SN2 pathways for this compound.

SN1_Pathway sub This compound int Carbocation Intermediate + Br- sub->int Rate-determining step (slow) prod Product int->prod Nucleophilic attack (fast)

Caption: Predicted SN1 reaction pathway for this compound.

SN2_Pathway sub This compound + Nucleophile ts Transition State sub->ts Concerted step prod Product + Br- ts->prod

Caption: Predicted SN2 reaction pathway for this compound.

Experimental and Computational Protocols for Mechanism Elucidation

To definitively determine the operating mechanism, a combination of experimental kinetics and computational modeling is essential.

Experimental Protocols:
  • Kinetic Studies: The reaction rate would be measured while systematically varying the concentrations of the substrate and the nucleophile. A first-order dependence on the substrate and zero-order on the nucleophile would indicate an SN1 mechanism, while a first-order dependence on both would point to an SN2 pathway.[3][4]

  • Stereochemical Analysis: If an enantiomerically pure starting material is used, the stereochemical outcome of the product can be analyzed using techniques like polarimetry or chiral chromatography. Racemization would be indicative of an SN1 reaction, whereas inversion of configuration would support an SN2 mechanism.[2]

  • Solvent Effect Studies: The reaction would be conducted in a variety of solvents with differing polarities and proticities. Polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents tend to favor SN2 reactions.[1][6][7][8]

Computational Chemistry Protocols:
  • Quantum Chemical Calculations: Density Functional Theory (DFT) calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)), would be employed to model the potential energy surfaces of both the SN1 and SN2 pathways.

  • Transition State Search: The structures and energies of the transition states for both mechanisms would be located. The calculated activation energies (ΔG‡) would provide a quantitative comparison of the feasibility of each pathway. The pathway with the lower activation energy is the more likely one.

  • Solvent Modeling: To accurately reflect experimental conditions, solvent effects would be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.[6][9]

Conclusion

Based on the electronic effect of the para-nitro group, which would destabilize the benzylic carbocation, it is hypothesized that the reaction of this compound with a nucleophile is more likely to proceed via an SN2 mechanism. However, this remains a prediction. The definitive answer lies in rigorous experimental investigation coupled with detailed computational studies as outlined above. This guide serves as a foundational framework for researchers and professionals in drug development to approach the mechanistic study of this and similar compounds, underscoring the synergistic power of experimental and theoretical chemistry.

References

A Comparative Analysis of Nucleophilic Substitution and Elimination Reactions of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Product Structure Validation

1-(1-Bromoethyl)-4-nitrobenzene serves as a versatile starting material in organic synthesis, capable of undergoing both nucleophilic substitution and elimination reactions to yield a variety of valuable products. The benzylic position of the bromine atom, activated by the electron-withdrawing nitro group on the aromatic ring, dictates the reactivity of the molecule. This guide provides a comparative analysis of these two major reaction pathways, offering experimental data and protocols to aid in the validation of expected product structures.

Competition Between Substitution and Elimination

The reaction of this compound with a nucleophile/base can lead to two primary product types:

  • Nucleophilic Substitution (SN): The nucleophile directly replaces the bromine atom, forming a new carbon-nucleophile bond.

  • Elimination (E): The base abstracts a proton from the carbon adjacent to the benzylic carbon, leading to the formation of 4-nitrostyrene.

The predominance of one pathway over the other is influenced by several factors, including the nature of the nucleophile/base (strength and steric hindrance), the solvent, and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes and provides experimental data for the reactions of this compound and related compounds, illustrating the competition between nucleophilic substitution and elimination.

Starting MaterialReagent(s)Reaction TypeProduct(s)Yield (%)Key Observations
This compoundSodium Azide (NaN₃)Nucleophilic Substitution (SN2)1-(1-Azidoethyl)-4-nitrobenzeneHigh (expected)The azide ion is a good nucleophile and a weak base, favoring substitution.
This compoundSodium Ethoxide (NaOEt) in EthanolNucleophilic Substitution (SN) & Elimination (E2)1-(1-Ethoxyethyl)-4-nitrobenzene & 4-NitrostyreneMixtureEthoxide is a strong base and a good nucleophile, leading to a mixture of products.
This compoundPotassium tert-butoxideElimination (E2)4-NitrostyreneHigh (expected)A strong, sterically hindered base that strongly favors elimination.
4-Nitrophenethyl bromideTriethanolamine, H₂OElimination4-Nitrostyrene~89%[1]An analogous primary bromide readily undergoes elimination to yield the styrene derivative.[1]
4-Nitrobenzaldehyde & NitromethaneNaOH, then HClAldol Condensation & Dehydration4-Nitrostyrene80-83%[2]An alternative high-yield synthesis of the elimination product.[2]

Mandatory Visualization: Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Elimination (E2) This compound This compound 1-(1-Azidoethyl)-4-nitrobenzene 1-(1-Azidoethyl)-4-nitrobenzene This compound->1-(1-Azidoethyl)-4-nitrobenzene NaN3 4-Nitrostyrene 4-Nitrostyrene This compound->4-Nitrostyrene Base (e.g., t-BuOK)

Caption: Competing reaction pathways of this compound.

G 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate Aldol Intermediate Aldol 4-Nitrobenzaldehyde->Intermediate Aldol + Nitromethane, NaOH 4-Nitrostyrene 4-Nitrostyrene Intermediate Aldol->4-Nitrostyrene Dehydration (HCl)

Caption: Alternative synthesis of 4-nitrostyrene via aldol condensation.

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate reproducibility and validation.

Protocol 1: Synthesis of 4-Nitrostyrene via Elimination from 4-Nitrophenethyl Bromide[1]

This protocol describes the synthesis of 4-nitrostyrene from a constitutional isomer of this compound, illustrating a typical elimination reaction.

Materials:

  • 4-Nitrophenethyl bromide (12.5 g, 0.054 mol)

  • Triethanolamine (75 ml, 0.565 mol)

  • Water (50 ml)

  • Hydroquinone (approx. 100 mg)

  • Diethyl ether

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A 500 ml 3-neck round bottom flask is fitted with a thermometer and steam distillation apparatus.

  • The flask is charged with 4-nitrophenethyl bromide, triethanolamine, and water.[1]

  • The reaction mixture is heated to reflux, and the product is slowly steam distilled.[1]

  • Approximately 100 mg of hydroquinone is added to the distillate to prevent polymerization.[1]

  • The distillate is extracted three times with diethyl ether.

  • The combined organic phases are washed sequentially with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution.

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 4-nitrostyrene as an oil that solidifies upon cooling (Yield: 7.193 g).[1]

Protocol 2: Alternative Synthesis of 4-Nitrostyrene via Aldol Condensation[2]

This protocol provides a high-yield alternative synthesis of 4-nitrostyrene.

Materials:

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-nitrobenzaldehyde and nitromethane in methanol.

  • Cool the mixture and add a solution of sodium hydroxide in water dropwise, maintaining the temperature between 10-15°C.

  • After the addition is complete, a precipitate will form. Add ice water to dissolve the precipitate.

  • Slowly add this alkaline solution to a stirred solution of hydrochloric acid. A yellow crystalline mass of 4-nitrostyrene will precipitate.

  • Filter the product, wash with water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain pure 4-nitrostyrene (Yield: 80-83%).[2]

Conclusion

The validation of product structures derived from this compound requires a thorough understanding of the factors governing the competition between nucleophilic substitution and elimination reactions. While direct comparative studies on this specific substrate are not abundant in the literature, the principles of organic chemistry and data from analogous compounds provide a strong basis for predicting and confirming reaction outcomes. The provided protocols for the synthesis of the elimination product, 4-nitrostyrene, offer reliable methods for obtaining this key intermediate and serve as a benchmark for comparison against substitution reactions. Researchers should carefully consider the choice of reagents and reaction conditions to selectively favor the desired reaction pathway.

References

The Biological Potential of Compounds Derived from 1-(1-Bromoethyl)-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct and extensive research detailing the biological activities of a wide array of compounds synthesized specifically from 1-(1-bromoethyl)-4-nitrobenzene is not abundant in publicly available literature, the inherent reactivity of this molecule as a chemical intermediate allows for the exploration of structurally related compounds and their significant biological profiles. This compound is primed for nucleophilic substitution at the benzylic position, where the bromine atom can be readily displaced. This reaction pathway opens the door to a diverse range of derivatives, including substituted phenylethylamines, ethers, and thioethers, many of which have demonstrated notable antimicrobial, anticancer, and anti-inflammatory properties.

This guide provides a comparative overview of the biological activities of compounds that are structurally analogous to those derivable from this compound. The data presented is collated from studies on molecules sharing the core 1-(4-nitrophenyl)ethyl scaffold, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological activities of derivatives containing the nitrophenyl scaffold are diverse and potent. The presence of the nitro group, a strong electron-withdrawing moiety, often plays a crucial role in the pharmacological effects observed.

Anticancer Activity

Derivatives of 4-nitrophenyl compounds have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival. For instance, certain 4-nitrodiphenylamine derivatives have demonstrated inhibitory activity against lung and colon cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Nitrodiphenylamine DerivativesA549 (Lung)>100 (95.41% inhibition at 100 µM)
HCT-116 (Colon)>100 (93.33% inhibition at 100 µM)
5-Nitrofuran-Isatin HybridsHCT 116 (Colon)1.62 - 8.8[1]
Thio/Semicarbazide DerivativesLNCaP (Prostate)108.14 - 252.14[2]
G-361 (Melanoma)>369.37[2]
Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents. The antibacterial activity of nitro-containing molecules is one of the most widely observed effects.[3][4] For example, nitrated pyrrolomycins have shown efficacy against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic radical species.[5]

Compound ClassMicroorganismMIC (µg/mL)Reference
5-Nitrofuran-Isatin HybridsMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1]
Pleuromutilin Derivative (NPDM)MRSA ATCC 43300Not specified (Bactericidal at ≥2 x MIC)[6]
S. aureus ATCC 29213Not specified (Bacteriostatic at ≥2 x MIC)[6]
Halogenated Nitro DerivativesS. aureus15.6 - 62.5[3]
Candida sp.15 - 62.5 (MFC)[3]
Anti-inflammatory Activity

Compounds derived from structures related to this compound have also been investigated for their anti-inflammatory potential. For instance, novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives have been synthesized and shown to reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α in cellular models of inflammation.[7] Similarly, certain thiourea derivatives incorporating a nitrophenyl group have demonstrated significant inhibition of carrageenan-induced edema in animal models.[8]

Compound ClassIn Vivo/In Vitro ModelEffectReference
1-(4-(Benzylsulfonyl)-2-nitrophenyl) DerivativesLPS-challenged J774A.1 cellsPotent reduction of IL-6 and TNF-α release[7]
LPS-induced acute lung injury in vivoImproved lung injury and inhibited cytokine production[7]
1-Nicotinoyl-3-(meta-nitrophenyl)-thioureaCarrageenan-induced edema in rats57.9% inhibition of edema[8]
N-(3-Florophenyl)ethylcaffeamideλ-carrageenan-induced paw edema in miceReduced paw edema; decreased COX-2, NO, and TNF-α[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the discussed compound classes.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the paw of the animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms

The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Many anticancer agents derived from nitroaromatic compounds exert their effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis. The NF-κB and MAPK/ERK pathways are common targets.

anticancer_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway ext_stimulus External Stimulus (e.g., Growth Factor) receptor Receptor ext_stimulus->receptor RAS RAS receptor->RAS IKK IKK receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Myc, AP-1) ERK->transcription_factors cell_proliferation Cell Proliferation, Survival transcription_factors->cell_proliferation IkB IκB IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus gene_expression Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_nucleus->gene_expression compound Nitrophenyl Derivative compound->MEK compound->IKK experimental_workflow synthesis Synthesis of 1-(4-Nitrophenyl)ethyl Derivatives purification Purification & Characterization synthesis->purification in_vitro_screening In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) purification->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification dose_response Dose-Response & Mechanism of Action Studies hit_identification->dose_response in_vivo_testing In Vivo Testing in Animal Models dose_response->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization

References

A Comparative Guide to QSAR Studies of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to QSAR in Drug Discovery and Toxicology

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and toxicology. By correlating the chemical structure of compounds with their biological activities, QSAR models enable the prediction of the efficacy and toxicity of new chemical entities, thereby streamlining the development process and reducing the need for extensive animal testing. This guide provides a comparative overview of QSAR studies on nitroaromatic compounds, with a focus on derivatives of the 1-(1-Bromoethyl)-4-nitrobenzene scaffold, offering insights for researchers, scientists, and drug development professionals.

Nitroaromatic compounds are prevalent in various industrial applications and pharmaceuticals, making the assessment of their biological effects a critical area of research.[1] QSAR models for these compounds often explore descriptors related to hydrophobicity, electronic properties, and molecular size to predict their activity.

Comparative Analysis of QSAR Models for Nitrobenzene Toxicity

Several studies have developed QSAR models to predict the toxicity of nitrobenzene derivatives against various organisms. A common endpoint is the 50% inhibitory growth concentration (IGC50).

Table 1: Comparison of QSAR Models for Nitrobenzene Toxicity against Tetrahymena pyriformis

Model EquationNo. of Compounds (n)Correlation Coefficient (r²)Key DescriptorsReference
log(IGC50⁻¹) = 16.4(Amax) - 4.64420.847Amax (maximum acceptor superdelocalizability)[2][3]
log(IGC50⁻¹) = 0.206(log Kow) - 16.0(Amax) - 5.04420.897log Kow (hydrophobicity), Amax[2][3]
log(IGC50⁻¹) = 0.467(log Kow) - 1.60(Elumo) - 2.55420.881log Kow, Elumo (lowest unoccupied molecular orbital energy)[2][3]
A model based on G2, HOMT, G(Cl...Cl), Mor03v, and MAXDP descriptors450.963G2, HOMT, G(Cl...Cl), Mor03v, MAXDP (various 2D and 3D descriptors)[4]

Table 2: QSAR Model for Nitrobenzene Toxicity against Tetrahymena thermophila

Model EquationNo. of Compounds (n)Correlation Coefficient (r²)Key DescriptorsReference
log(IGC50⁻¹) = 2.93 + 0.830σσ⁻ + 0.350I260.852σσ⁻ (sum of substituent constant), I (indicator variable)[5]

These tables highlight that the toxicity of nitrobenzene derivatives is influenced by a combination of factors including their ability to accept electrons (Amax, Elumo), their hydrophobicity (log Kow), and the nature of their substituents (σσ⁻).[2][3][5]

Experimental Protocols

A generalized workflow for conducting a QSAR study on nitroaromatic compounds is outlined below.

Experimental Workflow for a Typical QSAR Study

G cluster_data Data Collection & Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_application Model Application A Selection of a congeneric series of nitroaromatic compounds B Experimental determination of biological activity (e.g., IC50) A->B C Curation of chemical structures B->C D Calculation of molecular descriptors (e.g., logP, ELUMO, steric parameters) C->D E Data splitting into training and test sets D->E F Model generation using statistical methods (e.g., MLR, PLS) E->F G Internal validation (e.g., leave-one-out cross-validation) F->G H External validation using the test set G->H I Prediction of activity for new compounds H->I J Mechanistic interpretation of the model H->J

Caption: A generalized workflow for a QSAR study.

Methodology for Toxicity Assessment using Tetrahymena pyriformis

The toxicity of nitrobenzene derivatives is often assessed by determining the concentration that inhibits the growth of a test organism by 50% (IGC50). Tetrahymena pyriformis, a ciliated protozoan, is a commonly used model organism.

  • Culturing: Tetrahymena pyriformis is cultured in a sterile proteose peptone medium.

  • Exposure: Log-phase cultures are exposed to a range of concentrations of the test compounds.

  • Incubation: The cultures are incubated for a specified period (e.g., 40 hours) at a controlled temperature.

  • Growth Measurement: Cell density is measured, typically using a spectrophotometer to determine absorbance.

  • Data Analysis: The IGC50 values are calculated by fitting the concentration-response data to a logistic model.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of nitroaromatic compounds is often linked to their metabolism within the cell, which can lead to the generation of reactive species and oxidative stress.

Proposed Mechanistic Pathway for Nitroaromatic Toxicity

G Nitroaromatic Nitroaromatic Compound (Ar-NO2) NitroAnion Nitro Anion Radical (Ar-NO2•−) Nitroaromatic->NitroAnion One-electron reduction Nitroreductase Nitroreductases NitroAnion->Nitroaromatic Re-oxidation Oxygen O2 Superoxide O2•− NitroAnion->Superoxide Electron transfer ROS Reactive Oxygen Species (O2•−, H2O2, •OH) OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellDamage Apoptosis Apoptosis/Necrosis CellDamage->Apoptosis Superoxide->ROS

Caption: A potential mechanism for nitroaromatic compound toxicity.

This proposed pathway illustrates that the one-electron reduction of nitroaromatic compounds can lead to the formation of a nitro anion radical. This radical can then transfer an electron to molecular oxygen, generating superoxide and other reactive oxygen species (ROS). The resulting oxidative stress can cause significant cellular damage, ultimately leading to cell death.

Conclusion

QSAR studies provide invaluable tools for understanding and predicting the biological activities of nitroaromatic compounds. The toxicity of these compounds is often governed by their electronic properties and hydrophobicity, which influence their ability to undergo bioreduction and generate oxidative stress. The models and methodologies presented in this guide offer a framework for the rational design of safer chemicals and the efficient screening of potential drug candidates. While specific QSAR studies on this compound derivatives are not widely available, the principles derived from broader studies on nitrobenzenes provide a strong foundation for future investigations into this specific class of compounds.

References

A Comparative Guide to Assessing Enantiomeric Excess of Products from Chiral 1-(1-Bromoethyl)-4-nitrobenzene and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to chiral 1-(4-nitrophenyl)ethyl derivatives, with a focus on assessing the enantiomeric excess (ee) of the resulting products. While the direct stereospecific substitution of chiral 1-(1-Bromoethyl)-4-nitrobenzene is a potential route, this guide details more extensively documented and varied alternative methods, providing supporting experimental data for each.

Introduction

Chiral this compound is a versatile building block in organic synthesis. Its stereocenter offers the potential for direct conversion to other chiral molecules via stereospecific reactions, such as S(_N)2 nucleophilic substitutions. In an ideal S(_N)2 reaction, a complete inversion of stereochemistry would lead to a product with an enantiomeric excess mirroring that of the starting material. However, competing S(_N)1 pathways, which would lead to racemization, can reduce the enantiopurity of the product. A thorough assessment of the enantiomeric excess is therefore critical.

This guide also explores robust and well-documented alternative pathways for the synthesis of key derivatives, such as chiral 1-(4-nitrophenyl)ethanol, including asymmetric reduction and enzymatic kinetic resolution.

Comparison of Synthetic Methodologies

The enantiomeric excess of chiral products is highly dependent on the chosen synthetic strategy. Below is a comparison of different approaches to generate chiral 1-(4-nitrophenyl)ethyl derivatives.

Stereospecific Substitution of Chiral this compound

The direct substitution of the bromine atom in enantiomerically enriched this compound by a nucleophile is a direct route to a variety of chiral products. For instance, an S(_N)2 reaction with sodium azide would yield chiral 1-(1-azidoethyl)-4-nitrobenzene, a precursor to chiral 1-(4-nitrophenyl)ethylamine. The success of this approach hinges on maintaining the stereochemical integrity throughout the reaction.

  • Advantages: Potentially a very direct route to the desired chiral product.

Alternative Synthetic Routes to Chiral 1-(4-nitrophenyl)ethanol

Due to the potential for racemization in substitution reactions, alternative methods starting from the achiral precursor, 4-nitroacetophenone, are often preferred.

Table 1: Comparison of Enantioselective Methods for the Synthesis of 1-(4-nitrophenyl)ethanol

MethodCatalyst/ReagentReducing AgentSolventTemp. (°C)Yield (%)ee (%)Product Configuration
Asymmetric Borane Reduction(S)-2-Methyl-CBS-oxazaborolidineBorane-THF complexTHF25>9596(R)
Biocatalytic ReductionBaker's Yeast (Saccharomyces cerevisiae)Glucose (in situ)Water/Buffer30-37High>99(S)
Enzymatic Kinetic ResolutionNovozym 435 (Immobilized Candida antarctica lipase B)(Racemic alcohol)n-Heptane45~50 (for alcohol)>99 (for alcohol)(S)

Experimental Protocols

Asymmetric Borane Reduction of 4-Nitroacetophenone

This protocol describes the enantioselective reduction of 4-nitroacetophenone to (R)-1-(4-nitrophenyl)ethanol using a chiral oxazaborolidine catalyst.

Materials:

  • 4-Nitroacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the borane-THF complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 4-nitroacetophenone (1.0 eq) in anhydrous THF.

  • Add the 4-nitroacetophenone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Warm the mixture to room temperature and add 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biocatalytic Reduction of 4-Nitroacetophenone with Baker's Yeast

This protocol outlines the whole-cell biocatalytic reduction of 4-nitroacetophenone to (S)-1-(4-nitrophenyl)ethanol.

Materials:

  • 4-Nitroacetophenone

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or Glucose

  • Deionized water

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve sucrose or glucose (e.g., 20 g) in warm water (100 mL).

  • Add the Baker's yeast (e.g., 10 g) to the sugar solution and stir at 30-37°C for 30 minutes to activate the yeast.

  • Dissolve 4-nitroacetophenone (e.g., 1 g) in a minimal amount of ethanol and add it to the yeast suspension.

  • Incubate the mixture at 30-37°C with gentle shaking for 24-72 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, add celite to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Chiral HPLC Analysis of 1-(4-nitrophenyl)ethanol

This method is for the determination of the enantiomeric excess of 1-(4-nitrophenyl)ethanol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is often effective.

Chromatographic Conditions (Typical):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Inject a racemic standard of 1-(4-nitrophenyl)ethanol to determine the retention times of the two enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizing Workflows and Pathways

Logical Workflow for Assessing Enantiomeric Purity

The following diagram illustrates a general workflow for the synthesis and analysis of a chiral product.

G cluster_synthesis Synthesis cluster_analysis Analysis start Select Synthetic Route reaction Perform Reaction start->reaction workup Work-up & Purification reaction->workup hplc Chiral HPLC/GC Analysis workup->hplc Purified Product data Data Processing & ee Calculation hplc->data end Report Result data->end Final ee%

Caption: General workflow for synthesis and enantiomeric excess determination.

Reaction Pathway Comparison

This diagram shows the relationship between the starting materials and the target chiral product for the different synthetic routes discussed.

G cluster_direct Direct Substitution cluster_alternative Alternative Routes start_chiral Chiral This compound product Chiral 1-(4-nitrophenyl)ethanol start_chiral->product SN2 Reaction (Potential Racemization) start_achiral 4-Nitroacetophenone racemic_alcohol Racemic 1-(4-nitrophenyl)ethanol start_achiral->racemic_alcohol Reduction start_achiral->product Asymmetric Reduction racemic_alcohol->product Kinetic Resolution

Caption: Synthetic pathways to chiral 1-(4-nitrophenyl)ethanol.

Conclusion

The assessment of enantiomeric excess is a critical step in the synthesis of chiral molecules for pharmaceutical and other applications. While the direct stereospecific substitution of chiral this compound is a conceptually straightforward approach, the potential for racemization necessitates careful control and analysis. This guide has presented robust and well-documented alternative methods, namely the asymmetric reduction of 4-nitroacetophenone and the enzymatic kinetic resolution of racemic 1-(4-nitrophenyl)ethanol, which consistently deliver high enantiomeric excess. The provided experimental protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most suitable synthetic and analytical strategies for their specific needs.

Reactivity of Substituted (1-Bromoethyl)benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted (1-bromoethyl)benzene derivatives in nucleophilic substitution reactions. The data presented is based on kinetic studies of their solvolysis, a reaction in which the solvent acts as the nucleophile. The reactivity of these compounds is significantly influenced by the nature and position of the substituents on the benzene ring, a relationship that can be quantified using the Hammett equation. This guide will be a valuable resource for understanding structure-reactivity relationships and for the rational design of molecules in drug development and other chemical synthesis applications.

Quantitative Comparison of Reaction Rates

The reactivity of substituted (1-bromoethyl)benzene derivatives is typically evaluated by measuring their rates of solvolysis. The following table summarizes the relative rates of solvolysis for a series of para-substituted 1-phenylethyl chlorides in 90% aqueous acetone at 25°C. This system is a close analog and the data is widely used to understand the electronic effects of substituents on the stability of the benzylic carbocation intermediate formed during the reaction. The relative rate is compared to the unsubstituted compound (X = H).

Substituent (X)Relative Rate (k/k₀)σ⁺ Constant
p-OCH₃3180-0.78
p-CH₃31.6-0.31
H 1 0.00
p-Cl0.790.11
p-Br0.550.15
m-NO₂6.3 x 10⁻⁵0.67
p-NO₂3.2 x 10⁻⁵0.79

Data adapted from the work of H. C. Brown and Y. Okamoto, who established the σ⁺ constants from the solvolysis of substituted cumyl chlorides, a system that exhibits similar electronic demands.

Experimental Protocols

The determination of the solvolysis rates for substituted (1-bromoethyl)benzene derivatives is a crucial experiment for quantifying their reactivity. Below is a detailed methodology for a typical kinetic study.

Kinetic Measurement of Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of a substituted (1-bromoethyl)benzene derivative.

Materials:

  • Substituted (1-bromoethyl)benzene derivative

  • Solvent (e.g., 80% aqueous ethanol or 90% aqueous acetone)

  • Standardized sodium hydroxide solution (ca. 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

  • Preparation of the Reaction Mixture: A solution of the substituted (1-bromoethyl)benzene derivative (ca. 0.1 M) is prepared in the chosen solvent at the desired temperature (e.g., 25°C) in a volumetric flask. The flask is then placed in a constant temperature bath to equilibrate.

  • Titration Setup: A burette is filled with the standardized sodium hydroxide solution.

  • Initiation of the Reaction: The reaction is considered to start once the substrate is fully dissolved and thermally equilibrated.

  • Sampling: At recorded time intervals, aliquots (e.g., 5 mL) of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a solvent that stops the reaction (e.g., pure acetone).

  • Titration: The amount of hydrobromic acid produced from the solvolysis in each aliquot is determined by titration with the standardized sodium hydroxide solution using an appropriate indicator.

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required for complete reaction (determined after several half-lives) and Vt is the volume of NaOH solution required at time t. The rate constant is the negative of the slope of this line.

Visualizing Reaction Mechanisms and Relationships

General Reaction Pathway

The solvolysis of (1-bromoethyl)benzene derivatives typically proceeds through an Sₙ1 mechanism. The rate-determining step is the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl ring. The nature of the substituent on the ring significantly influences the stability of this intermediate and thus the reaction rate.

SN1_Mechanism Substrate (1-bromoethyl)benzene Derivative Carbocation Benzylic Carbocation Intermediate Substrate->Carbocation Slow, Rate-determining Leaving_Group Br- Product Solvolysis Product Carbocation->Product Fast Nucleophile Solvent (e.g., H2O)

Caption: General Sₙ1 mechanism for the solvolysis of (1-bromoethyl)benzene.

Substituent Effects on Reactivity

The electronic properties of the substituent on the benzene ring have a profound effect on the rate of solvolysis. Electron-donating groups (EDGs) stabilize the carbocation intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a slower reaction.

Substituent_Effects cluster_substituents Substituent Type cluster_effects Effect on Reaction EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Carbocation_Stability Carbocation Stability EDG->Carbocation_Stability Increases EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) EWG->Carbocation_Stability Decreases Reaction_Rate Reaction Rate Carbocation_Stability->Reaction_Rate Directly Proportional

Caption: Relationship between substituent type, carbocation stability, and reaction rate.

Mechanistic Crossroads: A Comparative Guide to the Reactivity of 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of substituted aromatic compounds is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the nucleophilic substitution reactions of 1-(1-Bromoethyl)-4-nitrobenzene, a benzylic halide activated by a secondary carbon and influenced by a strong electron-withdrawing group. The reactivity of this compound lies at the intersection of S(_N)1 and S(_N)2 pathways, making a thorough mechanistic investigation essential.

The presence of a bromine atom on a secondary benzylic carbon in this compound creates a reactive center susceptible to nucleophilic attack. The stability of the potential secondary benzylic carbocation, enhanced by the phenyl ring, suggests a possible S(_N)1 mechanism. Conversely, the relatively unhindered nature of the secondary carbon also permits a bimolecular S(_N)2 attack. The strongly electron-withdrawing nitro group at the para position plays a crucial role in influencing the reaction pathway. It destabilizes the carbocation intermediate, thereby disfavoring the S(_N)1 mechanism, while simultaneously making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in an S(_N)2 reaction.

This guide explores the reactivity of this compound through a comparative analysis of its solvolysis in different solvents and its reaction with various nucleophiles. Due to the limited availability of direct kinetic data for this specific compound in the reviewed literature, this guide draws upon established principles and data from structurally analogous compounds, particularly α-phenylethyl bromides, to provide a predictive comparison.

Comparative Analysis of Reaction Pathways

The reaction pathway of this compound is highly dependent on the reaction conditions, primarily the nucleophilicity of the attacking species and the polarity of the solvent.

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound

FeatureS(_N)1 PathwayS(_N)2 Pathway
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH).Favored by strong nucleophiles (e.g., N₃⁻, SCN⁻).
Solvent Favored by polar protic solvents (e.g., ethanol, methanol, water).Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Intermediate CarbocationNone (concerted mechanism)
Stereochemistry RacemizationInversion of configuration
Influence of -NO₂ Group Destabilizes carbocation, disfavoring the pathway.Increases electrophilicity of the carbon, favoring the pathway.

Solvolysis: The Role of the Solvent

In the absence of a strong nucleophile, the solvent can act as the nucleophile in a process called solvolysis. The rate of solvolysis is a good indicator of the propensity of a substrate to undergo an S(_N)1 reaction. The Grunwald-Winstein equation, log(k/k₀) = mY, is a useful tool for quantifying the effect of solvent ionizing power (Y) on the solvolysis rate constant (k) relative to a standard solvent (k₀). The 'm' value indicates the sensitivity of the substrate to the solvent's ionizing power, with a value close to 1.0 suggesting a mechanism with significant S(_N)1 character.

For this compound, the solvolysis in polar protic solvents is expected to proceed through a mechanism with contributions from both S(_N)1 and S(_N)2 pathways. The electron-withdrawing nitro group will likely lead to an 'm' value less than 1, indicating a borderline mechanism with significant S(_N)2 character, even in ionizing solvents.

Table 2: Predicted Relative Solvolysis Rates of this compound in Various Solvents

SolventSolvent TypePredicted Relative RateDominant Mechanism
80% Ethanol / 20% WaterPolar ProticModerateBorderline S(_N)1/S(_N)2
50% Ethanol / 50% WaterPolar ProticHigherBorderline S(_N)1/S(_N)2
Acetic AcidPolar ProticLowerS(_N)2
AcetonePolar AproticLowS(_N)2

Reactions with Nucleophiles: A Shift in Mechanism

The introduction of a strong nucleophile will significantly favor the S(_N)2 pathway. The rate of reaction will be dependent on both the concentration of the substrate and the nucleophile.

Table 3: Predicted Reactivity of this compound with Different Nucleophiles

NucleophileReagentPredicted ProductDominant Mechanism
AzideSodium Azide (NaN₃)1-(1-Azidoethyl)-4-nitrobenzeneS(_N)2
ThioureaThiourea (SC(NH₂)₂)S-(1-(4-Nitrophenyl)ethyl)isothiouronium bromideS(_N)2
WaterWater (H₂O)1-(4-Nitrophenyl)ethanolBorderline S(_N)1/S(_N)2

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable kinetic data to elucidate reaction mechanisms. Below are generalized procedures for investigating the solvolysis and nucleophilic substitution reactions of this compound.

Protocol 1: Kinetic Study of the Solvolysis of this compound

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of choice (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (ca. 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Volumetric flasks, pipettes, burette, and reaction vessels

Procedure:

  • Prepare a stock solution of this compound (ca. 0.1 M) in the chosen solvent.

  • Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiate the reaction by adding a known volume of the substrate stock solution to the pre-heated solvent and start a timer.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing acetone at 0 °C.

  • Titrate the liberated hydrobromic acid in each quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH solution consumed at time t, and V∞ is the volume consumed at the completion of the reaction.

Protocol 2: Kinetic Study of the Reaction of this compound with Sodium Azide

Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide

  • Solvent (e.g., acetone)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature bath

  • Volumetric flasks, pipettes, and reaction vessels

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium azide in the chosen solvent.

  • Place the sodium azide solution in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiate the reaction by adding a known volume of the substrate stock solution to the azide solution and start a timer.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile/water mixture).

  • Analyze the concentration of the remaining this compound in each quenched aliquot using HPLC.

  • The second-order rate constant (k) can be determined from the slope of a plot of 1/[Substrate] versus time (for pseudo-first-order conditions where [Azide] >> [Substrate]) or by using the integrated second-order rate law.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the competing S(_N)1 and S(_N)2 reaction pathways for this compound.

SN1_SN2_Comparison sub This compound carbocation Secondary Benzylic Carbocation (Destabilized by -NO2) sub->carbocation Slow, Rate-determining (Favored by polar protic solvents) ts_sn2 [Transition State] sub->ts_sn2 Concerted (Favored by strong nucleophiles and polar aprotic solvents) sn1_label SN1 Pathway sn2_label SN2 Pathway product_sn1 Racemic Product carbocation->product_sn1 Fast + Nucleophile product_sn2 Inverted Product ts_sn2->product_sn2 Kinetic_Workflow start Prepare Reactant Solutions thermo Equilibrate at Constant Temperature start->thermo mix Initiate Reaction by Mixing thermo->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze Sample Composition (e.g., Titration, HPLC) quench->analyze plot Plot Kinetic Data analyze->plot calc Calculate Rate Constant plot->calc

A Comparative Guide to Alternative Reagents for the Synthesis of 1-(4-Nitrophenyl)ethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-nitrophenyl)ethyl derivatives, particularly the chiral alcohol 1-(4-nitrophenyl)ethanol, is a critical step in the development of various pharmaceutical intermediates and fine chemicals. The reduction of the prochiral ketone, 4'-nitroacetophenone, is the most common route to this valuable scaffold. This guide provides a comprehensive comparison of alternative reagents and methodologies for this synthesis, focusing on key performance indicators such as chemical yield, enantioselectivity, and reaction conditions. Detailed experimental protocols and workflow diagrams are provided to support researchers in selecting the optimal method for their specific application.

Comparison of Synthetic Methodologies

The reduction of 4'-nitroacetophenone can be broadly categorized into three main approaches: chemoselective chemical reduction, asymmetric chemocatalysis, and biocatalysis. Each method offers distinct advantages and disadvantages in terms of selectivity, efficiency, and environmental impact.

Data Summary

The following tables summarize the performance of various reagents and catalysts in the synthesis of 1-(4-nitrophenyl)ethyl derivatives from 4'-nitroacetophenone.

Table 1: Chemoselective Reduction of 4'-Nitroacetophenone to 1-(4-Nitrophenyl)ethanol
Reagent Solvent Temperature (°C) Reaction Time Yield (%)
Sodium Borohydride (NaBH₄)EthanolRoom Temperature15 minHigh (not specified)[1]
Table 2: Asymmetric Synthesis of 1-(4-Nitrophenyl)ethanol
Method Catalyst/Reagent Solvent Temperature (°C) Reaction Time Yield (%)
BiocatalysisDaucus carota (Carrot Root)WaterRoom Temperature48 h>95
BiocatalysisKRED1-Pglu (Pichia glucozyma)Tris/HCl buffer22Not SpecifiedHigh
Asymmetric Chemical Reduction(R)-2-Methyl-CBS-oxazaborolidineToluene/THF-7824 hHigh
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--Formic acid/TriethylamineNot SpecifiedNot SpecifiedHigh
Table 3: Chemoselective Reduction of 4'-Nitroacetophenone to 4-Aminoacetophenone
Reagent/Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
Tin (Sn) / HClWater/HClReflux1.5 hHigh (not specified)[1]
Ru/TiO₂ (anatase)Not Specified55-1151-12 hup to 99.9 (selectivity)

Experimental Protocols

Chemoselective Reduction with Sodium Borohydride

This method selectively reduces the ketone functionality, leaving the nitro group intact, to yield racemic 1-(4-nitrophenyl)ethanol.

Procedure:

  • Dissolve 1.65 g of 4'-nitroacetophenone in 20 mL of hot ethanol in a 100 mL Erlenmeyer flask.

  • Cool the flask in an ice/water bath if the reaction becomes too exothermic upon addition of the reducing agent.

  • Add 0.45 g of sodium borohydride in small portions over 5 minutes with shaking.

  • Continue to shake the mixture at room temperature for 15 minutes.

  • Quench the reaction by dropwise addition of dilute HCl solution until hydrogen evolution ceases.

  • Add 40 mL of water and transfer the mixture to a separatory funnel.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[1]

Asymmetric Biocatalytic Reduction with Daucus carota

This environmentally benign method utilizes the enzymes present in carrot root to produce enantiomerically pure (S)-1-(4-nitrophenyl)ethanol.

Procedure:

  • To a 125 mL Erlenmeyer flask, add 10 g of fresh carrot pieces and 40 mL of water.

  • Add 100 mg of 4'-nitroacetophenone to the flask.

  • The reaction mixture is agitated on an orbital shaker (180 rpm) at room temperature for 48 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the solid carrot material is removed by filtration.

  • The aqueous filtrate is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.[2]

Asymmetric Reduction with Corey-Bakshi-Shibata (CBS) Catalyst

This powerful method employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of prochiral ketones.

Procedure:

  • To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene (110 mL) at -78 °C, add the cyclopentenone substrate (56 mmol, 1.0 equivalent).

  • Stir the reaction mixture for 5 minutes at -78 °C.

  • Slowly add a solution of catecholborane (1.0 M in THF, 1.8 equivalents).

  • Stir the reaction mixture for 24 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.[3]

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This method utilizes a chiral ruthenium complex as a catalyst for the asymmetric transfer of hydrogen from a hydrogen donor (e.g., formic acid) to the ketone.

Procedure:

  • Under an inert atmosphere, add the ketonic substrate (5.0 mmol) and RuCl--INVALID-LINK-- (15.5 mg, 0.025 mmol) to a Schlenk flask.

  • Add a mixture of formic acid and triethylamine as the hydrogen source.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the chiral alcohol.

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_chemoselective Chemoselective Reduction cluster_asymmetric Asymmetric Synthesis 4'-Nitroacetophenone 4'-Nitroacetophenone NaBH4_Reduction NaBH₄ / EtOH (Ketone Reduction) 4'-Nitroacetophenone->NaBH4_Reduction Sn_HCl_Reduction Sn, HCl (Nitro Reduction) 4'-Nitroacetophenone->Sn_HCl_Reduction Biocatalysis Biocatalysis (e.g., Daucus carota) 4'-Nitroacetophenone->Biocatalysis CBS_Reduction CBS Reduction 4'-Nitroacetophenone->CBS_Reduction ATH Asymmetric Transfer Hydrogenation (ATH) 4'-Nitroacetophenone->ATH Racemic_Alcohol 1-(4-Nitrophenyl)ethanol (Racemic) NaBH4_Reduction->Racemic_Alcohol Yield: High Amino_Ketone 4-Aminoacetophenone Sn_HCl_Reduction->Amino_Ketone Yield: High Chiral_Alcohol (S)- or (R)-1-(4-Nitrophenyl)ethanol (Enantiopure) Biocatalysis->Chiral_Alcohol ee >99% CBS_Reduction->Chiral_Alcohol ee >95% ATH->Chiral_Alcohol ee ~97%

Caption: Synthetic pathways for 1-(4-nitrophenyl)ethyl derivatives.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: 4'-Nitroacetophenone Reagent_Selection Select Reagent/Catalyst (e.g., NaBH₄, Daucus carota, CBS) Start->Reagent_Selection Reaction Perform Reaction (Control Temp, Time) Reagent_Selection->Reaction Quench Quench Reaction Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Yield_Calc Calculate Yield Purification->Yield_Calc Purity_Analysis Purity Analysis (TLC, GC, NMR) Purification->Purity_Analysis Chiral_Analysis Chiral Analysis (for asymmetric) (Chiral HPLC/GC) Purification->Chiral_Analysis Final_Product Final Product Yield_Calc->Final_Product Purity_Analysis->Final_Product Chiral_Analysis->Final_Product

Caption: General experimental workflow for the synthesis.

References

Safety Operating Guide

Proper Disposal of 1-(1-Bromoethyl)-4-nitrobenzene: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-(1-Bromoethyl)-4-nitrobenzene as a hazardous, halogenated organic waste. Due to its chemical structure, which includes both a bromine atom and a nitro group, this compound requires meticulous handling and disposal to ensure personnel safety and environmental protection. Improper disposal can lead to chemical hazards and regulatory non-compliance. This guide provides a direct, procedural framework for its safe management and disposal in a laboratory setting.

Hazard Identification and Safety Data

Before handling, it is crucial to understand the hazards associated with this compound and similar chemical structures. This substance is classified as hazardous, and appropriate precautions must be taken at all times.

Table 1: Hazard Classification Summary

Hazard Class Category Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation Category 2 / 2A Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[1][2][3][4]

| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | Toxic to aquatic life with long-lasting effects.[1][3] |

Required Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted while wearing appropriate PPE to minimize exposure risk. Operations should take place in a well-ventilated area, preferably inside a chemical fume hood.[5][6][7]

Table 2: Recommended Personal Protective Equipment

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or goggles. Protects against splashes and dust.[1][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact and absorption.[7]
Body Protection Laboratory coat. Prevents contamination of personal clothing.[6][7]

| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated or ventilation is inadequate.[1][2] |

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to manage it as halogenated organic waste .[7][8] Halogenated and non-halogenated waste streams must always be kept separate to ensure proper and cost-effective disposal by a licensed facility.[7][9]

Methodology: Waste Segregation and Containment
  • Identify and Segregate:

    • Designate a specific waste container exclusively for halogenated organic compounds.[7][8]

    • Crucially, do not mix this compound waste with non-halogenated solvents, aqueous waste, acids, or bases.[7][8][9]

  • Select Appropriate Container:

    • Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[8][10]

    • The container must be chemically compatible with the waste.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9][11]

    • Clearly list all contents, including "this compound" and any solvents used, with estimated percentages.[9]

    • Ensure the hazard information (e.g., "Toxic," "Irritant") is clearly marked.[9]

Table 3: Waste Container Labeling Requirements

Label Section Information Required
Generator Information Name of the principal investigator, laboratory room number, and contact information.
Chemical Contents Full chemical names of all constituents and their approximate percentages.
Hazard Identification Checkboxes or written indication of hazards (e.g., Toxic, Flammable, Corrosive).

| Accumulation Start Date | The date the first waste was added to the container. |

  • Store the Waste Container Safely:

    • Keep the waste container tightly closed when not in use.[1][5][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • Ensure the storage location is a cool, dry, and well-ventilated area away from incompatible materials.[1][5]

    • Secondary containment (e.g., a chemical-resistant tray or tub) is required to contain potential leaks.[9]

  • Arrange for Final Disposal:

    • Once the container is nearly full (no more than 90%), or as per institutional guidelines, arrange for pickup.

    • Disposal must be conducted through an approved and licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.[2][3][4]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6][11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify as Halogenated Waste & Segregate from Other Streams ppe->segregate container 3. Select & Label Approved Hazardous Waste Container segregate->container transfer 4. Transfer Waste into Container in a Fume Hood container->transfer store 5. Store Container Securely (Closed, in Secondary Containment) transfer->store full Container Full (90%)? store->full full->store No pickup 6. Arrange for Disposal via EHS or Licensed Contractor full->pickup Yes end End: Waste Removed pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[5]

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Cleanup:

    • Wearing full PPE, contain the spill.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.[3][5][6]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the substance.[7][12]

    • Place all contaminated absorbent material and cleaning supplies into a sealed bag or container.

  • Dispose of Spill Debris: Label the container with "Hazardous Waste," list the contents, and dispose of it along with other halogenated waste.[7]

References

Essential Safety and Logistics for Handling 1-(1-Bromoethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 1-(1-Bromoethyl)-4-nitrobenzene is paramount. This document provides immediate, procedural guidance to minimize risks and streamline laboratory operations.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 19935-81-0

  • Molecular Formula: C8H8BrNO2

Primary Hazards: This chemical is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It causes skin, eye, and respiratory tract irritation.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles compliant with EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards are required.[1] A face shield should be used for splash hazards.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[3] Dispose of contaminated gloves after use.
Skin and Body A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][3][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for safety.

Handling:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always handle this chemical in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][3][5]

  • Avoiding Contact: Prevent all personal contact, including inhalation of dust or fumes.[5] Avoid contact with skin and eyes.[3][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]

  • The storage area should be secured and locked.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[5]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[1]
Spill Cleanup For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For major spills, evacuate the area and contact emergency services.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the chemical and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[4][5] Do not allow the product to enter drains.[3]

  • Container Disposal: Empty containers may still retain hazardous residues and should be disposed of as hazardous waste.[5]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood decon Decontaminate & Doff PPE handling->decon After completion emergency Emergency Response handling->emergency In case of spill/exposure storage Secure Storage disposal Hazardous Waste Disposal storage->disposal For waste/expired material ppe->handling Proceed to handling decon->storage Store chemical

Caption: Workflow for the safe handling of this compound.

References

×

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Feasible Synthetic Routes

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1-(1-Bromoethyl)-4-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.